IND81
Description
Properties
CAS No. |
1426047-52-0 |
|---|---|
Molecular Formula |
C18H14N4S2 |
Molecular Weight |
350.45 |
IUPAC Name |
4-Methyl-N-[4-[5-(2-pyridinyl)-2-thienyl]-2-thiazolyl]-2-pyridinamine |
InChI |
InChI=1S/C18H14N4S2/c1-12-7-9-20-17(10-12)22-18-21-14(11-23-18)16-6-5-15(24-16)13-4-2-3-8-19-13/h2-11H,1H3,(H,20,21,22) |
InChI Key |
XNUBYHLCQNGPAG-UHFFFAOYSA-N |
SMILES |
CC1=CC(NC2=NC(C3=CC=C(C4=NC=CC=C4)S3)=CS2)=NC=C1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
IND81; IND-81; IND 81; |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to NICE Indicator IND81 for Diabetes Mellitus
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the National Institute for Health and Care Excellence (NICE) indicator IND81, focusing on its core components, underlying scientific principles, and implications for research and development in the field of diabetes.
Introduction to NICE Indicator this compound
NICE indicator this compound is a quality measure used within the United Kingdom's National Health Service (NHS) to assess the percentage of patients with diabetes who have received an annual foot examination and risk classification.[1] This indicator is a critical component of the Quality and Outcomes Framework (QOF), a voluntary program that rewards general practices for providing high-quality patient care.[2][3] The primary objective of this compound is to facilitate the early identification of patients at risk of developing diabetic foot complications, such as ulceration and amputation, thereby enabling timely preventative interventions.[1]
The risk of foot problems in individuals with diabetes is significantly elevated, primarily due to diabetic neuropathy (nerve damage) and peripheral arterial disease (poor circulation).[4] Regular evaluation of the skin, soft tissues, and the musculoskeletal, vascular, and neurological condition of the feet is essential for identifying those at increased risk of ulceration.[4]
Quantitative Data and Performance
The achievement of NICE indicator this compound is publicly reported and provides a valuable dataset for understanding the implementation of diabetic foot care standards. The data is collected from general practices across England.
Table 1: National Achievement for NICE Indicator this compound in England (2020-2024)
| Fiscal Year | Achievement Rate (%) |
| 2023/24 | 77.2%[1] |
| 2022/23 | Data for the specific indicator was published by NHS Digital, with North East London being among the best in England for all cardiovascular metrics, including the diabetes foot exam.[5] |
| 2021/22 | Due to the impact of the COVID-19 pandemic, QOF implementation was altered, with some indicators being income protected. While data was collected, direct comparison of achievement rates may be misleading.[6][7] |
| 2020/21 | Similar to 2021/22, the majority of QOF indicators were income protected due to the COVID-19 pandemic, affecting the accuracy and comparability of achievement data.[8] |
Note: The COVID-19 pandemic led to changes in the QOF, with many indicators being "income protected" for the fiscal years 2020/21 and 2021/22. This means that practices were paid regardless of their recorded activity for these indicators, which may have influenced the reported achievement rates.[7][8]
Experimental Protocols: The Diabetic Foot Examination
The annual diabetic foot examination is a systematic process involving several key assessments. The following protocol is synthesized from NICE guideline NG19 and other clinical best practices.
Patient History and Initial Inspection
-
Patient History : Inquire about previous foot ulcerations, amputations, neuropathic symptoms (e.g., numbness, tingling, pain), and vascular symptoms (e.g., claudication).
-
Footwear and Gait Assessment : Inspect the patient's footwear for appropriate sizing and signs of abnormal wear. Observe the patient's gait for any abnormalities.
-
Skin Inspection : Visually inspect the entire surface of both feet, including between the toes, for any of the following:
-
Ulcers or breaks in the skin
-
Calluses or corns
-
Signs of infection (redness, warmth, swelling, discharge)
-
Dryness or cracking of the skin
-
Changes in skin color
-
Neurological Assessment
The primary method for assessing sensory neuropathy is the 10g monofilament test.
-
Patient Preparation : The patient should be in a relaxed position, either sitting or lying down. Ask the patient to close their eyes.
-
Application of Monofilament :
-
Touch the monofilament to the patient's skin on an area with intact sensation (e.g., the arm) to demonstrate the sensation they should expect.
-
Apply the monofilament perpendicular to the skin's surface at specific sites on the plantar surface of the foot (commonly the hallux, 1st, 3rd, and 5th metatarsal heads).
-
Apply enough force to cause the filament to bend into a "C" shape and hold for 1-2 seconds.
-
Ask the patient to respond "yes" when they feel the sensation.
-
-
Interpretation : An inability to feel the monofilament at one or more sites indicates a loss of protective sensation (LOPS) and an increased risk of ulceration.
Vascular Assessment
Assessment of the vascular supply to the feet is crucial for identifying peripheral arterial disease.
-
Palpation of Pedal Pulses :
-
With the patient in a supine position, attempt to palpate the dorsalis pedis pulse (on the dorsum of the foot) and the posterior tibial pulse (behind the medial malleolus).
-
Record the pulses as present or absent.
-
-
Visual Inspection : Look for other signs of vascular insufficiency, such as pallor on elevation, dependent rubor (redness when the foot is hanging down), and delayed capillary refill time.
Musculoskeletal Assessment
-
Foot Deformity : Assess for any structural abnormalities, including:
-
Hammer toes or claw toes
-
Prominent metatarsal heads
-
Bunions (hallux valgus)
-
Charcot foot (a severe deformity resulting from nerve damage)
-
-
Joint Mobility : Assess the range of motion of the ankle and toe joints.
Risk Classification
Based on the findings of the examination, patients are stratified into one of four risk categories as defined by NICE:
-
Low Risk : Normal sensation and palpable pulses.
-
Increased Risk (Moderate Risk) : Neuropathy or absent pulses.
-
High Risk : Neuropathy or absent pulses in combination with deformity, skin changes, or a history of previous ulceration.
-
Ulcerated Foot : Presence of an active foot ulcer.
Signaling Pathways in Diabetic Foot Pathophysiology
The development of diabetic foot complications is a multifactorial process driven by hyperglycemia and the subsequent activation of detrimental signaling pathways. The following diagrams illustrate key pathways involved in diabetic peripheral neuropathy and peripheral vascular disease.
Pathophysiology of Diabetic Peripheral Neuropathy
Caption: Key metabolic pathways activated by hyperglycemia leading to diabetic peripheral neuropathy.
Experimental Workflow for Diabetic Foot Examination and Risk Stratification
Caption: Workflow for the annual diabetic foot examination and subsequent risk classification.
Implications for Research and Drug Development
A thorough understanding of NICE indicator this compound and its underlying scientific principles offers several opportunities for researchers and drug development professionals:
-
Targeted Therapies : The signaling pathways implicated in diabetic neuropathy and peripheral vascular disease represent key targets for novel therapeutic interventions. Drugs that can modulate the polyol, AGE, PKC, or hexosamine pathways, or that can mitigate oxidative stress and inflammation, have the potential to prevent or slow the progression of diabetic foot complications.
-
Biomarker Discovery : The risk stratification framework of this compound highlights the need for more precise and early biomarkers of nerve and vascular damage. Research into novel biomarkers could lead to more accurate risk prediction and personalized preventative strategies.
-
Regenerative Medicine : For patients who have already developed neuropathy or vascular disease, regenerative medicine approaches, such as stem cell therapy or growth factor administration, could offer the potential to repair damaged tissues and restore function.
-
Clinical Trial Design : The clear and measurable outcome of this compound (i.e., the annual foot examination and risk classification) can serve as a valuable endpoint in clinical trials evaluating the efficacy of new treatments for diabetic foot disease. The quantitative data on achievement rates can also inform the design of real-world evidence studies.
References
- 1. Easier operation and similar power of 10 g monofilament test for screening diabetic peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. digital.nhs.uk [digital.nhs.uk]
- 4. england.nhs.uk [england.nhs.uk]
- 5. qmul.ac.uk [qmul.ac.uk]
- 6. digital.nhs.uk [digital.nhs.uk]
- 7. digital.nhs.uk [digital.nhs.uk]
- 8. digital.nhs.uk [digital.nhs.uk]
Rationale for the IND81 Diabetic Foot Exam Indicator: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the rationale behind the National Institute for Health and Care Excellence (NICE) indicator IND81, which mandates an annual foot examination and risk classification for patients with diabetes.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the clinical evidence, experimental protocols, and underlying pathological mechanisms that underscore the importance of this quality indicator in preventing diabetic foot complications.
The this compound indicator is a critical tool in the proactive management of diabetes, aiming to identify individuals at increased risk of foot ulceration and amputation through a systematic annual assessment.[2][3] The examination encompasses neurological, vascular, and musculoskeletal assessments, culminating in a four-tiered risk classification: low, increased (moderate), high, and ulcerated foot.[1][2][3] This risk stratification is pivotal for directing preventative interventions and allocating healthcare resources effectively.[2]
Core Rationale and Clinical Significance
Diabetes mellitus is a significant risk factor for lower extremity complications, primarily due to the development of diabetic peripheral neuropathy (DPN) and peripheral arterial disease (PAD).[3] These conditions can lead to a loss of protective sensation, impaired blood flow, and structural foot deformities, creating a high-risk environment for the development of non-healing ulcers and subsequent amputations. The this compound indicator is designed to systematically identify these risk factors early, allowing for timely and targeted interventions.[2][4] The implementation of this indicator is linked to improved patient outcomes and enhancements in the quality of diabetes-related foot care.[2]
Quantitative Data: Performance of Diabetic Foot Risk Stratification
While a dedicated validation study with performance metrics for the complete four-tiered this compound indicator was not identified, several studies have validated similar risk stratification systems that utilize the same core clinical components. The data presented below is from these closely related and highly relevant models, providing a strong evidence base for the predictive value of the assessments included in the this compound exam.
A meta-analysis of risk prediction models for diabetic foot ulcers (DFU) demonstrated good overall accuracy.[5][6] For development models, the pooled area under the curve (AUC) was 0.78, and for validation models, the AUC was 0.84, indicating a high level of discrimination between patients who will and will not develop ulcers.[5][6]
| Risk Stratification Model/Component | Sensitivity | Specificity | Positive Predictive Value (PPV) | Negative Predictive Value (NPV) | Area Under the Curve (AUC) | Citation(s) |
| PODUS Clinical Prediction Rule | - | - | - | - | 0.83 | [7] |
| (3 predictors: monofilament, pedal pulses, history of ulcer) | ||||||
| Boyko et al. Risk Score | 60% | 86% | - | - | 0.81 (at 1 year) | |
| (includes neuropathy, poor vision, onychomycosis, etc.) | 80% | 60% | - | - | 0.76 (at 5 years) |
Table 1: Performance Metrics of Diabetic Foot Ulcer Risk Prediction Models
Experimental Protocols
The this compound diabetic foot exam comprises three key components: neurological assessment, vascular assessment, and musculoskeletal assessment. Standardized protocols for these examinations are crucial for consistent and accurate risk stratification.
Neurological Assessment: 10g Monofilament Test
The 10g monofilament test is a simple, non-invasive method to assess for the loss of protective sensation (LOPS), a significant risk factor for diabetic foot ulceration.
Procedure:
-
Patient Preparation: The patient should be in a relaxed position, either supine or seated with feet supported. The procedure should be explained, and it should be demonstrated on an area with intact sensation, such as the hand or arm, so the patient knows what to expect.[8][9][10] The patient's eyes should be closed during the examination.[8][10][11]
-
Monofilament Application: The monofilament is applied perpendicular to the skin's surface.[9][10][12] Pressure is applied until the filament buckles, which indicates that 10 grams of force has been delivered.[8][9][10][12] The filament should be held in place for approximately 1-2 seconds.[9][12]
-
Testing Sites: Several sites on the plantar surface of each foot are tested, commonly the pulp of the first, third, and fifth toes, and the heads of the first, third, and fifth metatarsals.[11][12] Areas of callus, scar, or ulceration should be avoided.[8][10][12]
-
Patient Response: The patient is asked to respond "yes" each time they feel the filament.[10][12]
-
Interpretation: An inability to feel the monofilament at one or more sites is indicative of LOPS and an increased risk of ulceration.[9]
Vascular Assessment: Pedal Pulse Palpation and Ankle-Brachial Index (ABI)
Assessment of arterial circulation is vital for identifying PAD.
Pedal Pulse Palpation:
-
Patient Position: The patient should be in a supine position and have rested for at least five minutes.[13]
-
Procedure: The dorsalis pedis pulse (on the dorsum of the foot) and the posterior tibial pulse (behind the medial malleolus) are palpated on both feet.[11][13][14][15]
-
Interpretation: The presence, absence, and quality (e.g., weak, bounding) of the pulses are noted. Absent pulses are a strong indicator of PAD.[13][16]
Ankle-Brachial Index (ABI):
-
Patient Preparation: The patient should rest in a supine position for 10-30 minutes before the measurement.[17][18][19]
-
Procedure:
-
Calculation: For each leg, the higher of the two ankle systolic pressures is divided by the higher of the two brachial systolic pressures.[17][18]
-
Interpretation:
Musculoskeletal Assessment
This involves a visual inspection of the feet for any deformities, such as Charcot foot, hammertoes, or bunions, which can create areas of high pressure and increase the risk of ulceration. The skin should also be inspected for dryness, calluses, and fissures.
Signaling Pathways and Pathophysiology
The development of diabetic foot complications is rooted in complex cellular and molecular signaling pathways that are disrupted by chronic hyperglycemia.
Diabetic Peripheral Neuropathy (DPN)
Hyperglycemia initiates a cascade of metabolic and inflammatory pathways that lead to nerve damage. Key pathways include the polyol pathway, advanced glycation end-product (AGE) formation, protein kinase C (PKC) activation, and the hexosamine pathway.[21][22] These pathways converge to increase oxidative stress, induce inflammation, and impair nerve function. Pro-inflammatory cytokines like TNF-α and interleukins play a crucial role in this process by activating signaling cascades such as NF-κB and MAPK, which further contribute to neuronal damage and demyelination.[23][24][25]
Peripheral Arterial Disease (PAD) in Diabetes
In the context of diabetes, PAD is accelerated by endothelial dysfunction, inflammation, and abnormal platelet aggregation.[26] Chronic hyperglycemia leads to the formation of AGEs, which promote inflammation and oxidative stress within the vessel walls.[26][27] This environment fosters the development of atherosclerotic plaques. Key signaling pathways involved include the activation of PKC, which contributes to vasoconstriction, and the NF-κB pathway, which drives the expression of pro-inflammatory molecules.[28]
Logical Workflow for this compound Diabetic Foot Exam and Risk Stratification
The this compound indicator follows a logical workflow from initial patient assessment to risk-based management. This systematic approach ensures that all individuals with diabetes receive an annual foot screen and are directed to the appropriate level of care.
Conclusion
References
- 1. Diabetes: annual foot exam and risk classification | Indicators | NICE [nice.org.uk]
- 2. nice.org.uk [nice.org.uk]
- 3. nice.org.uk [nice.org.uk]
- 4. nice.org.uk [nice.org.uk]
- 5. Performance of risk prediction models for diabetic foot ulcer: a meta-analysis [PeerJ] [peerj.com]
- 6. Performance of risk prediction models for diabetic foot ulcer: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simple tool predicts foot ulcers in people with diabetes - NIHR Evidence [evidence.nihr.ac.uk]
- 8. swrwoundcareprogram.ca [swrwoundcareprogram.ca]
- 9. gpnotebook.com [gpnotebook.com]
- 10. Diabetic Wound Care: Monofilament Testing | WCEI [blog.wcei.net]
- 11. m.youtube.com [m.youtube.com]
- 12. royaldevon.nhs.uk [royaldevon.nhs.uk]
- 13. Diabetic Foot Exam and Ulcer Risk Assessment [pharmacyskillslab.org]
- 14. nhsborders.scot.nhs.uk [nhsborders.scot.nhs.uk]
- 15. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 16. diabetesjournals.org [diabetesjournals.org]
- 17. my.clevelandclinic.org [my.clevelandclinic.org]
- 18. Ankle Brachial Index | Stanford Medicine 25 | Stanford Medicine [med.stanford.edu]
- 19. emedicine.medscape.com [emedicine.medscape.com]
- 20. medmastery.com [medmastery.com]
- 21. Frontiers | Diabetic peripheral neuropathy: pathogenetic mechanisms and treatment [frontiersin.org]
- 22. Diabetic peripheral neuropathy: pathogenetic mechanisms and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Cytokine Signaling in Diabetic Neuropathy: A Key Player in Peripheral Nerve Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Identification of Key Genes Involved in Diabetic Peripheral Neuropathy Progression and Associated with Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Diabetes and peripheral artery disease: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Peripheral artery disease in patients with diabetes: Epidemiology, mechanisms, and outcomes - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the NICE IND81 Indicator: A Cornerstone of Diabetic Foot Care Assessment
This technical guide provides a comprehensive overview of the National Institute for Health and Care Excellence (NICE) indicator IND81, focusing on its history, evolution, and the evidence-based framework that underpins its use in clinical practice. This document is intended for researchers, clinicians, and public health professionals involved in diabetes care and management.
Introduction to NICE this compound
The NICE indicator this compound, titled "Diabetes: annual foot exam and risk classification," is a quality indicator used in the United Kingdom's healthcare system.[1][2] It is designed to ensure that patients with diabetes receive a regular and thorough foot examination to assess their risk of developing foot ulcers and other complications.[2][3] This preventative measure is crucial in reducing the morbidity and mortality associated with diabetic foot disease. The indicator was first published on August 3, 2010, and was last updated on March 31, 2021.[1][2][4] It was previously published as NM13.[2]
The core of the this compound indicator is the annual assessment and classification of a patient's risk into one of four categories, which then guides the subsequent management and referral pathway. This systematic approach aims to direct resources to those most in need and to protect the most vulnerable patients.[5]
History and Evolution
The this compound indicator was developed to improve upon previous quality indicators for diabetic foot assessment, specifically DM9 and DM10 of the Quality and Outcomes Framework (QOF).[5][6] The key evolution was the move from simply recording the presence or absence of risk factors to a more clinically meaningful risk classification system.[5] This change provides clinicians with more actionable information to guide patient care.[5]
The development process involved a review of clinical guidelines, stakeholder consultations, and pilot feedback.[5] The indicator is based on recommendations from several NICE clinical guidelines, including those for type 2 diabetes and the prevention and management of foot problems.[7]
The this compound Indicator Specification
The indicator measures the percentage of patients with diabetes who have had a foot examination and risk classification recorded within the preceding 15 months.[2][3][6]
Numerator: The number of patients with diabetes who have a record of a foot examination and risk classification into one of the four risk categories.[3]
Denominator: The total number of patients on the diabetes register.[3]
Quantitative Data Summary
The risk classification is the central quantitative aspect of the this compound indicator. The four risk categories are detailed in the table below.
| Risk Category | Description |
| 1) Low Risk | Normal sensation and palpable pulses.[2] |
| 2) Increased Risk | Neuropathy or absent pulses.[2] |
| 3) High Risk | Neuropathy or absent pulses plus deformity, skin changes, or a previous ulcer.[2] |
| 4) Ulcerated Foot | Presence of a foot ulcer at the time of examination.[2] |
Estimates from a NICE commissioning guide suggest that approximately 40% of people with diabetes are at an elevated risk of foot ulceration.[6] Of this at-risk population:
-
25-28% are likely to be at 'increased risk'.[6]
-
10% are likely to be at 'high risk'.[6]
-
2-5% are likely to require emergency foot care.[6]
Detailed Methodologies: The Annual Foot Examination Protocol
The annual foot examination is a critical procedure for the implementation of the this compound indicator. The assessment should be systematic and cover neurological, vascular, and musculoskeletal domains.
I. Neurological Assessment:
-
Purpose: To detect the presence of sensory neuropathy.
-
Procedure:
-
10g Monofilament Test: This tests for pressure sensation. The monofilament is applied to several points on the sole of the foot. An inability to feel the monofilament indicates a loss of protective sensation.[3]
-
Vibration Perception: A biothesiometer or tuning fork can be used to assess the patient's ability to detect vibration.
-
-
Interpretation: An inability to feel the monofilament or vibration is indicative of neuropathy.[3]
II. Vascular Assessment:
-
Purpose: To assess for peripheral arterial disease.
-
Procedure:
-
Palpation of Foot Pulses: The clinician should attempt to palpate the dorsalis pedis and posterior tibial pulses.
-
Visual Inspection: Signs of tissue ischaemia, such as pale or shiny skin, should be noted.
-
Patient History: Inquire about symptoms of intermittent claudication.
-
-
Interpretation: Absent pulses or other signs of reduced blood flow indicate an increased risk.
III. Musculoskeletal and Dermatological Assessment:
-
Purpose: To identify deformities and skin changes that increase ulcer risk.
-
Procedure:
-
Inspection of Foot Structure: Look for bony deformities such as Charcot foot, hammer toes, or prominent metatarsal heads.
-
Skin Examination: Check for dry skin, callus formation, fungal infections, and any breaks in the skin.
-
Footwear Assessment: Examine the patient's footwear for appropriateness and fit.
-
-
Interpretation: The presence of deformities or significant skin changes elevates the risk classification.
IV. Review of Patient History and Other Risk Factors:
-
Purpose: To identify other factors that may increase the risk of foot problems.
-
Factors to Consider:
Visualizing the this compound Workflow and Risk Stratification
The following diagrams illustrate the logical flow of the annual foot examination and the decision-making process for risk classification.
Caption: Workflow of the annual diabetic foot examination and risk classification process.
Caption: Logical relationships between assessment findings and risk classification.
Conclusion
The NICE this compound indicator represents a significant step forward in the systematic management of diabetic foot care. By mandating an annual foot examination and a structured risk classification, it facilitates early identification of at-risk individuals and the implementation of preventative strategies. This evidence-based approach has the potential to reduce the incidence of diabetic foot ulcers and amputations, thereby improving patient outcomes and reducing the economic burden of diabetic foot disease. Continuous monitoring of this indicator is essential to ensure its effective implementation and to drive quality improvement in diabetes care.
References
- 1. History | this compound | Indicators | NICE [nice.org.uk]
- 2. Diabetes: annual foot exam and risk classification | Indicators | NICE [nice.org.uk]
- 3. Indicator | this compound | Indicators | NICE [nice.org.uk]
- 4. Tools and resources | this compound | Indicators | NICE [nice.org.uk]
- 5. nice.org.uk [nice.org.uk]
- 6. Cost impact statement | Tools and resources | this compound | Indicators | NICE [nice.org.uk]
- 7. nice.org.uk [nice.org.uk]
An In-depth Technical Guide to the IND81 Indicator: Diabetes Annual Foot Examination and Risk Classification
Introduction
The IND81 indicator, developed by the National Institute for Health and Care Excellence (NICE) in the United Kingdom, is a crucial metric in the quality of care for patients with diabetes. It focuses on the annual foot examination and subsequent risk classification to prevent severe foot-related complications, a common and serious consequence of diabetes. This guide provides a detailed overview of the this compound indicator, its risk categories, the underlying rationale, and the methodologies for its implementation, tailored for researchers, scientists, and healthcare professionals.
The this compound indicator is defined as: "The percentage of patients with diabetes with a record of a foot examination and risk classification: 1) low risk (normal sensation, palpable pulses), 2) increased risk (neuropathy or absent pulses), 3) high risk (neuropathy or absent pulses plus deformity or skin changes or previous ulcer) or 4) ulcerated foot within the preceding 15 months."[1][2][3] This indicator aims to ensure that individuals with diabetes receive regular foot assessments to identify their risk of developing foot ulcers, which can lead to infection, gangrene, and amputation.
Risk Categories in the this compound Indicator
The this compound indicator stratifies patients into four distinct risk categories based on the findings of their annual foot examination. These categories are designed to guide the intensity and frequency of subsequent care and patient education.
| Risk Category | Clinical Findings |
| Low Risk | Normal sensation and palpable pulses. |
| Increased Risk | Neuropathy or absent pulses. |
| High Risk | Neuropathy or absent pulses plus deformity, skin changes, or a previous ulcer. |
| Ulcerated Foot | Presence of a foot ulcer at the time of examination. |
[Source: NICE this compound Indicator Specification[1][2][4]]
Rationale and Clinical Significance
The increased risk of foot problems in individuals with diabetes is primarily due to diabetic neuropathy (nerve damage) and peripheral arterial disease (poor circulation).[2] An annual evaluation of the skin, soft tissue, and the musculoskeletal, vascular, and neurological condition of the feet is essential for the early identification of those at higher risk of ulceration.[2] By systematically classifying patients into risk categories, healthcare providers can better direct resources and interventions to those who need them most, thereby improving patient outcomes and reducing the incidence of severe complications.[4]
Experimental Protocols: Methodology for Annual Foot Examination and Risk Classification
The "experimental protocol" for the this compound indicator is the clinical procedure for the annual foot examination. This assessment should be systematic and comprehensive.
1. Neurological Assessment: The primary method for identifying sensory neuropathy is testing for the loss of sensation.[2] This is typically performed using a 10g monofilament. The inability to feel the monofilament indicates a loss of protective sensation and the presence of neuropathy.[2]
2. Vascular Assessment: The assessment of arterial supply to the feet is crucial.[2] This is primarily done by checking for the presence and quality of foot pulses (dorsalis pedis and posterior tibial).[2] Absent pulses are a key indicator of peripheral arterial disease.[2]
3. Dermatological and Musculoskeletal Assessment: This involves a visual inspection of the feet to identify:
-
Deformities: Bony deformities that can create pressure points.[2]
-
Skin Changes: Dry skin, calluses, or fungal infections that can compromise skin integrity.[2]
-
Previous Ulcers: A history of foot ulcers significantly increases the risk of future ulceration.[5]
4. Assessment of Other Risk Factors: Clinicians should also consider other factors that can increase the risk of foot problems, including:
-
Reduced capacity for self-care[2]
-
Impaired renal function[2]
-
Poor glycemic control[2]
-
Cardiovascular and cerebrovascular disease[2]
-
Previous amputation[2]
Logical Workflow for this compound Risk Classification
The following diagram illustrates the decision-making process for classifying a patient into one of the four risk categories based on the findings of the annual foot examination.
Caption: Logical workflow for this compound risk classification.
This structured approach to foot risk assessment and classification, as defined by the this compound indicator, is a fundamental component of comprehensive diabetes care, aiming to reduce the burden of foot-related complications.
References
A Technical Deep Dive into the Evidence Underpinning NICE Indicator IND81: A Guide for Researchers and Drug Development Professionals
An in-depth analysis of the evidence base for the annual diabetic foot examination and risk classification, focusing on the underlying pathophysiology, diagnostic protocols, and the quantitative evidence supporting preventative interventions.
This technical guide provides a comprehensive overview of the evidence supporting the National Institute for Health and Care Excellence (NICE) indicator IND81, which advocates for annual foot examinations and risk classification for individuals with diabetes. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the molecular pathways involved in diabetic foot ulceration, the methodologies of key diagnostic procedures, and a quantitative summary of the evidence for preventative strategies.
The Rationale Behind NICE Indicator this compound
NICE indicator this compound is a quality marker for general practice, emphasizing the importance of regular foot health assessments in people with diabetes to mitigate the risk of severe complications, most notably foot ulcers and subsequent amputations. The indicator is underpinned by several NICE clinical guidelines, including CG10 and CG87, and the technology appraisal TA60, which collectively recommend a structured approach to identifying and managing risk factors.
The core principle of this compound is the stratification of patients into risk categories based on the presence of key clinical indicators:
-
Low Risk: Normal sensation and palpable pulses.
-
Increased Risk: Neuropathy or absent pulses.
-
High Risk: Neuropathy or absent pulses combined with deformity, skin changes, or a history of ulceration.
-
Ulcerated Foot: Presence of an active foot ulcer.
This risk stratification is designed to tailor the intensity of surveillance and intervention to the individual's needs, thereby optimizing the use of healthcare resources and improving patient outcomes.
Pathophysiology of Diabetic Foot Ulceration: A Complex Web of Molecular Derangements
The development of diabetic foot ulcers is a multifactorial process driven by chronic hyperglycemia and its downstream metabolic consequences. Several key signaling pathways are implicated in the pathogenesis of diabetic neuropathy and peripheral arterial disease, the two primary risk factors for ulceration.
Key Signaling Pathways in Diabetic Neuropathy and Vasculopathy
Chronic exposure to high glucose levels leads to cellular damage through multiple interconnected pathways:
-
The Polyol Pathway: In states of hyperglycemia, excess glucose is shunted into the polyol pathway. The enzyme aldose reductase converts glucose to sorbitol, a process that consumes NADPH. The depletion of NADPH impairs the regeneration of the critical antioxidant glutathione, rendering cells more susceptible to oxidative stress. The accumulation of sorbitol also creates osmotic stress, contributing to cellular damage.
-
Advanced Glycation End Products (AGEs): Hyperglycemia promotes the non-enzymatic glycation of proteins and lipids, leading to the formation of Advanced Glycation End Products (AGEs). AGEs can alter the structure and function of proteins such as collagen, contributing to the stiffening of blood vessels and connective tissues. Furthermore, AGEs can bind to the Receptor for Advanced Glycation End Products (RAGE), triggering a cascade of intracellular signaling that activates pro-inflammatory pathways, most notably the NF-κB pathway.[1][2]
-
Protein Kinase C (PKC) Activation: Hyperglycemia increases the synthesis of diacylglycerol (DAG), an activator of Protein Kinase C (PKC). The activation of PKC isoforms has been linked to a variety of vascular complications in diabetes, including increased vascular permeability, altered blood flow, and enhanced expression of pro-inflammatory genes.[1][3]
-
The Hexosamine Pathway: A fraction of fructose-6-phosphate, an intermediate of glycolysis, is diverted into the hexosamine pathway. This leads to an increase in the substrate for O-linked glycosylation of various intracellular proteins, which can alter their function and contribute to cellular dysfunction.
The interplay of these pathways results in a state of chronic inflammation, oxidative stress, and endothelial dysfunction, which collectively drive the progression of diabetic neuropathy and peripheral arterial disease.
Experimental Protocols for Diabetic Foot Examination
The annual diabetic foot examination, as recommended by NICE, comprises a series of standardized clinical assessments designed to detect early signs of neuropathy and peripheral arterial disease.
Neurological Assessment
The neurological examination aims to identify the loss of protective sensation (LOPS), a major risk factor for ulceration.
-
10-g Monofilament Test:
-
Objective: To assess pressure sensation.
-
Equipment: A 10-g monofilament.
-
Procedure: The patient is asked to close their eyes and respond when they feel the filament. The filament is applied to specific sites on the plantar surface of the foot (e.g., the hallux, 1st, 3rd, and 5th metatarsal heads) with enough pressure to cause it to bend. Each site is tested, and the number of sites where sensation is absent is recorded. Inability to feel the monofilament at one or more sites indicates LOPS.
-
-
Vibration Perception Threshold (VPT):
-
Objective: To quantify the threshold for vibration sensation.
-
Equipment: A 128-Hz tuning fork or a biothesiometer.
-
Procedure (Tuning Fork): The vibrating tuning fork is placed on the dorsal aspect of the great toe. The patient is asked to indicate when they can no longer feel the vibration. The examiner compares this to their own perception.
-
Procedure (Biothesiometer): A probe is placed on the great toe, and the vibration intensity is gradually increased until the patient can detect it. The voltage at which sensation is perceived is recorded. Higher thresholds indicate more severe neuropathy.
-
-
Pinprick Sensation:
-
Objective: To assess sharp sensation.
-
Equipment: A disposable neurological pin.
-
Procedure: With the patient's eyes closed, the pin is lightly applied to various locations on the foot. The patient is asked to differentiate between sharp and dull sensations.
-
-
Ankle Reflexes:
-
Objective: To assess the integrity of the nerve pathways.
-
Equipment: A tendon hammer.
-
Procedure: The Achilles tendon is tapped with the hammer, and the resulting plantarflexion of the foot is observed. A diminished or absent reflex is indicative of neuropathy.
-
Vascular Assessment
The vascular assessment aims to identify peripheral arterial disease (PAD), which impairs wound healing.
-
Palpation of Foot Pulses:
-
Objective: To assess blood flow to the feet.
-
Procedure: The dorsalis pedis and posterior tibial arteries are palpated. The presence, absence, and quality (e.g., bounding, weak) of the pulses are noted.
-
-
Ankle-Brachial Index (ABI):
-
Objective: To provide a quantitative measure of peripheral arterial perfusion.
-
Equipment: A sphygmomanometer and a Doppler ultrasound device.
-
Procedure: The systolic blood pressure is measured in both brachial arteries and in the dorsalis pedis and posterior tibial arteries of each ankle. The ABI for each leg is calculated by dividing the higher of the two ankle systolic pressures by the higher of the two brachial systolic pressures. An ABI of <0.9 is indicative of PAD.
-
Quantitative Evidence Base for Preventative Interventions
The recommendation for annual foot screening and risk stratification is based on evidence from a variety of studies, including randomized controlled trials (RCTs) and systematic reviews. While the overall quality of evidence has been noted as variable in some reviews, several key interventions have demonstrated efficacy in preventing diabetic foot ulcers.
Dermal Infrared Thermometry
Concept: Localized inflammation, a precursor to ulceration, can be detected as an increase in skin temperature. Home monitoring of foot temperature can provide an early warning sign, prompting individuals to reduce activity and seek professional advice.
| Study/Meta-analysis | Participants (n) | Intervention | Comparator | Outcome | Result (Relative Risk [95% CI]) | p-value |
| Lavery et al. (2007) | 225 | Daily infrared temperature monitoring + patient education | Patient education alone | Incidence of foot ulcers | 0.29 (0.11 - 0.79) | <0.05 |
| Meta-analysis (Crawford et al., 2020) | 5 RCTs | Dermal infrared thermometry | Standard care | Foot ulceration | 0.41 (0.19 - 0.86) | <0.05 |
Complex Interventions
Concept: A multi-faceted approach combining patient education, regular podiatry care, and specialist footwear is thought to be more effective than any single intervention.
| Study/Meta-analysis | Participants (n) | Intervention Components | Comparator | Outcome | Result (Relative Risk [95% CI]) | p-value |
| Meta-analysis (Crawford et al., 2020) | Multiple RCTs | Patient education, podiatry, footwear | Standard care | Foot ulceration | 0.59 (0.38 - 0.90) | <0.05 |
| Cochrane Review (Hoogeveen et al., 2015) | 6 RCTs | Various complex interventions | Usual care | Amputations | 0.30 (0.11 - 0.83) in one study | <0.05 |
Note: The Cochrane review highlighted the high risk of bias in the included studies and concluded that there is insufficient high-quality evidence to definitively support complex interventions.[2][3][4][5]
Custom-Made Footwear and Offloading Insoles
Concept: Therapeutic footwear is designed to redistribute pressure away from high-risk areas of the foot, thereby reducing the mechanical stress that can lead to ulceration.
| Study/Meta-analysis | Participants (n) | Intervention | Comparator | Outcome | Result (Relative Risk [95% CI]) | p-value |
| Meta-analysis (Crawford et al., 2020) | Multiple RCTs | Custom-made footwear and offloading insoles | Standard footwear | Foot ulceration | 0.53 (0.33 - 0.85) | <0.05 |
| Bus et al. (2016) | 169 | Offloading-improved custom-made footwear | Standard custom-made footwear | Plantar foot ulcer recurrence | No significant difference overall, but significant reduction with high adherence | NS |
Patient Education (NICE TA60)
NICE Technology Appraisal TA60 recommends structured education for people with diabetes to improve their knowledge, skills, and confidence in self-management. While directly linking patient education to a reduction in foot ulcers is challenging due to the multifactorial nature of the outcome, the rationale is that improved self-care, including regular foot inspection, will lead to earlier detection of problems and a reduction in risk. Systematic reviews on patient education models have shown mixed results, with some studies demonstrating improvements in glycemic control and self-care behaviors, while others have not found a significant effect. The evidence base in this area is complex, and it is difficult to isolate the specific components of educational interventions that are most effective.
Conclusion and Future Directions
The evidence base for NICE indicator this compound, while not without its limitations, provides a clear rationale for the annual diabetic foot examination and risk stratification. The underlying pathophysiology of diabetic foot ulceration is increasingly well understood, providing numerous targets for novel therapeutic interventions. The clinical protocols for foot examination are well-established and, when applied consistently, can effectively identify individuals at high risk.
Quantitative evidence from RCTs and meta-analyses supports the use of specific preventative interventions, including dermal thermometry, complex interventions, and custom-made footwear, in reducing the incidence of foot ulcers. However, there is a recognized need for more high-quality research, particularly for complex interventions and patient education, to better define the most effective strategies and to identify which patient populations are most likely to benefit.
For researchers and drug development professionals, the multifactorial nature of diabetic foot disease presents both challenges and opportunities. A deeper understanding of the molecular pathways involved in neuropathy and vasculopathy will be crucial for the development of new pharmacological agents. Furthermore, innovations in diagnostic technologies and risk prediction models have the potential to further refine the risk stratification process and personalize preventative care. Continued research in this area is essential to reduce the significant burden of diabetic foot complications on both individuals and healthcare systems.
References
- 1. Effect of Custom-Made Footwear on Foot Ulcer Recurrence in Diabetes: A multicenter randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Complex interventions for preventing diabetic foot ulceration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cochranelibrary.com [cochranelibrary.com]
- 4. Complex interventions for preventing diabetic foot ulceration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combined strategies to avoid foot ulcers in patients with diabetes | Cochrane [cochrane.org]
Unveiling IND81: A Technical Guide to Its Clinical Significance in Primary Care for Diabetes
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
In the landscape of diabetes management, the designation "IND81" does not refer to a novel therapeutic compound, gene, or protein. Instead, it represents a crucial clinical quality indicator established by the UK's National Institute for Health and Care Excellence (NICE). This guide provides a comprehensive overview of this compound, detailing its clinical significance, the structured risk assessment it mandates, the associated clinical protocols, and a visualization of its workflow for professionals in diabetes research and development. Understanding such clinical benchmarks is vital for contextualizing the real-world application and potential impact of new therapeutic interventions.
Introduction to NICE Indicator this compound
This compound is a specific indicator within the Quality and Outcomes Framework (QOF) that focuses on the annual foot examination and risk classification for patients with diabetes.[1][2][3][4] Its primary objective is to systematize the early detection of diabetic foot complications, thereby reducing the incidence of ulceration, infections, and amputations.[5] The indicator mandates that patients with diabetes receive a yearly foot examination with a corresponding risk classification.[3][4] This proactive approach is critical in primary care for mitigating the significant morbidity and healthcare costs associated with diabetic foot disease.[5]
Clinical Significance of this compound in Primary Care
The implementation of this compound is of paramount clinical importance for several reasons:
-
Standardized Risk Stratification: It provides a consistent framework for classifying a patient's risk of developing foot complications, ensuring a uniform standard of care.[2][3]
-
Early Intervention: By identifying high-risk patients, healthcare providers can initiate preventative measures and patient education, and make timely referrals to specialized podiatry services.[2]
-
Improved Patient Outcomes: A systematic annual review helps in the early identification of neuropathy, peripheral arterial disease, and foot deformities, which are major risk factors for ulceration.[4][5]
-
Informed Therapeutic Development: For researchers and drug development professionals, understanding the clinical practice guidelines embedded in indicators like this compound is crucial for designing trials and developing therapies that address the most pressing unmet needs in diabetes care.
This compound Risk Classification System
The this compound indicator requires the classification of patients into one of four risk categories based on their annual foot examination. The quantitative and qualitative data used for this classification are summarized below.
| Risk Category | Clinical Findings |
| Low Risk | Normal sensation and palpable pulses. |
| Increased Risk | Neuropathy or absent pulses. |
| High Risk | Neuropathy or absent pulses plus deformity, skin changes, or a history of previous ulceration. |
| Ulcerated Foot | Presence of a current foot ulcer. |
Data sourced from NICE indicator documentation.[2][3]
Clinical Protocol for this compound Diabetic Foot Examination
The annual foot examination protocol as guided by this compound involves a systematic assessment of neurological, vascular, and musculoskeletal status.
I. Neurological Assessment
-
Objective: To detect the presence of peripheral neuropathy.
-
Methodology:
-
10g Monofilament Test: This is the primary method for assessing sensory neuropathy. The monofilament is applied to several standardized sites on the plantar surface of the foot. The patient's ability to feel the filament at each site is recorded. Inability to feel the monofilament indicates a loss of protective sensation.
-
Vibration Perception: A biothesiometer or a calibrated tuning fork can be used to assess vibration sense, which is often one of the first sensations to be diminished in diabetic neuropathy.
-
II. Vascular Assessment
-
Objective: To identify peripheral arterial disease.
-
Methodology:
-
Palpation of Foot Pulses: The dorsalis pedis and posterior tibial pulses are palpated. Absent pulses are a key indicator of reduced arterial supply.[4]
-
Visual Inspection: The presence of signs of tissue ischaemia, such as pale and shiny skin, hair loss, and thickened nails, is noted.
-
III. Musculoskeletal and Dermatological Assessment
-
Objective: To identify any deformities or skin changes that could increase the risk of ulceration.
-
Methodology:
IV. Patient History and Education
-
Objective: To gather relevant history and provide patient education.
-
Methodology:
-
History Taking: Inquire about any previous foot ulcerations, amputations, or symptoms of neuropathy or peripheral arterial disease.
-
Patient Education: Provide advice on proper foot care, appropriate footwear, and the importance of daily self-examination.
-
Visualizing the this compound Workflow
The following diagram illustrates the logical workflow of the this compound annual diabetic foot assessment and risk classification process.
Caption: Workflow for this compound Diabetic Foot Risk Assessment.
Conclusion
While this compound is not a therapeutic agent, it represents a critical component of evidence-based primary care for diabetes. For professionals in research and drug development, a thorough understanding of such clinical indicators is essential. It provides context for the clinical challenges in diabetes management, highlights the importance of preventative care, and can inform the design of future therapies and clinical trials aimed at reducing the burden of diabetic complications. The structured approach of this compound serves as a model for how standardized clinical assessments can lead to improved patient outcomes.
References
- 1. nice.org.uk [nice.org.uk]
- 2. nice.org.uk [nice.org.uk]
- 3. Diabetes: annual foot exam and risk classification | Indicators | NICE [nice.org.uk]
- 4. Indicator | this compound | Indicators | NICE [nice.org.uk]
- 5. Cost impact statement | Tools and resources | this compound | Indicators | NICE [nice.org.uk]
The Nexus of Clinical Quality and Molecular Pathophysiology: IND81 as a Cornerstone in Diabetes Management
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide serves to elucidate the role of the National Institute for Health and Care Excellence (NICE) indicator IND81 in the broader context of diabetes management quality. For researchers, scientists, and drug development professionals, understanding the clinical imperative behind such indicators is crucial for aligning preclinical and clinical research with real-world healthcare needs. This document will first define this compound and its clinical significance, then bridge the gap to the underlying molecular pathophysiology of diabetic foot complications, providing quantitative data, an overview of relevant experimental protocols, and detailed signaling pathway diagrams.
This compound: A Clinical Indicator for Quality in Diabetes Care
Contrary to what its designation might suggest to a scientific audience, this compound is not a molecule or a therapeutic agent. Instead, This compound is a clinical quality indicator established by NICE in the United Kingdom.
Official Definition of this compound: The percentage of patients with diabetes who have a record of a foot examination and risk classification within the preceding 15 months.[1][2]
The risk classification is stratified into four categories:
-
Low risk: Normal sensation and palpable pulses.
-
Increased risk: Neuropathy or absent pulses.
-
High risk: Neuropathy or absent pulses plus deformity, skin changes, or a previous ulcer.
The rationale for this compound is rooted in the prevention of diabetic foot ulcers (DFUs), a common and severe complication of diabetes that can lead to infection, hospitalization, amputation, and increased mortality.[2] By incentivizing regular screening and risk stratification, this compound aims to ensure that preventative measures and specialized care are directed toward those at the highest risk.[2] This proactive approach is a critical component of high-quality diabetes management, shifting the focus from reactive treatment to preventative care.
Quantitative Data: The Burden of Diabetic Foot Ulcers and the Impact of Screening
The implementation of systematic foot screening, as promoted by this compound, is a direct response to the significant burden of diabetic foot complications. The following table summarizes key quantitative data that underscore the importance of this clinical indicator.
| Metric | Value | Source |
| Lifetime Incidence of DFUs in Diabetic Patients | 19% to 34% | [3] |
| Annual Incidence of DFUs in Diabetic Patients | 1.0% to 4.1% | |
| DFU Recurrence Rate (after healing) | 40% within 1 year; 65% within 3 years | [3] |
| DFUs Preceding Lower Limb Amputations | ~85% | [4] |
| Increased Risk of Amputation in Patients with Diabetes | 15 to 40 times higher than in the non-diabetic population | [4] |
| Reduction in Amputation Rates with Regular Foot Exams | Up to 50% | [4] |
| Reduction in DFU Incidence with Prevention Programs | Can be reduced by 50% | [5] |
| Relative Risk of Foot Ulceration (High vs. Low Risk Category) | 83 times more common in the high-risk group | [6][7] |
Pathophysiological Basis of Diabetic Foot Disease: A Proxy for Experimental Protocols
The risk factors assessed by the this compound indicator—primarily diabetic peripheral neuropathy (DPN) and peripheral arterial disease (PAD)—are the clinical manifestations of complex underlying pathophysiological processes. Understanding these processes is key to developing novel therapeutic interventions. This section outlines the core mechanisms and the experimental approaches used to study them.
Diabetic Peripheral Neuropathy (DPN)
DPN is characterized by damage to the peripheral nerves, leading to a loss of sensation that makes patients vulnerable to unrecognized foot trauma. The pathogenesis is multifactorial, driven primarily by hyperglycemia.
Key Pathogenic Mechanisms:
-
Polyol Pathway: In hyperglycemic states, excess glucose is shunted into the polyol pathway. The enzyme aldose reductase converts glucose to sorbitol, which is then oxidized to fructose. This process consumes NADPH, a critical cofactor for the regeneration of the antioxidant glutathione. The resulting oxidative stress and osmotic stress from sorbitol accumulation contribute to nerve damage.
-
Advanced Glycation End-products (AGEs): Hyperglycemia leads to the non-enzymatic glycation of proteins and lipids, forming AGEs. These molecules can directly damage nerve cells and also bind to their receptor (RAGE), triggering inflammatory signaling pathways and further oxidative stress.
-
Protein Kinase C (PKC) Pathway: High glucose levels can increase the synthesis of diacylglycerol (DAG), which in turn activates PKC. Aberrant PKC activation can alter gene expression, leading to changes in blood flow and increased vascular permeability in the nerves, contributing to nerve ischemia.
-
Hexosamine Pathway: A fraction of fructose-6-phosphate from glycolysis is diverted into the hexosamine pathway, leading to the production of UDP-N-acetylglucosamine. This can lead to the modification of transcription factors and the expression of pathological genes, such as that for transforming growth factor-beta 1 (TGF-β1).
Common Experimental Protocols & Models:
-
Animal Models:
-
Type 1 Diabetes Models: Most commonly induced by streptozotocin (STZ) injection in rodents, which destroys pancreatic beta cells.
-
Type 2 Diabetes Models: Genetic models such as the db/db mouse (leptin receptor mutation) or diet-induced obesity models are frequently used.
-
-
Assessment of Neuropathy:
-
Nerve Conduction Velocity (NCV): Electrophysiological measurements to assess the speed of nerve signal transmission, which is typically reduced in DPN. This involves stimulating a nerve at two points and recording the resulting muscle action potential.
-
Histological Analysis: Microscopic examination of nerve biopsies to assess for nerve fiber loss, demyelination, and axonal damage. Stains such as hematoxylin and eosin (H&E) are used to visualize nerve structure.
-
Behavioral Testing: Assessing sensitivity to thermal and mechanical stimuli in animal models to quantify sensory loss.
-
Peripheral Arterial Disease (PAD)
PAD in diabetes is an aggressive form of atherosclerosis that reduces blood flow to the lower limbs, impairing wound healing and increasing the risk of gangrene.
Key Pathogenic Mechanisms:
-
Endothelial Dysfunction: Hyperglycemia and insulin resistance lead to reduced production of nitric oxide (NO), a key vasodilator, and increased expression of adhesion molecules, promoting inflammation in the blood vessel wall.
-
Vascular Smooth Muscle Cell (VSMC) Proliferation: Growth factors and inflammatory cytokines in the diabetic milieu stimulate the proliferation and migration of VSMCs, contributing to plaque formation.
-
Inflammation and Oxidative Stress: The diabetic state promotes a chronic low-grade inflammation and increased production of reactive oxygen species (ROS), which accelerate all stages of atherosclerosis.
Common Experimental Protocols & Models:
-
Animal Models:
-
Atherosclerosis-prone mice, such as ApoE-/- or LDLR-/- mice, are often used. Diabetes is typically induced in these models with STZ or a high-fat diet to replicate diabetic PAD.
-
Surgical models of hindlimb ischemia (e.g., femoral artery ligation) are used to study impaired blood flow recovery and angiogenesis in the context of diabetes.
-
-
Assessment of PAD:
-
Ankle-Brachial Index (ABI): A non-invasive method to compare blood pressure in the ankle to that in the arm. A low ABI is indicative of PAD. This is a clinical measure also used in research.
-
Laser Doppler Perfusion Imaging: A non-invasive technique to measure blood flow in the microvasculature of the skin, used to assess perfusion in animal models.
-
Angiography: An imaging technique to visualize the blood vessels and identify blockages.
-
Signaling Pathways in Diabetic Foot Complications
The development of diabetic neuropathy and impaired wound healing involves the dysregulation of multiple intracellular signaling pathways. The following diagrams, rendered in DOT language, illustrate some of the key pathways.
Hyperglycemia-Induced Nerve Damage Pathways
References
- 1. The Role of Vascular Endothelial Growth Factor in Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Update on prevention of diabetic foot ulcer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. zipdo.co [zipdo.co]
- 5. wifitalents.com [wifitalents.com]
- 6. researchgate.net [researchgate.net]
- 7. research.ed.ac.uk [research.ed.ac.uk]
Methodological & Application
Application Notes and Protocols for Comprehensive Diabetic Foot Examination
Disclaimer: The term "IND81 foot examination protocol" does not correspond to a recognized standard clinical guideline. This document outlines the widely accepted and evidence-based protocol for a Comprehensive Diabetic Foot Examination . This protocol is essential for the early identification and risk stratification of foot problems in patients with diabetes to prevent complications such as ulceration and amputation.
1.0 Purpose and Clinical Significance
The comprehensive diabetic foot examination is a critical screening and diagnostic tool for identifying risk factors for foot ulceration and lower-extremity amputation in individuals with diabetes.[1][2][3] The primary objectives are the early detection of diabetic peripheral neuropathy (DPN), peripheral artery disease (PAD), and foot deformities.[3] Given that the lifetime risk of a person with diabetes developing a foot ulcer can be as high as 25%, regular and systematic examination is a cornerstone of preventative care.[3] This protocol provides a structured approach for researchers, scientists, and drug development professionals to implement this examination in a clinical or research setting.
2.0 Indications and Frequency
All patients with diabetes should undergo a comprehensive foot examination at least annually to identify factors that increase their risk of ulcers and amputations.[1][2][3] Following the initial assessment, the frequency of subsequent examinations is determined by the patient's risk category.[1][4] More frequent evaluations are necessary for patients with evidence of sensory loss, prior ulceration or amputation, foot deformities, or vascular disease.[1]
3.0 Required Equipment
-
10-g (5.07) Semmes-Weinstein monofilament[5]
-
Doppler ultrasound device with an 8-MHz probe
-
Blood pressure cuffs (appropriately sized for arm and ankle)
-
Ultrasound transmission gel
-
Examination gloves
Experimental Protocols
The comprehensive foot examination should be performed systematically and consists of five key components: patient history, dermatological assessment, musculoskeletal assessment, neurological assessment, and vascular assessment.
3.1 Patient History
A thorough patient history is the first step in risk assessment.[3] Key areas to document include:
-
History of previous foot ulceration, amputation, or Charcot foot.[9]
-
Presence of neuropathic symptoms (burning, tingling, numbness) or vascular symptoms (claudication, rest pain).[3][10]
-
History of smoking, retinopathy, and renal disease.[9]
-
Current glycemic control.
-
Assessment of patient's footwear.[11]
3.2 Dermatological Assessment
Visually inspect the entire foot, including the soles, heels, and the spaces between the toes.[10][12]
-
Skin Integrity: Look for dryness, cracking, fissures, calluses, blisters, or ulcerations.[9][10][11] Note any redness, warmth, or swelling which may indicate inflammation or infection.[13]
-
Toenails: Check for fungal infections, ingrown nails, or other abnormalities like onychogryphosis (thickened, curved nails).[14]
-
Temperature: Assess the temperature of the feet to ensure they are consistent.[11]
3.3 Musculoskeletal Assessment
Examine the foot for any structural abnormalities that can create high-pressure areas and increase ulcer risk.
-
Deformities: Identify conditions such as hammer toes, claw toes, bunions, and prominent metatarsal heads.[9][11]
-
Charcot Foot: Look for signs of an active Charcot deformity, which may present as a red, hot, swollen midfoot or ankle.[15]
-
Gait and Mobility: Observe the patient's walk to assess for any abnormalities.[16]
3.4 Neurological Assessment
This assessment is crucial for detecting the loss of protective sensation (LOPS), a major risk factor for diabetic foot ulcers.[17]
3.4.1 10-g Monofilament Test (for Pressure Sensation) The 10-g monofilament test is considered a standard method for identifying LOPS.[5][17]
-
Procedure:
-
Place the patient in a supine or seated position with their feet supported and eyes closed.[13][18]
-
First, demonstrate the sensation to the patient by applying the monofilament to their arm or hand.[1]
-
Apply the filament perpendicular to the skin surface at the selected test sites.[5][13][18]
-
Apply enough force to cause the filament to bow into a C-shape, holding it for approximately 1.5 to 2 seconds.[5][18] Do not slide the filament across the skin.[5]
-
Ask the patient to respond "yes" each time they feel the filament.[5]
-
Test the specified sites on the plantar surface of each foot (e.g., great toe, third and fifth metatarsal heads).[9] Avoid applying to calluses, scars, or ulcers.[1][5]
-
-
Interpretation: An inability to feel the monofilament at one or more sites indicates LOPS.[5]
3.4.2 128-Hz Tuning Fork Test (for Vibration Sensation) Vibration sense is often one of the first sensations to be lost in diabetic neuropathy, making this a sensitive test for early detection.[6][8]
-
Procedure:
-
Have the patient lie on an examination bench with their eyes closed.[6][19]
-
Activate the 128-Hz tuning fork by striking it against the palm of your hand.[8][19]
-
Demonstrate the sensation by placing the vibrating fork on the patient's wrist or sternum.[8][19]
-
Place the base of the vibrating tuning fork on the bony prominence at the top of the great toe (distal phalanx).[8][19]
-
Ask the patient if they can feel the vibration.
-
After a few seconds, stop the vibration with your other hand and ask the patient to report when the sensation stops.[8][19]
-
-
Interpretation: An inability to perceive the vibration or its cessation indicates diminished neurological function.
3.5 Vascular Assessment
This assessment screens for Peripheral Artery Disease (PAD), which impairs wound healing.
3.5.1 Pulse Palpation
-
Procedure: Palpate the dorsalis pedis and posterior tibial arteries in each foot.[1][3]
-
Interpretation: Characterize pulses as "present" or "absent".[1][3] Absent pulses suggest the need for further vascular studies.[1]
3.5.2 Ankle-Brachial Index (ABI) Measurement The ABI is a reliable, non-invasive test to diagnose PAD.[20]
-
Procedure:
-
Have the patient rest in a supine position for at least 10 minutes.[20][21]
-
Place a blood pressure cuff on one arm and use a Doppler probe over the brachial artery to measure the systolic pressure.[20][22] Repeat on the other arm.
-
Place an appropriately sized cuff just above the ankle.[21][22]
-
Use the Doppler probe to locate the signal from the dorsalis pedis or posterior tibial artery.[21][22]
-
Inflate the cuff until the signal disappears, then slowly deflate it, recording the pressure at which the signal returns.[22][23] Repeat for the other artery and on the other leg.
-
-
Calculation: For each leg, the ABI is calculated by dividing the higher of the two ankle systolic pressures by the higher of the two brachial systolic pressures.[20][22][24]
Data Presentation
Quantitative data from the examination should be clearly documented to guide clinical decisions.
Table 1: Interpretation of Ankle-Brachial Index (ABI) Results
| ABI Value | Interpretation |
|---|---|
| > 1.30 | Non-compressible arteries (suggests vessel calcification)[20][22] |
| 1.00 - 1.30 | Normal[20] |
| 0.91 - 0.99 | Borderline |
| ≤ 0.90 | Diagnostic of Peripheral Artery Disease (PAD)[20][22] |
| 0.41 - 0.90 | Mild to Moderate PAD |
| ≤ 0.40 | Severe PAD / Critical Limb Ischemia[22] |
Table 2: Diabetic Foot Risk Stratification and Management
| Risk Category | Characteristics | Recommended Follow-up Frequency |
|---|---|---|
| 0 (Very Low) | No Loss of Protective Sensation (LOPS), no Peripheral Artery Disease (PAD), no deformity.[4][25] | Once a year.[4][25] |
| 1 (Low) | LOPS or PAD present.[4][25] | Once every 6-12 months.[4][25] |
| 2 (Moderate) | LOPS and PAD; or LOPS/PAD plus a foot deformity.[4][25][26] | Once every 3-6 months.[4][25] |
| 3 (High) | History of foot ulceration, lower-extremity amputation, or end-stage renal disease.[4][25][26] | Once every 1-3 months.[4][25] |
Visualizations
Diagram 1: Workflow for Comprehensive Diabetic Foot Examination
Workflow of the comprehensive foot examination protocol.
Diagram 2: Logical Flow from Examination to Risk Stratification
References
- 1. Comprehensive Foot Examination and Risk Assessment: A report of the Task Force of the Foot Care Interest Group of the American Diabetes Association, with endorsement by the American Association of Clinical Endocrinologists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apma.cms-plus.com [apma.cms-plus.com]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. ltctoolkit.rnao.ca [ltctoolkit.rnao.ca]
- 5. Diabetic Wound Care: Monofilament Testing | WCEI [blog.wcei.net]
- 6. woundsafrica.com [woundsafrica.com]
- 7. Diabetes Testing Centers™ - Electronic Tuning Fork™ [diabetes-testing-centers.com]
- 8. youtube.com [youtube.com]
- 9. droracle.ai [droracle.ai]
- 10. 5 Steps for Performing Your Own Diabetic Foot Check | Optima Foot and Ankle [optimafootandankle.com]
- 11. Diabetic Foot Exam: MedlinePlus Medical Test [medlineplus.gov]
- 12. 5 Steps for Performing Your Own Diabetic Foot Check : Aloha Foot and Ankle Associates: Podiatry [alohafootandankle.com]
- 13. youtube.com [youtube.com]
- 14. nhsborders.scot.nhs.uk [nhsborders.scot.nhs.uk]
- 15. TABLE 1, [Modified ADA Diabetic Foot Risk Classification]. - Diagnosis and Management of Diabetic Foot Complications - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 18. southamptonhandcourse.org.uk [southamptonhandcourse.org.uk]
- 19. Diabetes Canada | Clinical Practice Guidelines [guidelines.diabetes.ca]
- 20. Ankle Brachial Index | Stanford Medicine 25 | Stanford Medicine [med.stanford.edu]
- 21. emedicine.medscape.com [emedicine.medscape.com]
- 22. cdn.ymaws.com [cdn.ymaws.com]
- 23. medmastery.com [medmastery.com]
- 24. my.clevelandclinic.org [my.clevelandclinic.org]
- 25. iwgdfguidelines.org [iwgdfguidelines.org]
- 26. Identifying risk (16/16) – Diabetes Foot Screening [diabetesframe.org]
Application Notes and Protocols for Standardized IND81 Diabetic Foot Risk Assessment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed, standardized procedure for the IND81 diabetic foot risk assessment. This protocol is designed to ensure consistent and reproducible evaluation of diabetic foot complications for clinical research, and drug development.
Introduction
Diabetic foot ulcers are a common and serious complication of diabetes, often leading to infection, hospitalization, and amputation.[1][2][3] The this compound indicator, as defined by the National Institute for Health and Care Excellence (NICE), provides a framework for a standardized annual foot examination and risk classification for all individuals with diabetes.[4][5] This assessment is crucial for identifying patients at increased risk of developing foot ulcers and for implementing preventative strategies.
The core components of the this compound assessment include testing for peripheral neuropathy, assessing peripheral arterial disease, and examining for foot deformities and other skin changes.[5] This document outlines the standardized protocols for each of these components, provides a structured risk classification system, and details the underlying pathophysiological signaling pathways.
Quantitative Data Summary
The following tables summarize the prevalence of diabetic foot risk categories from various studies. These classifications are based on the International Working Group on the Diabetic Foot (IWGDF) guidelines, which closely align with the this compound risk categories.
Table 1: Prevalence of Diabetic Foot Risk Categories in a Tertiary Care Center in India [6]
| Risk Category | Description | Prevalence (%) |
| Category 0 | No Loss of Protective Sensation (LOPS), No Peripheral Arterial Disease (PAD) | 48 |
| Category 1 | LOPS with or without deformity | 33 |
| Category 2 | PAD with or without LOPS | 19 |
Table 2: Prevalence of Diabetic Foot Risk Categories in a Chinese Tertiary Hospital [7]
| Risk Category (IWGDF) | Description | Prevalence (%) |
| Group 0 (Low Risk) | No Peripheral Sensory Neuropathy (PSN), No PAD | 35.1 |
| Group 1 | PSN or PAD | 15.9 |
| Group 2 | PSN and PAD, or PSN/PAD with deformity | 36.5 |
| Group 3 (Highest Risk) | History of ulceration or amputation | 12.5 |
Table 3: Prevalence of Diabetic Foot Risk Categories in a Peruvian Public Hospital (IWGDF 2019 Criteria) [5]
| Risk Category | Description | Prevalence (%) |
| R0 (Low Risk) | No PAD and no Peripheral Neuropathy (PN) | 45.7 |
| R1 (Moderate Risk) | PAD or PN | 27.9 |
| R2 (High Risk) | PAD + PN, or PAD/PN + deformity | 8.7 |
| R3 (Very High Risk) | PAD or PN + history of ulcer/amputation or end-stage renal disease | 7.7 |
Table 4: Correlation of Risk Factors with Diabetic Foot Ulceration
| Risk Factor | Association with Ulceration |
| Peripheral Neuropathy | A predominant factor for foot ulceration, as the insensate foot is prone to trauma.[8] |
| Peripheral Arterial Disease | Worsens the morbidity and mortality of diabetic foot syndrome and increases amputation rates.[8] |
| Foot Deformity | A key risk factor that can lead to increased pressure and ulceration.[9][10] |
Experimental Protocols
Assessment of Peripheral Neuropathy: 10g Monofilament Test
This test assesses the loss of protective sensation (LOPS) in the feet.
Materials:
-
10g (Semmes-Weinstein 5.07) monofilament
Procedure:
-
Patient Preparation: The patient should be in a relaxed position, either supine or sitting with their feet supported. Ask the patient to close their eyes during the test.[11][12]
-
Demonstration: First, apply the monofilament to the patient's arm or hand to demonstrate the sensation they should expect to feel.[13]
-
Test Sites: Test the following five sites on the plantar surface of each foot: the pulp of the 1st and 3rd toes, and the 1st, 3rd, and 5th metatarsal heads.[14] This makes a total of 10 sites.
-
Application Technique:
-
Apply the monofilament perpendicular to the skin surface.[13][14]
-
Apply enough force to cause the filament to bend or buckle.[11][14] The application, hold, and release should take approximately 1-2 seconds.[13]
-
Do not apply the monofilament to areas of callus, scar, or ulceration.[11][14]
-
Do not slide the filament across the skin.[11]
-
-
Patient Response: Ask the patient to say "yes" each time they feel the filament.[14]
-
Scoring: Record the number of sites where the patient correctly identifies the sensation. An inability to feel the monofilament at one or more sites on either foot is indicative of LOPS.[13] A score of 8 or less out of 10 is indicative of neuropathy.[13]
Assessment of Peripheral Arterial Disease: Pulse Palpation
This assessment screens for the presence of peripheral arterial disease (PAD).
Materials:
-
None (Doppler ultrasound can be used for confirmation if pulses are not palpable).
Procedure:
-
Patient Position: The patient should be in a supine position with their feet relaxed.
-
Palpation Sites: Palpate for the dorsalis pedis (DP) and posterior tibial (PT) pulses on each foot.[12][15][16]
-
Palpation Technique: Use the tips of two or three fingers to lightly palpate the pulse sites.[15]
-
Grading of Pulses:
-
Interpretation: The absence of both the DP and PT pulses in a foot is a strong indicator of PAD.
Assessment of Foot Deformity and Skin Changes
A visual inspection of the feet for any structural abnormalities or skin changes that could increase ulcer risk.
Procedure:
-
Visual Inspection: Thoroughly inspect both feet, including the soles, heels, and between the toes.
-
Common Deformities: Look for common foot deformities such as:[9]
-
Hammer or claw toes: Toes that are bent into a claw-like position.
-
Hallux valgus (bunion): A bony bump that forms on the joint at the base of the big toe.
-
Charcot foot: A severe deformity resulting from nerve damage.
-
Prominent metatarsal heads.
-
-
Skin Changes: Examine the skin for:
-
Calluses or corns: Thickened areas of skin, especially over bony prominences.
-
Dryness, cracking, or fissures.
-
Signs of fungal infection.
-
Changes in color or temperature.
-
This compound Risk Classification
Based on the findings from the experimental protocols, patients are classified into one of the following risk categories:
| Risk Category | Characteristics |
| Low Risk | Normal sensation and palpable pulses. |
| Increased Risk | Neuropathy (LOPS) or absent pulses. |
| High Risk | Neuropathy or absent pulses plus deformity or skin changes, or a history of previous ulcer. |
| Ulcerated Foot | Presence of an active foot ulcer. |
Visualization of Pathophysiological Pathways
The development of diabetic foot complications is multifactorial, with hyperglycemia being the central initiating factor. The following diagrams illustrate the key signaling pathways involved in diabetic peripheral neuropathy and peripheral arterial disease.
Caption: Workflow for this compound Diabetic Foot Risk Assessment.
Caption: Signaling Pathways in Diabetic Peripheral Neuropathy.
Caption: Pathophysiology of Peripheral Arterial Disease in Diabetes.
References
- 1. Neuropathy and Peripheral Arterial Disease: A Dangerous Combination for Individuals With Diabetes — PodiatryCare, P.C. and the Heel Pain Center [ctfoot.com]
- 2. Comprehensive review on diabetic foot ulcers and neuropathy: Treatment, prevention and management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. Diabetic peripheral neuropathy: pathogenetic mechanisms and treatment [ouci.dntb.gov.ua]
- 5. Prevalence of Foot At-Risk and its Associated Characteristics among Outpatients with DiabetesMellitus in a Peruvian Public Hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Categories of foot at risk in patients of diabetes at a tertiary care center: Insights into need for foot care - PMC [pmc.ncbi.nlm.nih.gov]
- 7. e-century.us [e-century.us]
- 8. iosrjournals.org [iosrjournals.org]
- 9. Diabetic foot ulcers: Classification, risk factors and management - PMC [pmc.ncbi.nlm.nih.gov]
- 10. diabetesonthenet.com [diabetesonthenet.com]
- 11. Diabetic Wound Care: Monofilament Testing | WCEI [blog.wcei.net]
- 12. How to perform a diabetes foot check | RCN Magazine | Royal College of Nursing [rcn.org.uk]
- 13. gpnotebook.com [gpnotebook.com]
- 14. royaldevon.nhs.uk [royaldevon.nhs.uk]
- 15. wounds-me.com [wounds-me.com]
- 16. droracle.ai [droracle.ai]
- 17. nursingcenter.com [nursingcenter.com]
- 18. nhsborders.scot.nhs.uk [nhsborders.scot.nhs.uk]
Application Notes & Protocols for a Comprehensive Foot Examination in Clinical Research
Introduction:
A thorough and standardized foot examination is a critical component of clinical research, particularly in studies involving metabolic diseases such as diabetes, peripheral neuropathies, and vascular disorders. This document provides a detailed protocol for conducting a comprehensive foot examination, suitable for gathering robust data in a clinical trial setting. While the user referenced "IND81," this corresponds to a specific quality indicator from the UK's National Institute for Health and Care Excellence (NICE) for annual diabetic foot screening and not a direct FDA requirement for Investigational New Drug (IND) applications.[1][2] However, the principles and procedures outlined below are aligned with best practices for clinical trials and are designed to produce high-quality data acceptable to regulatory bodies.
The examination protocol is divided into four main sections: dermatological, neurological, vascular, and musculoskeletal assessment. Adherence to these standardized procedures will ensure consistency and reliability of data collection across all study participants and sites.
I. Tools and Equipment
A comprehensive foot examination requires a specific set of tools to ensure accurate and reproducible measurements. The following table summarizes the necessary equipment for each component of the exam.
| Assessment Category | Tool/Equipment | Purpose | Quantitative Data Generated |
| Dermatological | Examination gloves | Infection control | N/A |
| Magnifying glass with light | Detailed inspection of skin lesions | N/A | |
| Digital camera with measuring scale | Documentation of ulcers, lesions, and other findings | Lesion/ulcer dimensions (length, width, area) | |
| Sterile, disposable probe | Assessment of ulcer depth and undermining | Ulcer depth (mm) | |
| Neurological | 10g Monofilament (e.g., Semmes-Weinstein) | To test for loss of protective sensation (LOPS).[3][4][5] | Sensation present/absent at specific sites (binary) |
| 128-Hz Tuning Fork (e.g., Rydel-Seiffer) | To assess vibration perception.[3][6] | Vibration perception threshold (seconds) or present/absent | |
| Neurothesiometer | To quantify vibration perception threshold.[6] | Vibration perception threshold (Volts) | |
| Pinprick testing device (e.g., Neurotip) | To assess sharp/dull sensation | Sensation present/absent (binary) | |
| Temperature sensitivity testers (hot/cold) | To assess temperature perception | Sensation present/absent (binary) | |
| Tendon (reflex) hammer | To test ankle reflexes.[3][6] | Reflex present/absent/diminished (categorical) | |
| Vascular | Doppler Ultrasound Device (8 MHz probe) | To detect pedal pulses and calculate Ankle-Brachial Index (ABI) and Toe-Brachial Index (TBI).[4][7] | Systolic blood pressure (mmHg) at brachial, dorsalis pedis, and posterior tibial arteries; ABI and TBI ratios |
| Sphygmomanometer and blood pressure cuffs (various sizes) | To measure blood pressure for ABI and TBI calculations.[7] | Blood pressure (mmHg) | |
| Pulse Oximeter with toe probe | To measure peripheral oxygen saturation.[6] | SpO2 (%) | |
| Musculoskeletal | Goniometer | To measure the range of motion of ankle and toe joints.[8] | Joint range of motion (degrees) |
| Podiatry chair with adjustable height | To facilitate patient positioning and examination | N/A | |
| Foot Posture Index (FPI) assessment tool | To quantify foot posture.[8] | FPI score | |
| Pressure-sensitive mat/insole system | To measure plantar pressure distribution during gait.[8] | Peak pressure (kPa), pressure-time integral (kPa*s) |
II. Experimental Protocols
A. Dermatological Assessment
-
Patient Preparation: Ensure the patient is in a comfortable, well-lit room. The patient should be positioned to allow for a thorough examination of all foot surfaces, including between the toes.
-
Inspection:
-
Wear examination gloves.
-
Systematically inspect the entire foot, including the dorsal and plantar surfaces, heels, and interdigital spaces.
-
Look for any signs of dryness, scaling, fissures, maceration, or fungal infection.[5]
-
Note the presence of any calluses, corns, or pre-ulcerative lesions.[5]
-
Document any color changes, such as erythema (redness), pallor (paleness), or cyanosis (bluish discoloration).[5]
-
-
Ulcer Assessment (if present):
-
Document the location and size (length, width) of the ulcer using a measuring scale. A digital photograph with the scale is recommended.
-
Gently probe the ulcer with a sterile, disposable probe to assess its depth and to check for undermining or sinus tracts.
-
Classify the ulcer according to a standardized system (e.g., University of Texas Diabetic Foot Ulcer Classification System).
-
B. Neurological Assessment
-
10g Monofilament Test:
-
Explain the procedure to the patient. The patient's eyes should be closed during the test.[3]
-
Apply the monofilament perpendicular to the skin surface with enough pressure to cause it to bend.
-
Test at a minimum of four sites on the plantar surface of each foot: the first, third, and fifth metatarsal heads, and the distal hallux.[3]
-
Ask the patient to respond "yes" each time they feel the sensation.
-
Inability to feel the monofilament at one or more sites indicates a loss of protective sensation (LOPS).[4]
-
-
Vibration Perception Test:
-
Use a 128-Hz tuning fork.
-
First, demonstrate the sensation on the patient's wrist or clavicle.
-
With the patient's eyes closed, apply the vibrating tuning fork to the dorsum of the great toe, distal to the interphalangeal joint.
-
Ask the patient to indicate when they can no longer feel the vibration.
-
An abnormal response is when the examiner can still feel the vibration after the patient indicates it has stopped.[3]
-
-
Ankle Reflexes:
-
Have the patient relax their leg.
-
Position the ankle in a neutral or slightly dorsiflexed position.
-
Strike the Achilles tendon with a reflex hammer.
-
Note the presence, absence, or diminishment of the plantarflexion response.[3]
-
C. Vascular Assessment
-
Palpation of Pedal Pulses:
-
Palpate for the dorsalis pedis pulse on the dorsum of the foot and the posterior tibial pulse behind the medial malleolus.[5]
-
Grade the pulses (e.g., 0 = absent, 1+ = diminished, 2+ = normal, 3+ = bounding).
-
-
Ankle-Brachial Index (ABI) Measurement:
-
Have the patient rest in a supine position for at least 10 minutes.
-
Measure the systolic blood pressure in both brachial arteries and select the higher reading.
-
Measure the systolic blood pressure in the dorsalis pedis and posterior tibial arteries of each ankle.
-
Calculate the ABI for each leg by dividing the higher of the two ankle pressures by the higher brachial artery pressure.[4]
-
Interpretation: >1.3 suggests non-compressible arteries, 0.91-1.30 is normal, 0.41-0.90 indicates mild to moderate peripheral artery disease (PAD), and <0.40 indicates severe PAD.[4]
-
D. Musculoskeletal Assessment
-
Structural Inspection:
-
Range of Motion:
-
Use a goniometer to measure the active and passive range of motion of the ankle (dorsiflexion, plantarflexion) and first metatarsophalangeal joint (hallux rigidus/limitus).
-
-
Gait and Posture:
-
Observe the patient walking to assess for any abnormalities in gait.
-
If applicable, use a pressure-sensitive mat to quantify plantar pressure distribution during walking.[8]
-
III. Visualizations
References
- 1. Diabetes: annual foot exam and risk classification | Indicators | NICE [nice.org.uk]
- 2. nice.org.uk [nice.org.uk]
- 3. Comprehensive Foot Examination and Risk Assessment: A report of the Task Force of the Foot Care Interest Group of the American Diabetes Association, with endorsement by the American Association of Clinical Endocrinologists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neurological & Vascular Assessment | South Down Foot Clinic [southdownfootclinic.com]
- 5. droracle.ai [droracle.ai]
- 6. algeos.com [algeos.com]
- 7. alimed.com [alimed.com]
- 8. Foot Assessment in People With Diabetes: A Quantitative Diagnostic Approach | MedPath [trial.medpath.com]
- 9. Foot and ankle history and clinical examination: A guide to everyday practice - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling IND81: A Quality Indicator for Diabetic Foot Care in Healthcare Systems
Initial searches for "IND81" in the context of a therapeutic agent have revealed a critical clarification: this compound is not a drug or a molecule but a specific indicator designated by the UK's National Institute for Health and Care Excellence (NICE). This indicator, formally known as NICE indicator this compound, pertains to the annual foot examination and risk classification for patients with diabetes. Its application is primarily within the framework of the UK's healthcare system, specifically the Quality and Outcomes Framework (QOF), to standardize and improve the quality of care for individuals with diabetes, aiming to prevent serious foot complications.
This document will, therefore, provide detailed application notes and protocols related to the implementation of the this compound indicator in a healthcare setting, tailored for researchers, scientists, and healthcare professionals focused on diabetes management and public health.
Application Notes
The primary application of the this compound indicator is to ensure that patients with diabetes receive a comprehensive annual foot examination to assess their risk of developing foot ulcers.[1][2][3] The rationale behind this is the increased risk of foot problems in this patient population, largely due to diabetic neuropathy and peripheral arterial disease.[4] Early identification of risk factors allows for timely intervention and can prevent severe complications, including amputations.[5]
The implementation of this compound is intended to replace previous, less specific indicators (such as DM9 and DM10) and to provide a more clinically meaningful risk classification.[1][5] This structured approach helps in directing podiatry and other specialist resources to those at highest risk.[1] While the indicator is specific to the UK's QOF, the principles of annual diabetic foot screening and risk stratification are widely recognized and recommended in international diabetes care guidelines.
Quantitative Data: Risk Classification
The this compound indicator mandates the classification of patients into one of four risk categories based on the findings of their annual foot examination. The following table summarizes these categories and their defining criteria.
| Risk Category | Criteria |
| Low Risk | Normal sensation and palpable pulses.[1][2][4] |
| Increased Risk | Neuropathy or absent pulses.[1][2][4] |
| High Risk | Neuropathy or absent pulses plus deformity, skin changes, or a previous ulcer.[1][2][4] |
| Ulcerated Foot | Presence of a current foot ulcer.[1][2][4] |
Experimental Protocols: Annual Foot Examination
The protocol for the annual foot examination as guided by the this compound indicator involves a systematic assessment of the patient's feet. The key components of this examination are detailed below.
Objective: To identify the presence of risk factors for diabetic foot ulceration and to classify the patient's risk according to the this compound criteria.
Materials:
-
10g monofilament for sensory testing
-
Tuning fork (128 Hz) for vibration sensation (optional, but good practice)
-
Doppler ultrasound device for assessing vascular supply (if pulses are not palpable)
-
Examination gloves
Procedure:
-
Patient History:
-
Dermatological Assessment:
-
Inspect the skin of both feet for any changes, including dryness, calluses, cracks, fissures, or signs of infection (e.g., redness, swelling, warmth, discharge).
-
Check for fungal infections of the skin and nails.
-
-
Musculoskeletal Assessment:
-
Examine the structure of the feet for any deformities such as hammer toes, claw toes, or Charcot foot.[2]
-
-
Neurological Assessment:
-
Sensory Testing: Use a 10g monofilament to test for protective sensation at multiple sites on the plantar surface of both feet. Inability to feel the monofilament is indicative of neuropathy.[6]
-
Vibration Sensation: A biothesiometer or tuning fork can also be used to assess vibration perception, which is often one of the first sensations to be lost in diabetic neuropathy.[6]
-
-
Vascular Assessment:
-
Palpate the dorsalis pedis and posterior tibial pulses in both feet.
-
If pulses are not palpable, a Doppler ultrasound should be used to assess for arterial signals.[2]
-
-
Risk Classification:
-
Based on the findings from the examination, classify the patient into one of the four risk categories as detailed in the table above.
-
Record the risk classification in the patient's medical record. This is the primary outcome for the this compound indicator.
-
Visualization of the this compound Workflow
The following diagram illustrates the logical workflow of the annual diabetic foot examination and risk classification process as stipulated by the this compound indicator.
Caption: Workflow for this compound Diabetic Foot Examination and Risk Classification.
Signaling Pathways
As this compound is a healthcare quality indicator and not a pharmacological agent, there are no associated signaling pathways. The biological pathways relevant to the conditions that this compound aims to mitigate (i.e., diabetic neuropathy and peripheral arterial disease) are complex and multifactorial, involving pathways such as the polyol pathway, advanced glycation end-product (AGE) formation, protein kinase C (PKC) activation, and the hexosamine pathway. However, these are related to the pathophysiology of diabetes complications rather than the mechanism of action of this compound itself.
References
- 1. nice.org.uk [nice.org.uk]
- 2. Indicator | this compound | Indicators | NICE [nice.org.uk]
- 3. Diabetes: annual foot exam and risk classification | Indicators | NICE [nice.org.uk]
- 4. nice.org.uk [nice.org.uk]
- 5. Cost impact statement | Tools and resources | this compound | Indicators | NICE [nice.org.uk]
- 6. nice.org.uk [nice.org.uk]
Application Notes and Protocols for Integrating IND81 into Electronic Health Records for Diabetes Care
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diabetes mellitus is a global health issue characterized by chronic hyperglycemia, leading to severe complications if not managed effectively.[1] One of the most debilitating complications is diabetic foot disease, which can result in ulceration and lower-limb amputation. Proactive screening and risk stratification are crucial for preventing such adverse outcomes. The UK's National Institute for Health and Care Excellence (NICE) has developed the IND81 indicator as a part of the Quality and Outcomes Framework (QOF). This indicator mandates the annual foot examination and risk classification for patients with diabetes.[2]
Integrating the this compound indicator into Electronic Health Records (EHRs) presents a significant opportunity to standardize data collection, streamline clinical workflows, and create rich datasets for research and the development of new therapies. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental protocols for this compound assessment and the technical framework for its integration into EHR systems.
The this compound Indicator: Annual Foot Examination and Risk Classification
The this compound indicator stipulates that patients with diabetes should have a record of a foot examination and a corresponding risk classification within the preceding 15 months.[2]
The examination comprises three key components:
-
Visual Inspection: A thorough examination of the skin, nails, and foot structure to identify any abnormalities such as calluses, fissures, deformities (e.g., bunions, hammertoes), and signs of infection.[3]
-
Neurological Assessment: Primarily conducted using a 10g monofilament to test for loss of protective sensation (LOPS). Additional tests may include vibration perception testing (using a 128-Hz tuning fork), pinprick sensation, and assessment of ankle reflexes.
-
Vascular Assessment: Palpation of the dorsalis pedis and posterior tibial pulses to assess blood flow to the feet. An Ankle-Brachial Index (ABI) test may be performed if pulses are absent or symptoms of peripheral arterial disease are present.[4]
Based on the findings of this examination, patients are stratified into one of four risk categories:[1][2]
-
Low Risk: Normal sensation and palpable pulses.
-
Increased Risk: Neuropathy or absent pulses.
-
High Risk: Neuropathy or absent pulses combined with deformity, skin changes, or a previous ulcer.
-
Ulcerated Foot: Presence of an active foot ulcer.
Quantitative Data on Diabetic Foot Ulcer Risk Stratification
The structured implementation of risk stratification protocols like this compound allows for the collection of valuable epidemiological data. While specific achievement data for this compound from the NHS Quality and Outcomes Framework (QOF) is aggregated, research studies provide insights into the distribution of risk categories within the diabetic population. This data is crucial for understanding the patient population, designing clinical trials, and developing targeted interventions.
Table 1: Representative Distribution of Diabetic Foot Ulcer Risk Categories in a Patient Cohort
| Risk Category | Percentage of Patients | Key Characteristics |
| Low Risk | 64% | Normal sensation, palpable pulses. |
| Moderate (Increased) Risk | 23% | Presence of neuropathy or absent pulses. |
| High Risk | 13% | Neuropathy or absent pulses with deformity, skin changes, or previous ulcer. |
Source: Prospective observational follow-up study of 3,526 patients with diabetes.[5]
Table 2: Impact of Risk Stratification on Foot Ulceration Incidence
| Risk Category | Incidence of Foot Ulceration (over 1.7 years) | Negative Predictive Value of Low-Risk Score |
| Low Risk | Baseline | 99.6% |
| Moderate (Increased) Risk | 6 times more common than low risk | - |
| High Risk | 83 times more common than low risk | - |
Source: Prospective observational follow-up study of 3,526 patients with diabetes.[5]
Experimental Protocols for this compound Clinical Assessments
Detailed and standardized protocols are essential for ensuring the consistency and reliability of data collected for research purposes.
Protocol for Neurological Assessment: 10g Monofilament Test
Objective: To assess for the loss of protective sensation in the feet.
Materials: 10g Semmes-Weinstein monofilament.
Procedure:
-
Ensure the patient is in a relaxed and comfortable position.
-
Explain the procedure to the patient. Demonstrate the sensation of the monofilament on the patient's arm or hand so they know what to expect.
-
Instruct the patient to close their eyes and say "yes" when they feel the monofilament.
-
Apply the monofilament perpendicular to the skin's surface at the specified test sites (commonly the plantar surfaces of the hallux, third and fifth metatarsal heads).
-
Apply enough force to cause the filament to bend into a C-shape. The application and removal of the filament should last approximately 1-2 seconds.
-
Do not apply the monofilament to areas with calluses, scars, or ulcers.
-
Record the patient's response for each site. An abnormal result is the inability to feel the monofilament at one or more sites.
Protocol for Vascular Assessment: Pulse Palpation
Objective: To assess the arterial blood supply to the feet.
Procedure:
-
With the patient in a supine position, locate the dorsalis pedis artery on the dorsum of the foot, typically lateral to the extensor hallucis longus tendon.
-
Gently palpate the artery using the tips of two or three fingers.
-
Locate the posterior tibial artery behind the medial malleolus.
-
Palpate the artery gently.
-
Record the pulses as present or absent for each foot.
Visualization of Clinical and EHR Integration Workflows
This compound Clinical Pathway and Management
The following diagram illustrates the clinical decision-making process based on the this compound risk stratification.
Caption: Clinical pathway for this compound diabetic foot risk assessment and management.
EHR Integration Workflow for this compound Data Capture and Research
This diagram outlines the logical workflow for capturing, storing, and utilizing this compound data within an EHR system for clinical care and research.
Caption: EHR workflow for this compound data capture, clinical decision support, and research.
Protocols for EHR Integration of this compound
Integrating the this compound indicator into an EHR system requires a systematic approach to ensure data quality, interoperability, and usability for both clinical care and research.
Data Element Standardization
To ensure data consistency and interoperability, standardized terminologies should be used for capturing this compound data elements.
Table 3: Standardized Data Elements for this compound in EHR
| Data Element | Recommended Terminology | Example Codes |
| Diabetic Foot Examination | SNOMED CT | 401191002 |Diabetic foot examination (regime/therapy)| |
| Monofilament Sensation Test | SNOMED CT / LOINC | 134388005 |Monofilament foot sensation test (procedure)| |
| Pedal Pulse Assessment | SNOMED CT | 91161007 |Pedal pulse taking (procedure)| |
| Foot Deformity | SNOMED CT | Specific codes for bunion, hammertoe, etc. |
| Previous Ulceration | SNOMED CT | Codes for history of foot ulcer |
| Risk Classification | Local or SNOMED CT extension | Codes for low, increased, high risk, and ulcerated foot |
Structured Data Capture Workflow
-
Template Development: Create a structured data entry template or flowsheet within the EHR specifically for the annual diabetic foot exam. This template should include discrete fields for each component of the this compound assessment.
-
Mandatory Fields: Make key data fields, such as the monofilament test result and pulse status, mandatory to ensure complete data capture for risk stratification.
-
Automated Risk Calculation: Implement a clinical decision support (CDS) rule that automatically calculates the this compound risk category based on the entered data. This reduces manual error and streamlines the clinician's workflow.
-
Data Storage: Store the calculated risk level as a structured data element in the patient's record, along with the date of the examination.
Leveraging this compound Data for Research
-
De-identified Data Repository: Establish a process for extracting and de-identifying this compound-related data from the EHR into a research database. This allows for large-scale analysis without compromising patient privacy.
-
Cohort Identification: Use the structured this compound data to identify patient cohorts for clinical trials. For example, researchers can easily query for patients in the "high-risk" category for studies on preventative interventions.
-
Outcomes Research: Correlate this compound risk stratification with long-term outcomes, such as ulceration rates, amputations, and healthcare utilization. This can help validate and refine risk prediction models.
-
Population Health Management: Analyze this compound data at a population level to identify trends, disparities in care, and areas for quality improvement initiatives.
Conclusion
The integration of the NICE this compound indicator into electronic health records provides a powerful framework for improving the quality of care for individuals with diabetes and for advancing research in diabetic foot disease. By adopting standardized protocols for clinical assessment and implementing a structured approach to data capture and EHR integration, researchers and drug development professionals can leverage this real-world data to gain novel insights, design more effective clinical trials, and ultimately contribute to the prevention of diabetic foot complications.
References
Application Notes & Protocols for the IND81 Indicator: Diabetic Foot Examination and Risk Classification
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The IND81 indicator, developed by the National Institute for Health and Care Excellence (NICE) in the United Kingdom, is a quality and outcomes framework (QOF) measure for primary care.[1][2] It is not a biomarker in the traditional sense but rather a clinical process indicator designed to ensure systematic assessment and risk stratification of foot problems in patients with diabetes.[1][2] The primary goal of this compound is to identify patients at risk of developing foot ulcers, which can lead to severe complications, including amputation.[3][4] This is achieved through an annual foot examination that assesses neurological and vascular status, as well as structural foot deformities.[5][6][7] For researchers and drug development professionals, understanding this compound provides a framework for clinical endpoint development, patient stratification in clinical trials for diabetic complications, and assessing the real-world impact of therapies aimed at preventing diabetic neuropathy and peripheral arterial disease.
Data Presentation
The core of the this compound indicator is the classification of a patient's risk of developing a diabetic foot problem. This stratification guides the intensity and frequency of subsequent care.
Table 1: this compound Risk Classification for Diabetic Foot Problems [2][6]
| Risk Level | Defining Criteria |
| Low Risk | Normal sensation and palpable pulses. The only permissible risk factor is the presence of callus. |
| Moderate Risk | Presence of either neuropathy, absent pulses (peripheral arterial disease), OR a significant foot deformity. |
| High Risk | Previous ulceration or amputation, renal replacement therapy, or a combination of risk factors (e.g., neuropathy AND peripheral arterial disease; neuropathy with deformity or callus). |
| Active Foot Problem | Presence of ulceration, infection, chronic limb-threatening ischemia, gangrene, or suspected acute Charcot arthropathy.[6] |
Table 2: Data Collection for this compound Annual Foot Examination [4][5][6][7]
| Assessment Category | Key Parameters to Document |
| Patient History | Previous ulceration, amputation, neuropathic symptoms (tingling, numbness), vascular symptoms (claudication), smoking history, renal disease. |
| Neurological Assessment | Sensation testing using a 10g monofilament. Loss of protective sensation (LOPS) is a key finding. |
| Vascular Assessment | Palpation of foot pulses (Dorsalis Pedis and Posterior Tibial). Ankle-brachial index (ABI) may be used if pulses are not palpable. |
| Dermatological/Skin Assessment | Skin integrity, color, temperature, presence of callus, fissures, ulcers, signs of infection (redness, warmth, swelling). |
| Musculoskeletal Assessment | Foot shape and structure, presence of deformities (e.g., bunions, hammertoes, Charcot foot). |
| Footwear Assessment | Appropriateness and fit of the patient's shoes. |
Experimental Protocols: Clinical Procedure for this compound Assessment
This protocol outlines the standardized procedure for the annual diabetic foot examination as required by the this compound indicator.
Objective: To assess a patient with diabetes for risk factors associated with foot ulceration and to classify their risk level.
Materials:
-
10g Semmes-Weinstein monofilament
-
Examination gloves
-
Doppler ultrasound (optional, for vascular assessment if pulses are not palpable)
-
Patient record for documentation
Protocol Steps:
-
Patient History and Consent:
-
General Inspection:
-
Ask the patient to remove their shoes and socks.
-
Inspect the skin of both feet for color, temperature, dryness, cracks, and any signs of infection.[10]
-
Examine between the toes for maceration or fungal infections.[9]
-
Assess for any structural deformities such as hammertoes or prominent bony areas.[3]
-
Inspect the patient's footwear for appropriate size and fit.[10]
-
-
Neurological Assessment (10g Monofilament Test):
-
First, apply the monofilament to the patient's hand or arm to demonstrate what the sensation will feel like.[11]
-
Instruct the patient to close their eyes and say "yes" when they feel the filament.[12][13]
-
Test specific sites on the plantar surface of each foot. Common sites include the pulp of the 1st and 3rd toes, and the 1st, 3rd, and 5th metatarsal heads.[13][14]
-
Apply the monofilament perpendicular to the skin until it bends into a C-shape. Hold for approximately 1-2 seconds.[11][12]
-
Do not apply the filament to areas of callus, scar, or ulceration.[12][13]
-
An inability to feel the monofilament at one or more sites indicates a loss of protective sensation (neuropathy).[11]
-
-
Vascular Assessment:
-
Palpate for the Dorsalis Pedis pulse (on the dorsum of the foot) and the Posterior Tibial pulse (behind the medial malleolus).[8]
-
The presence of at least one pulse in each foot is generally considered adequate.[8]
-
If pulses are not palpable, further investigation with a Doppler ultrasound to determine the ankle-brachial index (ABI) may be necessary.[3]
-
Note other signs of peripheral arterial disease such as cool skin, pallor, or dependent rubor.
-
-
Risk Classification and Action:
-
Using the data gathered, classify the patient's risk as low, moderate, high, or active based on the criteria in Table 1.
-
Document all findings and the final risk classification in the patient's record.
-
Provide patient education on foot care and establish a follow-up plan according to the determined risk level.[9]
-
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
Caption: Workflow for the this compound diabetic foot assessment and risk stratification process.
Signaling Pathways in Diabetic Neuropathy
Diabetic neuropathy, a key risk factor identified by the this compound assessment, is driven by hyperglycemia-induced metabolic and inflammatory stress. The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical mediator of this process.[1][15][16]
Caption: MAPK signaling pathway in the pathogenesis of diabetic neuropathy.
The Wnt/β-catenin signaling pathway, crucial for tissue repair and cell proliferation, is often dysregulated in the context of diabetic foot ulcers, contributing to impaired wound healing.[17][18][19]
Caption: Dysregulation of the Wnt/β-catenin pathway in diabetic wound healing.
References
- 1. pioneer.netserv.chula.ac.th [pioneer.netserv.chula.ac.th]
- 2. Gene Expression Profiling Identifies Downregulation of the Neurotrophin-MAPK Signaling Pathway in Female Diabetic Peripheral Neuropathy Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. racgp.org.au [racgp.org.au]
- 4. cda-amc.ca [cda-amc.ca]
- 5. Foot checks for people with diabetes | Information for the public | Diabetic foot problems: prevention and management | Guidance | NICE [nice.org.uk]
- 6. Recommendations | Diabetic foot problems: prevention and management | Guidance | NICE [nice.org.uk]
- 7. Diabetic foot problems: prevention and management - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. nhsborders.scot.nhs.uk [nhsborders.scot.nhs.uk]
- 9. droracle.ai [droracle.ai]
- 10. Diabetic Foot Exam: MedlinePlus Medical Test [medlineplus.gov]
- 11. gpnotebook.com [gpnotebook.com]
- 12. Diabetic Wound Care: Monofilament Testing | WCEI [blog.wcei.net]
- 13. royaldevon.nhs.uk [royaldevon.nhs.uk]
- 14. Easier operation and similar power of 10 g monofilament test for screening diabetic peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Cytokine Signaling in Diabetic Neuropathy: A Key Player in Peripheral Nerve Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Regulatory Mechanisms of the Wnt/β-Catenin Pathway in Diabetic Cutaneous Ulcers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Regulatory Mechanisms of the Wnt/β-Catenin Pathway in Diabetic Cutaneous Ulcers - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing Diabetes Care: Harnessing IND81 Data for Quality Improvement
For Immediate Release
[City, State] – [Date] – In the ever-evolving landscape of diabetes management, the strategic use of targeted data is paramount for enhancing patient outcomes and driving therapeutic innovation. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on leveraging IND81 data to foster quality improvement in diabetes care. The NICE (National Institute for Health and Care Excellence) indicator this compound focuses on the annual foot examination and risk classification for individuals with diabetes, a critical component in preventing severe complications.[1][2][3]
Application Notes: The Strategic Value of this compound Data
The this compound indicator is not merely a data collection exercise; it is a systematic approach to risk stratification that enables proactive and targeted interventions.[1][2] By categorizing patients into distinct risk levels for diabetic foot ulcers, healthcare providers and researchers can tailor preventative strategies, allocate resources more effectively, and ultimately reduce the incidence of amputations and other adverse outcomes.[4][5] For drug development professionals, this stratified data provides a unique opportunity to identify patient cohorts for clinical trials of novel therapies aimed at preventing or treating diabetic neuropathy and peripheral arterial disease.
The implementation of quality improvement projects centered on this compound has demonstrated a significant enhancement in diabetic foot screening practices.[6][7] Such initiatives often involve educating healthcare workers and standardizing the assessment process, leading to a higher identification rate of at-risk feet and subsequent referrals to specialized care.[7][8][9]
Quantitative Data Summary
To illustrate the application of this compound data, the following tables present a synthetic dataset from a hypothetical quality improvement study.
Table 1: Baseline this compound Risk Stratification
| Risk Category | Definition | Number of Patients (n) | Percentage of Patients (%) |
| Low Risk | Normal sensation, palpable pulses.[1][2][3] | 450 | 45% |
| Increased Risk | Neuropathy or absent pulses.[1][2][3] | 300 | 30% |
| High Risk | Neuropathy or absent pulses plus deformity, skin changes, or previous ulcer.[1][2][3] | 200 | 20% |
| Ulcerated Foot | Active foot ulceration within the preceding 15 months.[1][2][3] | 50 | 5% |
| Total | 1000 | 100% |
Table 2: Post-Intervention this compound Risk Stratification (12 Months)
| Risk Category | Definition | Number of Patients (n) | Percentage of Patients (%) |
| Low Risk | Normal sensation, palpable pulses.[1][2][3] | 550 | 55% |
| Increased Risk | Neuropathy or absent pulses.[1][2][3] | 250 | 25% |
| High Risk | Neuropathy or absent pulses plus deformity, skin changes, or previous ulcer.[1][2][3] | 160 | 16% |
| Ulcerated Foot | Active foot ulceration within the preceding 15 months.[1][2][3] | 40 | 4% |
| Total | 1000 | 100% |
Table 3: Comparison of Key Quality Improvement Metrics
| Metric | Baseline | Post-Intervention (12 Months) | Percentage Change |
| Patients in Low-Risk Category | 450 | 550 | +22.2% |
| Patients in High-Risk or Ulcerated Foot Categories | 250 | 200 | -20.0% |
| Annual Foot Examination Completion Rate | 75% | 95% | +26.7% |
| Referrals to Podiatry for High-Risk Patients | 60% | 90% | +50.0% |
Experimental Protocols
Protocol 1: Data Collection for this compound Risk Stratification
Objective: To systematically collect data for the annual diabetic foot examination and risk classification in accordance with the NICE this compound indicator.
Materials:
-
Calibrated tuning fork (128 Hz) or biothesiometer[10]
-
Doppler ultrasound device
-
Patient health records (paper or electronic)
Procedure:
-
Patient Identification: Identify all patients with a diagnosis of diabetes mellitus within the practice or research cohort.
-
Informed Consent: Obtain informed consent from each patient for the foot examination and data collection.
-
Clinical History: Record the patient's history of previous foot ulcers, amputations, and any symptoms of neuropathy (e.g., numbness, tingling, pain) or peripheral arterial disease (e.g., claudication).[4]
-
Foot Inspection: Visually inspect the feet for any deformities (e.g., Charcot foot, hammer toes), skin changes (e.g., calluses, dryness, fissures), and signs of infection.[5][11]
-
Neurological Assessment:
-
Monofilament Test: Test for sensation using a 10g monofilament at specific sites on the plantar surface of the feet.[10][11] Inability to feel the monofilament at one or more sites indicates loss of protective sensation (neuropathy).
-
Vibration Perception: Assess vibration perception using a 128 Hz tuning fork or a biothesiometer on the dorsum of the great toe.[10]
-
-
Vascular Assessment:
-
Risk Classification: Based on the findings, classify the patient into one of the four this compound risk categories as defined in Table 1.[1][2]
-
Data Recording: Record all findings and the final risk classification in the patient's health record.
Protocol 2: Quality Improvement Intervention
Objective: To implement a multi-faceted quality improvement strategy to increase the proportion of patients in the low-risk category and improve overall diabetic foot care.
Intervention Components:
-
Healthcare Professional Education: Conduct training sessions for all clinical staff on the importance of the annual diabetic foot exam, the correct procedures for assessment, and the this compound risk classification.[6]
-
Patient Education: Provide all patients with diabetes with educational materials on proper foot care, the importance of daily self-inspection, and appropriate footwear.[8][13]
-
Clinical Decision Support: Integrate reminders into the electronic health record system to prompt clinicians to perform the annual foot examination for eligible patients.
-
Standardized Referral Pathway: Establish a clear and efficient referral pathway to podiatry or specialized foot care services for patients identified as high-risk or with an active ulcer.[7]
Implementation Workflow:
-
Baseline Data Collection: Collect baseline this compound data for all patients with diabetes over a three-month period.
-
Intervention Rollout: Implement the four components of the quality improvement intervention.
-
Ongoing Data Monitoring: Continuously monitor the rate of annual foot examinations and referrals.
-
Post-Intervention Data Collection: After 12 months of the intervention, repeat the comprehensive this compound data collection for all patients.
-
Data Analysis: Compare the pre- and post-intervention data to assess the effectiveness of the quality improvement program.
Visualizations
Caption: Quality Improvement Workflow using this compound Data.
Caption: Signaling Pathways in Diabetic Foot Pathology.[14][15][16]
References
- 1. Diabetes: annual foot exam and risk classification | Indicators | NICE [nice.org.uk]
- 2. Risk assessment of patients with diabetes for foot ulcers according to risk classification consensus of International Working Group on Diabetic Foot (IWGDF) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nice.org.uk [nice.org.uk]
- 4. cda-amc.ca [cda-amc.ca]
- 5. m.youtube.com [m.youtube.com]
- 6. Improving diabetic foot screening at a primary care clinic: A quality improvement project - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bmjopenquality.bmj.com [bmjopenquality.bmj.com]
- 8. "Implementation of Diabetic Foot Care Education Quality Improvement Pro" by Mitaliben R. Gor, MSN APRN FNP-C [hsrc.himmelfarb.gwu.edu]
- 9. scholarworks.waldenu.edu [scholarworks.waldenu.edu]
- 10. nice.org.uk [nice.org.uk]
- 11. isomer-user-content.by.gov.sg [isomer-user-content.by.gov.sg]
- 12. m.youtube.com [m.youtube.com]
- 13. nursingcenter.com [nursingcenter.com]
- 14. Insight of Mechanism and Signaling Pathway in Pathogenesis of Diabetic Neuropathy: A Review: Pathogenesis of Diabetic Neuropathy | IIUM Medical Journal Malaysia [journals.iium.edu.my]
- 15. Diabetic peripheral neuropathy: pathogenetic mechanisms and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Successful Implementation of NICE Indicator IND81 in General Practice
Topic: Case Studies of Successful IND81 Implementation in General Practice
Audience: Researchers, scientists, and drug development professionals.
Introduction
The National Institute for Health and Care Excellence (NICE) indicator this compound focuses on the annual foot examination and risk classification for patients with diabetes in the United Kingdom.[1][2][3][4][5] This indicator is a critical component of the Quality and Outcomes Framework (QOF), incentivizing general practices to systematically identify patients at risk of developing diabetic foot complications, such as ulceration and amputation.[3][6][7] This document provides detailed application notes and protocols based on successful implementation strategies and quality improvement projects in UK general practice and analogous settings. The aim is to offer a framework for researchers and healthcare professionals to understand and replicate best practices in preventative diabetic foot care.
Data from Case Studies and National Audits
The implementation of systematic diabetic foot screening, as promoted by this compound, has shown positive outcomes in various settings. While direct causality is complex to establish from observational data, the following tables summarize key quantitative findings from UK-based projects and national audits, illustrating the impact of structured foot care pathways.
Table 1: Impact of Multidisciplinary Diabetic Foot Care Service (Oxfordshire, UK) [8]
| Metric | Pre-Implementation (July 2016 – June 2017) | Post-Implementation (July 2018 – June 2019) | Change |
| Patients Admitted for Foot Disease | 476 | 194 | 280 fewer admissions |
| Average Length of Stay (days) | 11.5 | 6.4 | 5.1 days shorter stay |
| Total Bed Days | 5457 | 1250 | 4207 fewer bed days |
| Cost | £2,051,832 | £470,000 | £1,581,832 saved |
Table 2: Outcomes from a Multidisciplinary Diabetic Foot Clinic (Pilgrim Hospital, UK) [9]
| Outcome | Cycle 1 (2016) | Cycle 2 (2019) |
| Healing Rates | 67% | 90% |
| Mortality at 3 years | 33% | 20% |
Table 3: National Diabetes Foot Care Audit (NDFA) Key Findings (2018-2023) [10]
| Time from Referral to First Expert Assessment (FEA) | Percentage of Patients Alive and Ulcer-Free at 12 Weeks |
| Self-referral | 56.1% |
| ≤ 2 days | 51.0% |
| 3 - 13 days | 49.5% |
| 14 days - 2 months | 44.6% |
| > 2 months | 36.3% |
Experimental Protocols: Implementing this compound in General Practice
The successful implementation of this compound hinges on a systematic and well-defined protocol within the general practice setting. The following methodology is a synthesis of best practices identified in various quality improvement projects.
Protocol 1: Annual Diabetic Foot Examination
Objective: To conduct a comprehensive annual foot examination for all patients on the diabetes register to identify risk factors for foot ulceration.
Personnel: Practice Nurse or trained Healthcare Assistant under the supervision of a General Practitioner.
Materials:
-
10g monofilament
-
128-Hz tuning fork
-
Patient's medical records (preferably electronic)
-
Standardized foot assessment template
Procedure:
-
Patient Identification: Systematically identify all patients on the practice's diabetes register for their annual review.
-
History Taking:
-
Inquire about any previous foot ulcerations or amputations.
-
Ask about symptoms of peripheral neuropathy (e.g., numbness, tingling, burning pain).
-
Ask about symptoms of peripheral arterial disease (e.g., claudication).
-
Assess the patient's footwear and their understanding of appropriate footwear.
-
-
Foot Inspection:
-
Examine the skin for any signs of ulceration, infection, callus, blisters, or fissures.
-
Assess for any foot deformities (e.g., Charcot foot, hammer toes, bunions).
-
Check for adequate foot hygiene.
-
-
Neurological Assessment:
-
10g Monofilament Test: Test for sensation at multiple sites on the sole of each foot. Loss of sensation at any site indicates a loss of protective sensation (LOPS).
-
128-Hz Tuning Fork Test: Test for vibration sensation at the apex of the great toe.
-
-
Vascular Assessment:
-
Palpate the dorsalis pedis and posterior tibial pulses in both feet.
-
Record pulses as present, weak, or absent.
-
Observe for any signs of ischemia (e.g., cool skin, pallor, dependent rubor).
-
-
Documentation: Record all findings in the patient's medical record using a standardized template.
Protocol 2: Risk Stratification and Management Plan
Objective: To classify patients into risk categories based on the findings of the annual foot examination and to establish an appropriate management and referral plan.
Procedure:
-
Risk Classification: Based on the examination findings, stratify the patient's risk as follows:
-
Low Risk: Normal sensation and palpable pulses.
-
Increased Risk (Moderate Risk): Neuropathy or absent pulses.
-
High Risk: Neuropathy or absent pulses plus deformity, skin changes, or a previous ulcer.
-
Active Foot Problem: Presence of an ulcer, spreading infection, critical ischemia, or gangrene.
-
-
Management and Referral Plan:
-
Low Risk: Provide patient education on foot care and advise on appropriate footwear. Schedule a routine annual review.
-
Increased Risk: Refer to a community podiatry service for ongoing surveillance and preventative care. Provide enhanced patient education.
-
High Risk: Refer urgently to a multidisciplinary specialist foot care team.
-
Active Foot Problem: Refer immediately to a multidisciplinary specialist foot care team (within 24 hours).
-
Visualizations
The following diagrams illustrate the key workflows and logical relationships in the implementation of this compound.
Caption: Clinical workflow for this compound implementation in general practice.
References
- 1. nice.org.uk [nice.org.uk]
- 2. nice.org.uk [nice.org.uk]
- 3. england.nhs.uk [england.nhs.uk]
- 4. diabetestimes.co.uk [diabetestimes.co.uk]
- 5. History | this compound | Indicators | NICE [nice.org.uk]
- 6. diabetesonthenet.com [diabetesonthenet.com]
- 7. nice.org.uk [nice.org.uk]
- 8. boa.ac.uk [boa.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. digital.nhs.uk [digital.nhs.uk]
Application Notes and Protocols for Utilizing IND81 as a Performance Metric in Diabetes Care Services
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of the IND81: Diabetes - annual foot exam and risk classification as a robust performance metric in the evaluation of diabetes care services, clinical research, and drug development.
Introduction to this compound
This compound is a quality indicator developed by the National Institute for Health and Care Excellence (NICE) for the Quality and Outcomes Framework (QOF). It is defined as the percentage of patients with diabetes who have a record of a foot examination and risk classification within the preceding 15 months.[1][2] This metric is designed to promote regular and thorough foot examinations for individuals with diabetes to identify those at risk of developing foot complications, thereby enabling timely intervention and reducing the incidence of debilitating outcomes such as ulceration and amputation.[2][3]
The implementation of this compound is considered to be linked to improved patient outcomes and to support enhancements in diabetes-related foot care.[1] By stratifying patients into risk categories, healthcare resources can be more effectively allocated to those who require them most.[1]
Data Presentation: Quantitative Analysis of Diabetic Foot Examination Rates
The following tables summarize quantitative data from studies evaluating interventions to improve diabetic foot examination rates, a key component of the this compound metric.
Table 1: Impact of a Registered Nurse-Led Toolkit on Diabetic Foot Exam Rates
| Outcome | Pre-Intervention (n=42) | Post-Intervention (n=58) | Odds Ratio (95% CI) | p-value |
| Comprehensive Foot Exam | 18 (42.9%) | 43 (74.1%) | 3.82 (1.64–8.92) | 0.002 |
| Referral/Follow-up | 16 (38.1%) | 41 (70.7%) | 3.92 (1.69–9.09) | 0.001 |
Source: Adapted from "Increasing Diabetic Foot Exam Rates in Primary Care Via a Toolkit for Registered Nurses."[4]
Table 2: Improvement in Diabetic Foot Examination Performance Following a Quality Improvement Project
| Examination Component | Baseline Performance | Performance at 3 Months | Performance at 6 Months | p-value |
| Proper Foot Examination | 14.0% | 58.0% | 62.1% | < 0.001 |
| Documentation of All Components | 32.6% | 67.3% | 72.5% | < 0.001 |
| Neurological Examination | 13.5% | 35.8% | 38.5% | < 0.001 |
| Skin Examination | 23.0% | 64.2% | 69.2% | < 0.001 |
Source: Adapted from "improving diabetic foot examination rate."[5]
Experimental Protocols
Below are detailed methodologies for key experiments related to the implementation and evaluation of diabetes care services using diabetic foot examination as a performance metric.
Protocol 1: A Quasi-Experimental Study to Evaluate the Efficacy of a Diabetic Foot Care Protocol
1. Study Design: A quasi-experimental, pre-test/post-test design.
2. Study Population: A cohort of adult patients with a diagnosis of type 1 or type 2 diabetes for at least six months, recruited from an outpatient clinic setting.
3. Inclusion Criteria:
- Age 18 years or older.
- Confirmed diagnosis of diabetes mellitus (Type I or II).
- Willingness to provide informed consent and participate in the study.
4. Exclusion Criteria:
- Patients with a current foot ulcer.
- Cognitive impairment precluding understanding of the study protocol or educational materials.
5. Intervention:
- Pre-intervention Phase:
- Administer a structured interview questionnaire to assess baseline knowledge of diabetic foot care.
- Conduct a comprehensive diabetic foot examination based on this compound criteria and record the findings.
- Administer a questionnaire to assess self-care practices.
- Intervention Phase:
- Implement a structured educational protocol on diabetic foot self-care. This should include information on daily foot inspection, hygiene, appropriate footwear, and when to seek professional help.
- Provide patients with printed educational materials.
- Post-intervention Phase (e.g., 3-6 months after intervention):
- Re-administer the knowledge and self-care practice questionnaires.
- Perform a follow-up comprehensive diabetic foot examination.
6. Data Collection and Analysis:
- Socio-demographic data will be collected at baseline.
- Pre- and post-intervention scores for knowledge and self-care practices will be compared using paired t-tests or Wilcoxon signed-rank tests.
- Changes in the documentation and performance of comprehensive foot examinations will be analyzed using chi-square tests.
- A p-value of < 0.05 will be considered statistically significant.
This protocol is adapted from methodologies described in "Evaluating The Effect of Establishing Protocol for Self-Care Practice of Diabetic Foot Patients..."[6]
Protocol 2: A Randomized Controlled Trial to Assess a Telemedicine Intervention for Preventing Diabetic Foot Ulceration
1. Study Design: An open-label, prospective, randomized controlled trial.
2. Study Population: Patients with type 1 or type 2 diabetes and severe diabetic peripheral neuropathy.
3. Inclusion Criteria:
- Age 18-85 years.
- Diagnosis of diabetes mellitus (type 1 or 2).
- Severe diabetic peripheral neuropathy (e.g., vibration sensation ≤ 4/8).
- High risk for developing diabetic foot ulcers (Risk Group 2 or 3 according to the International Working Group on the Diabetic Feet [IWGDF] classification).
- Ability to use a smartphone.
4. Randomization: Participants will be randomized in a 1:1 ratio to either the intervention group or the control group.
5. Interventions:
- Control Group: Will receive standard of care, including education on regular foot care at the beginning of the study.
- Intervention Group:
- Will receive the same standard of care and education as the control group.
- Will be provided with sensor-equipped insoles to measure plantar foot temperature twice daily.
- Will use a smartphone application to record temperature data and upload photos of their feet.
- An alert system will notify healthcare providers of significant temperature changes, prompting further assessment.
6. Primary Outcome: The primary outcome is the incidence of foot ulceration at any point during the study period (e.g., 24 months), as evaluated by a physician.
7. Data Analysis:
- The primary outcome will be analyzed using survival analysis (e.g., Kaplan-Meier curves and log-rank test) to compare the time to ulceration between the two groups.
- Cox proportional hazards regression will be used to adjust for baseline covariates.
This protocol is based on the methodology outlined in "Study protocol for a randomized controlled trial to test for preventive effects of diabetic foot ulceration by telemedicine..."[7]
Mandatory Visualizations
This compound Risk Classification Pathway
The following diagram illustrates the logical relationship between the components of the diabetic foot examination and the resulting risk classification as per the this compound metric.
References
- 1. nice.org.uk [nice.org.uk]
- 2. nice.org.uk [nice.org.uk]
- 3. Comprehensive Foot Examination and Risk Assessment: A report of the Task Force of the Foot Care Interest Group of the American Diabetes Association, with endorsement by the American Association of Clinical Endocrinologists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Increasing Diabetic Foot Exam Rates in Primary Care Via a Toolkit for Registered Nurses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. digitalarchive.uthscsa.edu [digitalarchive.uthscsa.edu]
- 6. Evaluating The Effect of Establishing Protocol for Self- Care Practice of Diabetic Foot Patients Regarding Their Needs, Concerns and Medication Use: A quasi-experimental study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Auditing Compliance with the IND81 Indicator
Disclaimer: The term "IND81 indicator" corresponds to a specific NICE (National Institute for Health and Care Excellence) indicator related to diabetes care.[1][2] Specifically, this compound pertains to the annual foot examination and risk classification for patients with diabetes.[1][2][3][4] This document will provide detailed methodologies for auditing compliance with this established healthcare quality metric.
Introduction to the this compound Indicator
The this compound indicator measures the percentage of patients with diabetes who have a record of a foot examination and risk classification within the preceding 15 months.[1][3] The risk classifications are categorized as: low risk, increased risk, high risk, or ulcerated foot.[1][3][4] This indicator is crucial for improving patient outcomes by ensuring the early detection of foot complications in individuals with diabetes, which can help prevent conditions like foot ulcers, infections, and amputations.[3]
Application Notes for this compound Compliance
2.1. Purpose of Auditing
Auditing compliance with the this compound indicator serves several key purposes within a healthcare or clinical research setting:
-
Quality Improvement: To identify gaps in patient care and implement targeted improvements in the management of diabetes-related foot complications.
-
Regulatory Compliance: To ensure that healthcare providers are adhering to established clinical guidelines for diabetes care.
-
Health Economics: To reduce the long-term costs associated with treating severe foot complications by focusing on preventative care.[3]
-
Patient Safety: To proactively identify and manage patients at high risk of developing foot ulcers and other related issues.
2.2. Target Audience for Audit
The primary audience for the results of an this compound compliance audit includes:
-
General Practitioners and Endocrinologists
-
Podiatrists and Diabetes Specialist Nurses
-
Clinical Quality Improvement Teams
-
Healthcare Administrators and Commissioners
2.3. Key Performance Indicators (KPIs) for Audit
The central KPI for an this compound audit is the percentage of eligible patients (those on the diabetes register) who have a documented foot examination and risk classification in their medical records within the last 15 months.[4]
Experimental Protocols for this compound Audit
3.1. Protocol for Patient Cohort Identification
Objective: To accurately identify the total population of patients with diabetes who are eligible for the this compound indicator.
Methodology:
-
Access the clinic's or hospital's electronic health record (EHR) system.
-
Use appropriate diagnostic codes (e.g., ICD-10 codes for Type 1 and Type 2 diabetes) to query the EHR database for all patients with a diagnosis of diabetes.
-
Filter the patient list to include only active patients who have had at least one clinical encounter within the audit period (e.g., the last 24 months).
-
The resulting list constitutes the denominator for the this compound calculation: the total number of patients on the diabetes register.[4]
3.2. Protocol for Data Extraction and Analysis
Objective: To determine the number of eligible patients who have had a compliant foot examination and risk classification.
Methodology:
-
For each patient in the identified cohort, review their electronic and/or paper medical records for the preceding 15 months.
-
Search for documented evidence of a foot examination. This may include specific templates, clinical notes, or flowsheets.
-
Verify that the examination includes an assessment of neurological and vascular status (e.g., monofilament test, pulse palpation).[1][4]
-
Confirm that a risk classification (low, increased, high, or ulcerated) is explicitly recorded.[1][4]
-
Tally the number of patients who meet these criteria. This number represents the numerator.[4]
-
Calculate the compliance percentage: (Numerator / Denominator) x 100.
Data Presentation
All quantitative data from the audit should be summarized in a clear and structured format.
Table 1: this compound Compliance Audit Results
| Metric | Value |
| Total Number of Patients on Diabetes Register (Denominator) | 2500 |
| Number of Patients with Compliant Foot Exam & Risk Classification (Numerator) | 1750 |
| This compound Compliance Rate | 70.0% |
| Number of Patients with No Documented Foot Exam | 600 |
| Number of Patients with Exam but No Risk Classification | 150 |
Table 2: Breakdown of Patient Risk Classification
| Risk Classification | Number of Patients | Percentage of Audited Population |
| Low Risk | 1050 | 60.0% |
| Increased Risk | 438 | 25.0% |
| High Risk | 210 | 12.0% |
| Ulcerated Foot | 52 | 3.0% |
| Total | 1750 | 100.0% |
Mandatory Visualizations
Caption: Workflow for auditing compliance with the this compound indicator.
References
- 1. Diabetes: annual foot exam and risk classification | Indicators | NICE [nice.org.uk]
- 2. History | this compound | Indicators | NICE [nice.org.uk]
- 3. Cost impact statement | Tools and resources | this compound | Indicators | NICE [nice.org.uk]
- 4. Indicator | this compound | Indicators | NICE [nice.org.uk]
Troubleshooting & Optimization
Navigating the Consistent Application of the IND81 Indicator: A Technical Support Resource
This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges associated with the consistent application of the IND81 indicator. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may arise during the implementation and assessment of this key clinical performance metric.
Frequently Asked Questions (FAQs)
Q1: What is the this compound indicator?
A1: The this compound indicator is a general practice indicator used in the UK's Quality and Outcomes Framework (QOF). It measures the percentage of patients with diabetes who have a record of an annual foot examination and risk classification within the preceding 15 months.[1][2] The primary goal of this indicator is to identify patients at increased risk of developing foot ulcers, which are a common and serious complication of diabetes.[1]
Q2: What are the risk classifications under the this compound indicator?
A2: The this compound indicator specifies four levels of risk classification based on the findings of the foot examination. These are summarized in the table below.
| Risk Level | Clinical Findings |
| Low Risk | Normal sensation and palpable pulses.[1] |
| Increased Risk | Neuropathy (nerve damage) or absent pulses.[1] |
| High Risk | Neuropathy or absent pulses combined with deformity, skin changes, or a previous ulcer.[1] |
| Ulcerated Foot | Presence of a foot ulcer at the time of examination.[1] |
Q3: Who is qualified to perform the foot examination for the this compound indicator?
A3: While the detailed risk assessment may be appropriate for formal podiatry services, the foot risk stratification can and often does take place within the general practice.[3] Practice staff, such as nurses and general practitioners, are often responsible for carrying out the foot sensation testing and overall assessment.[3]
Troubleshooting Guide
Issue 1: Inconsistent Risk Classification Across Different Assessors
-
Problem: Different healthcare professionals within the same practice or across different sites may assign different risk classifications to patients with similar clinical presentations. This can be due to variations in examination techniques or interpretation of findings.
-
Solution:
-
Standardized Training: Implement a standardized training program for all staff involved in diabetic foot examinations. This should cover the specific components of the assessment as outlined in the this compound protocol.
-
Clear Protocols: Develop and disseminate clear, step-by-step protocols for the foot examination, including the specific tests to be performed for sensory neuropathy and vascular assessment.
-
Calibration Exercises: Periodically conduct calibration exercises where multiple assessors evaluate the same patient (or a standardized case study) to ensure consistency in risk classification.
-
Issue 2: Potential for Duplication of Services
-
Problem: There is a concern that the foot risk assessment performed in general practice for the this compound indicator may duplicate the more detailed assessments conducted by podiatry services.[3]
-
Solution:
-
Clear Referral Pathways: Establish clear referral pathways and communication channels between general practice and podiatry services. The this compound assessment should serve as a screening tool to identify patients who require referral for more specialized assessment and management.
-
Shared Electronic Health Records: Utilize shared electronic health records to ensure that all members of the patient's care team have access to the results of the latest foot risk assessment, regardless of where it was performed. This can help to avoid unnecessary repetition of assessments.
-
Issue 3: Patient Refusal or Non-Attendance for Foot Examination
-
Problem: Some patients may choose not to undergo a foot examination, or may not respond to invitations for their annual diabetes care review.[1] This can lead to an underestimation of the true prevalence of at-risk feet in the diabetic population.
-
Solution:
-
Patient Education: Provide clear and accessible information to patients about the importance of annual foot examinations in preventing serious complications such as ulcers and amputations.
-
Flexible Appointment Scheduling: Offer flexible appointment times, including evenings and weekends, to improve attendance rates.
-
Reminder Systems: Implement a system of reminders, which could include text messages, phone calls, or letters, for patients who are due for their annual foot examination.
-
Experimental Protocols
While the this compound is a clinical indicator and not part of a laboratory experiment, the following outlines the standardized clinical protocol for the annual diabetic foot examination and risk classification.
Protocol for this compound Diabetic Foot Examination
-
Patient History:
-
Inquire about any previous foot ulcers or amputations.
-
Ask about symptoms of neuropathy (e.g., numbness, tingling, burning pain) and peripheral arterial disease (e.g., cramping in the legs during exercise).
-
Assess the patient's capacity for self-care.[1]
-
-
Foot Inspection:
-
Neurological Assessment:
-
Test for sensory neuropathy using a 10g monofilament. This involves applying the monofilament to several points on the sole of the foot to assess the patient's ability to feel the pressure.
-
Alternatively, assess vibration perception using a tuning fork or test for sharp touch sensation.[1]
-
-
Vascular Assessment:
-
Palpate the dorsalis pedis and posterior tibial pulses in both feet to assess for the presence and quality of arterial blood flow.
-
Note any signs of reduced arterial supply, such as cold feet, pale or bluish skin, or slow capillary refill time.[1]
-
-
Risk Classification:
-
Based on the findings from the history, inspection, and neurological and vascular assessments, classify the patient's risk of foot ulceration as low, increased, high, or ulcerated foot, according to the definitions in the table above.
-
Visualizations
The following diagrams illustrate the workflow and decision-making processes involved in the application of the this compound indicator.
Caption: Workflow for the this compound annual diabetic foot examination and risk classification process.
Caption: Interrelationship of key risk factors contributing to diabetic foot ulceration.
References
Technical Support Center: Implementing Annual Diabetic Foot Exams
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common barriers to the implementation of annual diabetic foot exams in clinical and research settings.
Frequently Asked Questions (FAQs)
Patient-Level Barriers
Q1: What are the most common patient-related barriers to receiving an annual diabetic foot exam?
A1: Patient-level barriers often include a lack of knowledge about the importance of foot care, fear or anxiety about the examination findings, financial constraints or lack of insurance, and logistical issues such as transportation and time off work.[1][2][3] Some patients may also not receive routine foot examinations prior to developing their first diabetic foot ulcer (DFU), even with regular primary care appointments. Additionally, factors like low literacy, late presentation for care, and poor compliance with follow-up appointments contribute to the problem.[1]
Q2: How can we address a patient's lack of awareness or education about diabetic foot care?
A2: Implementing patient education programs is a key solution.[1] Educational interventions should explain the risks of diabetic foot complications, such as ulcers and amputations, and the preventive role of annual exams.[4][5] Providing written and verbal information on proper foot self-care can empower patients.[4] Studies show that patient education, combined with other interventions, can significantly increase screening rates and reduce amputation rates by 45% to 85%.[5]
Q3: What strategies can be used if a patient refuses the foot exam?
A3: Patient refusal can be a barrier.[6] Educating staff and healthcare professionals on how to address patient concerns and explain the importance of the exam can help overcome this.[7] Emphasizing that the screening is a simple, painless, and crucial part of their diabetes management can alleviate anxiety.
Provider-Level Barriers
Q1: Our clinical staff cites lack of time during appointments as a major barrier. How can we overcome this?
A1: Time constraints are a frequently cited barrier.[2][6][8][9] Effective strategies include:
-
Team-Based Care: Utilize nurses or medical assistants (MAs) to perform and document parts of the exam.[4][10][11] A nursing-led process can significantly improve completion rates.[11]
-
Dedicated Visits: Host "comprehensive diabetic visits" that bundle all necessary annual screenings, including the foot exam.[6][12]
-
Efficient Workflow: Have support staff instruct patients to remove their shoes and socks upon being placed in the exam room. This simple visual cue can significantly increase the number of exams performed.[7][13]
Q2: Some providers in our study are not confident in performing a comprehensive diabetic foot exam. What is the best approach to address this?
A2: Lack of provider knowledge, training, and confidence is a significant barrier.[1][2][6][8][9] A targeted educational program for providers and staff is crucial. Training should cover:
-
The components of a comprehensive exam based on established guidelines (e.g., American Diabetes Association).[10][14]
-
Proper documentation in the Electronic Health Record (EHR).[6][12]
-
Risk stratification and appropriate follow-up intervals.[4] A quality improvement project demonstrated that provider education led to a significant increase in the comprehensiveness of foot exams conducted.[15]
Q3: We lack some of the necessary equipment for a full sensory exam. What are the essential tools?
A3: Lack of appropriate equipment is a common issue.[6][8][9] The essential tool for assessing loss of protective sensation (LOPS) is a 10-g monofilament .[14][16] Other recommended tools for a comprehensive neurological exam include a pinprick to assess small-fiber function or a 128-Hz tuning fork for vibration sensation.[4][5] For vascular assessment, palpation of pedal pulses is key; a handheld Doppler can be useful if pulses are difficult to find.[16][17] Assembling single-use foot screening toolkits for each exam room can remove this barrier effectively.[4][18]
System-Level Barriers
Q1: How can we use our Electronic Health Record (EHR) system to improve foot exam rates?
A1: The EHR is a powerful tool. System-level interventions include:
-
Customized Templates: Create a dedicated, pre-populated EHR template for the diabetic foot exam to streamline documentation.[4][15]
-
Automated Alerts: Implement an EMR/EHR alert that prompts providers when a patient with diabetes is due for their annual foot exam.[15][19] Studies have shown a statistically significant increase in exam performance after implementing an EMR alert.[19]
-
Reporting and Feedback: Use the EHR to generate performance reports to track completion rates and provide feedback to clinical teams.[4][6][10]
Q2: Our clinic has poor coordination between primary care and specialists like podiatry. How can this be improved?
A2: Poor communication and fragmented care are systemic barriers.[1][8] Establishing clear referral pathways and fostering closed-loop communication between different departments is essential.[1] A multidisciplinary team approach is considered a best practice for managing diabetic foot care.[1][2] The system should ensure that patients identified as high-risk are referred to a specialist in a timely manner.[4][8]
Troubleshooting Guides & Experimental Protocols
Guide 1: Implementing a Nurse-Led Screening Protocol
This guide details a quality improvement (QI) methodology to increase diabetic foot exam rates by leveraging registered nurses (RNs).
Experimental Protocol
-
Objective: To increase the rate of annual comprehensive diabetic foot exams from a baseline of 43% to over 70% within an 8-week intervention period.[4]
-
Design: A pre-test/post-test quality improvement project design.
-
Interventions:
-
Staff Education: Conduct a training session for all RNs and nurse practitioners on proper foot exam technique according to American Diabetes Association (ADA) guidelines, risk stratification, and documentation in the custom EHR template. Require a return demonstration of the technique from each participant.[4][18]
-
Single-Use Toolkits: Stock each exam room with single-use foot screening toolkits. Each kit should contain a 10-g monofilament and a neurological pin.[4]
-
EHR Template: Develop and deploy a customized, pre-populated EHR template for documenting the comprehensive diabetic foot exam.[4]
-
Workflow Integration: Integrate the diabetic foot exam into the RN's scope of practice. The RN performs the exam and patient education, documenting the findings in the new EHR template.[4]
-
-
Data Collection & Analysis:
-
Baseline Data: Conduct a retrospective chart audit of all patients with a diabetes diagnosis seen in the 8 weeks prior to the intervention to determine the baseline rate of documented foot exams.[4]
-
Post-Intervention Data: Prospectively track all eligible patient visits during the 8-week intervention period. An eligible patient is defined as having a diabetes diagnosis and no documented foot exam within the past 12 months.[4][20]
-
Outcome Measures: The primary outcome is the percentage of eligible patients who receive a comprehensive diabetic foot exam. A secondary outcome is the percentage of completed exams that result in a prescribed follow-up or appropriate referral.[4]
-
Statistical Analysis: Use a chi-square analysis to compare pre- and post-intervention rates. Calculate odds ratios (OR) to determine the likelihood of an exam being performed post-intervention compared to pre-intervention.[4][20]
-
Guide 2: Leveraging the EHR to Boost Screening Rates
This guide outlines a methodology to test the effectiveness of an EHR-based alert system.
Experimental Protocol
-
Objective: To determine if the implementation of an EHR alert increases the number of diabetic foot exams performed.
-
Design: A quasi-experimental, pre-implementation/post-implementation comparison.[19]
-
Intervention:
-
Develop EHR Alert: Create an automated, non-intrusive alert within the EHR that appears in the patient's chart, notifying the provider that the patient has a diagnosis of Type 2 Diabetes and is due for a comprehensive foot exam.[19]
-
Integrate Screening Tool: Link the alert to a standardized, efficient screening tool or template, such as Inlow's 60-Second Diabetic Foot Screen, to guide and simplify the examination process.[19]
-
-
Data Collection & Analysis:
-
Pre-Implementation Group (Baseline): Retrospectively review the charts of a set number of patients (e.g., 35) with Type 2 Diabetes seen prior to the EHR alert implementation to determine the number of foot exams performed.[19]
-
Post-Implementation Group: Prospectively track the same number of patients (e.g., 30-35) after the EHR alert has been activated to count the number of foot exams performed.[19]
-
Statistical Analysis: Use a Pearson's chi-square test to analyze the frequencies and determine if there is a statistically significant difference in the proportion of foot exams performed between the pre- and post-implementation groups.[19]
-
Data Presentation: Efficacy of Interventions
The following tables summarize quantitative data from quality improvement studies aimed at increasing diabetic foot exam completion rates.
Table 1: Impact of a Nurse-Led Protocol with Toolkit [4][20]
| Metric | Pre-Intervention (Baseline) | Post-Intervention (8 Weeks) | Percentage Point Increase | Odds Ratio (95% CI) |
| Exam Completion Rate | 43.0% (18 of 42) | 74.1% (43 of 58) | +31.1% | 3.82 (1.64–8.92) |
| Appropriate Follow-up/Referral | 38.1% (16 of 42) | 70.7% (41 of 58) | +32.6% | 3.92 (1.69–9.09) |
Table 2: Impact of EHR Alerts and Provider Education
| Study Intervention | Baseline Rate | Post-Intervention Rate | Key Finding |
| EHR Alert + Screening Tool [19] | 32% (11 of 35 patients) | 77% (23 of 30 patients) | A 45% mean increase in exam performance; statistically significant (p=0.02). |
| Provider Education + EHR Template & Alert [15] | 51.6% (16 of 31 patients) | 60.6% (20 of 33 patients) | Non-significant increase in frequency, but a significant increase in exam completeness (all 3 components): 0% to 35% (p=0.011). |
| Provider/MA Training + Cues [10] | 60% | 84.8% | Surpassed the national benchmark of >80%. |
| Comprehensive Diabetic Visits [6][12] | 15.6% | 76% | Bundling preventive services into dedicated visits dramatically increased compliance. |
Visualizations: Workflows and Logical Relationships
Workflow for a Quality Improvement Project
Caption: A Plan-Do-Study-Act (PDSA) cycle for a quality improvement project.
Barriers, Interventions, and Outcomes
Caption: Logical relationship between barriers, interventions, and outcomes.
Diabetic Foot Exam and Risk Stratification Pathway
Caption: Decision pathway for risk stratification based on foot exam findings.
References
- 1. Disparities in preventative diabetic foot examination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Patient perceptions of barriers to attending annual diabetes review and foot assessment in general practice: a qualitative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Increasing Diabetic Foot Exam Rates in Primary Care Via a Toolkit for Registered Nurses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarworks.uark.edu [scholarworks.uark.edu]
- 6. Strategies to Improve Annual Diabetic Foot Screening Compliance at a Family Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. digitalarchive.uthscsa.edu [digitalarchive.uthscsa.edu]
- 8. researchgate.net [researchgate.net]
- 9. Barriers Affecting Diabetic Foot Care in Primary Healthcare Settings in Al-Ahsa, Saudi Arabia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 47th Biennial Convention [stti.confex.com]
- 11. diabetesjournals.org [diabetesjournals.org]
- 12. diabetesjournals.org [diabetesjournals.org]
- 13. digitalrepository.unm.edu [digitalrepository.unm.edu]
- 14. Comprehensive Foot Examination and Risk Assessment: A report of the Task Force of the Foot Care Interest Group of the American Diabetes Association, with endorsement by the American Association of Clinical Endocrinologists - PMC [pmc.ncbi.nlm.nih.gov]
- 15. "Improving the Diabetic Foot Screening Process and Foot Care Patient Ed" by Keelie Tillett [uknowledge.uky.edu]
- 16. nhsborders.scot.nhs.uk [nhsborders.scot.nhs.uk]
- 17. diabetesjournals.org [diabetesjournals.org]
- 18. diabetesjournals.org [diabetesjournals.org]
- 19. jmsh.ac.in [jmsh.ac.in]
- 20. diabetesjournals.org [diabetesjournals.org]
Improving the Accuracy of IND81 Risk Classification: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately classifying diabetic foot risk according to the IND81 indicator.
Frequently Asked Questions (FAQs)
Q1: What is the this compound risk classification?
A1: this compound is a clinical quality indicator from the National Institute for Health and Care Excellence (NICE) in the United Kingdom. It measures the percentage of patients with diabetes who have had a foot examination and risk classification within the preceding 15 months.[1][2] The goal of this indicator is to promote regular screening to identify patients at risk of developing foot ulcers, which can lead to severe complications, including amputation.
The risk is stratified into four categories:
-
High risk: Neuropathy or absent pulses combined with deformity, skin changes, or a previous ulcer.[1][2]
-
Ulcerated foot: Presence of a foot ulcer at the time of examination.[1][2]
Q2: What are the key components of the this compound foot examination?
A2: The this compound foot examination includes a neurological assessment, a vascular assessment, and an inspection of the foot's skin and structure.
-
Neurological Assessment: This primarily involves testing for loss of protective sensation (LOPS) using a 10g monofilament. Additional tests like vibration sensation (using a 128-Hz tuning fork), pinprick sensation, and ankle reflex assessment can provide a more comprehensive evaluation.
-
Vascular Assessment: This involves checking the blood flow to the feet by palpating the dorsalis pedis and posterior tibial pulses.
-
Dermatological and Musculoskeletal Assessment: This includes inspecting for any deformities (e.g., hammer toes, Charcot foot), skin changes (e.g., calluses, fissures), and nail abnormalities. A patient's history of previous ulcers or amputations is also a critical factor.[3]
Q3: How can we improve the accuracy of our this compound risk classification?
A3: Improving the accuracy of this compound risk classification involves standardizing examination procedures, using multiple assessment methods, and ensuring proper training of personnel. Combining different screening tests can significantly increase the sensitivity and accuracy of detecting diabetic peripheral neuropathy. For instance, combining the 10g monofilament test with a 128-Hz tuning fork test has been shown to improve diagnostic accuracy.[4]
Troubleshooting Guide
| Problem | Possible Causes | Troubleshooting Steps |
| Inconsistent 10g monofilament test results between different examiners. | Lack of standardized technique. Examiner variability in applying pressure. Using a bent or damaged monofilament. | 1. Standardize the protocol: Ensure all examiners follow a consistent procedure for testing sites and application of the monofilament (see Experimental Protocol section). 2. Regular training and competency checks: Conduct periodic training sessions to ensure all staff apply the monofilament with the correct pressure to just bend the filament. 3. Inspect monofilaments regularly: Replace any monofilaments that are bent, damaged, or have been used for a large number of assessments. |
| Difficulty in palpating pedal pulses. | Poor technique. Anatomical variations in the patient. Severe peripheral artery disease (PAD). Cold examination room causing vasoconstriction. | 1. Optimize patient positioning and palpation technique: Ensure the patient is relaxed and in a comfortable position. Use the pads of two or three fingers to gently palpate for the pulses (see Experimental Protocol section). 2. Use a Doppler ultrasound: If pulses are not palpable, a handheld Doppler ultrasound can be used to detect blood flow. 3. Ensure a warm environment: Conduct the examination in a warm room to prevent vasoconstriction. |
| Uncertainty in classifying a patient with borderline findings. | Subjective interpretation of "deformity" or "skin changes." Mild neuropathy that is difficult to detect with a single test. | 1. Use a combination of neurological tests: Supplement the 10g monofilament test with a vibration test or pinprick sensation test to increase confidence in the diagnosis of neuropathy. 2. Develop clear definitions: Establish clear, standardized definitions and visual guides for what constitutes a "deformity" or significant "skin change" within your research or clinical setting. 3. Peer review or second opinion: For ambiguous cases, consider having a second experienced examiner review the findings. |
Quantitative Data Summary
The accuracy of different screening tests for diabetic peripheral neuropathy can vary. The following table summarizes the sensitivity and specificity of common tests.
| Screening Test | Sensitivity | Specificity | Reference |
| 10g Monofilament | 53-93% | 64-100% | [5] |
| 128-Hz Tuning Fork | 10-72.5% | - | [4][5] |
| Ankle Reflex | 90.7% | 37.3% | [6] |
| Combination of 10g Monofilament and 128-Hz Tuning Fork | 89.5% | - | [4] |
Note: Sensitivity and specificity can vary depending on the study population and the gold standard used for comparison.
Experimental Protocols
Protocol 1: Standardized 10g Monofilament Test
Objective: To accurately assess for the loss of protective sensation (LOPS) in the feet.
Materials:
-
10g Semmes-Weinstein monofilament
-
Patient examination chair/bed
-
Alcohol swabs
Procedure:
-
Patient Preparation: Explain the procedure to the patient. Ask them to close their eyes and say "yes" each time they feel the monofilament.
-
Demonstration: Touch the monofilament to the patient's arm or hand first so they know what to expect.
-
Test Sites: Apply the monofilament to at least three sites on the plantar surface of each foot: the great toe, the third metatarsal head, and the fifth metatarsal head. Avoid areas of callus, ulceration, or scar tissue.
-
Application:
-
Hold the monofilament perpendicular to the skin's surface.
-
Apply pressure until the monofilament bends into a "C" shape.
-
Hold in place for approximately 1-2 seconds.
-
Do not slide the monofilament across the skin.
-
-
Recording: Record the number of sites where the patient could not feel the monofilament. A failure to detect the monofilament at one or more sites is indicative of LOPS.
-
Cleaning: Clean the monofilament with an alcohol swab after each use.
Protocol 2: Peripheral Pulse Palpation
Objective: To assess the vascular status of the feet by palpating the dorsalis pedis and posterior tibial pulses.
Materials:
-
Patient examination chair/bed
Procedure:
-
Patient Positioning: Have the patient lie down or sit with their feet comfortably supported.
-
Dorsalis Pedis Pulse:
-
Locate the extensor hallucis longus tendon by asking the patient to extend their big toe.
-
Place the pads of your index, middle, and third fingers just lateral to this tendon on the dorsum of the foot.
-
Apply light pressure to feel for the pulse.
-
-
Posterior Tibial Pulse:
-
Locate the medial malleolus (the bony prominence on the inside of the ankle).
-
Place your fingertips just behind the medial malleolus.
-
Gently press towards the tibia to feel the pulse.
-
-
Grading: Grade the pulses as present, diminished, or absent. If pulses are absent, consider using a Doppler ultrasound for confirmation.
-
Documentation: Record the status of the pulses for each foot.
Visualizations
This compound Risk Classification Workflow
Caption: Workflow for this compound diabetic foot risk classification.
Factors Influencing this compound Accuracy
Caption: Factors that can influence the accuracy of this compound risk classification.
References
- 1. Diabetes: annual foot exam and risk classification | Indicators | NICE [nice.org.uk]
- 2. nice.org.uk [nice.org.uk]
- 3. droracle.ai [droracle.ai]
- 4. Comparison of different screening tests for diagnosis of diabetic peripheral neuropathy in Primary Health Care setting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Patient Adherence to Annual Foot Screenings
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating strategies to enhance patient adherence to annual foot screenings for diabetes.
Troubleshooting Guides
This section addresses common issues encountered during the implementation of adherence improvement strategies.
| Problem | Possible Causes | Troubleshooting Suggestions |
| Low patient attendance at scheduled foot screening appointments despite reminders. | - Reminder fatigue (too many reminders).- Ineffective reminder modality (e.g., email for a population that prefers text messages).- Patient forgetfulness or lack of perceived importance.[1][2] - Logistical barriers (transportation, time off work). | - Optimize Reminder Strategy: Experiment with the frequency, timing, and modality of reminders (SMS, email, phone calls).[3][4][5][6][7] Consider interactive reminders that allow for easy confirmation or rescheduling.[4][7]- Enhance Patient Education: Reinforce the importance of annual screenings in preventing serious complications during regular patient interactions.[8][9][10] - Address Logistical Barriers: Offer flexible scheduling options or information on transportation resources. |
| Inconsistent or incomplete documentation of foot screenings in electronic health records (EHRs). | - Lack of standardized documentation templates.[11] - Insufficient staff training on documentation protocols.[1][2] - Time constraints during patient visits.[1][2] | - Implement Standardized Templates: Develop and integrate a user-friendly, standardized diabetic foot exam template into the EHR.[11][12] - Provide Staff Training: Conduct training sessions on the importance of and procedures for accurate documentation.[1][2][12] - Streamline Workflow: Utilize medical assistants or nurses to complete initial components of the foot exam and documentation.[12][13] |
| Patient refusal of the foot screening during their appointment. | - Lack of understanding of the exam's purpose.[1][2] - Discomfort or embarrassment. - Time constraints during the visit.[1][2] | - Improve Patient-Provider Communication: Educate patients on the painless nature of the exam and its role in preventing amputations.[1][8][9] - Ensure Privacy: Conduct the screening in a private and comfortable setting. - Dedicated Visits: Schedule "comprehensive diabetic visits" that allocate specific time for all necessary preventive exams.[1] |
| Difficulty in tracking and following up with patients who are overdue for their annual screening. | - Lack of a systematic tracking process. - Inefficient use of the EHR for patient recall. | - Utilize EHR Alerts: Implement automated alerts in the EHR to notify providers when a patient is due for a foot screening.[11][14][15][16] - Develop a Recall System: Create a systematic process for contacting overdue patients, potentially involving a dedicated staff member. |
Frequently Asked Questions (FAQs)
1. What are the most effective interventions to improve patient adherence to annual foot screenings?
Multiple interventions have proven effective, often with the greatest success seen when strategies are combined. Key effective interventions include:
-
Patient Education: Educating patients about the risks of diabetic foot complications and the importance of preventive screenings is a foundational strategy.[8][9][10]
-
Provider and Staff Education: Training healthcare providers and their staff on the latest guidelines and efficient workflows for diabetic foot exams can significantly increase screening rates.[1][12][13][17][18]
-
Reminder Systems: Automated reminders via text, email, or phone are effective in reducing no-show rates for appointments.[3][4][5][6][7]
-
EHR Integration: Utilizing EHR alerts and standardized templates can prompt providers to perform screenings and streamline documentation.[11][12][14][15][16]
-
Dedicated Clinics/Visits: Establishing specific clinics or longer appointments for comprehensive diabetes care can ensure that foot screenings are not overlooked due to time constraints.[1]
2. How can we accurately measure patient adherence in a clinical trial setting?
Measuring adherence in a clinical trial requires robust and reliable methods. Commonly used techniques include:
-
Direct Observation: While being the most accurate, this method is often impractical for annual screenings.[19][20]
-
Electronic Health Record (EHR) Audit: Reviewing EHR data for documented foot exams is a common and effective method.[1][2]
-
Patient Self-Reporting: Using diaries or questionnaires for patients to report their screening attendance can be employed, though it is subject to recall bias.[19][20][21]
-
Pill Counts and Electronic Monitors: While more common for medication adherence, the principles of tracking patient engagement can be adapted.[20][21][22] A combination of methods is often preferred for a more accurate assessment.[21]
3. What are the common barriers to patient adherence from the patient's perspective?
Understanding patient-level barriers is crucial for designing effective interventions. Common barriers include:
-
Lack of Knowledge: Patients may not understand the importance of foot screenings, especially if they are not currently experiencing symptoms.[23]
-
Socioeconomic Factors: Low socioeconomic status and lack of health insurance can be significant barriers to accessing preventive care.[23][24]
-
Logistical Issues: Difficulties with transportation, taking time off work, and scheduling can prevent attendance.
-
Psychosocial Factors: Fear, anxiety, or depression can impact a patient's motivation to engage in self-care behaviors.[25][26]
-
Poor Patient-Provider Communication: A lack of clear communication and a trusting relationship with their healthcare provider can reduce adherence.
4. What are the key components of a comprehensive annual diabetic foot exam?
A thorough diabetic foot exam includes several key assessments to identify risk factors for ulceration and amputation.[27][28] The American Diabetes Association (ADA) recommends the following components:
-
Patient History: Reviewing the patient's history of diabetes, previous foot complications, and current symptoms.[28]
-
Dermatological Assessment: A visual inspection of the skin for any signs of dryness, cracking, calluses, blisters, ulcers, or infection. The toenails should also be checked.[28]
-
Musculoskeletal Assessment: Checking for any foot deformities such as bunions, hammertoes, or Charcot foot.[27]
-
Neurological Assessment: Testing for loss of protective sensation using a 10-g monofilament. Other tests may include checking vibration sensation with a tuning fork and assessing ankle reflexes.[27][28][29]
-
Vascular Assessment: Palpating the dorsalis pedis and posterior tibial pulses to assess blood flow. An ankle-brachial index test may be performed if there are signs of reduced blood flow.[27][28]
-
Footwear Assessment: Checking the patient's shoes for proper fit and appropriateness.[28]
Data on Intervention Effectiveness
The following tables summarize quantitative data from studies implementing strategies to improve diabetic foot screening rates.
Table 1: Impact of Provider and Staff-Focused Interventions
| Intervention | Baseline Screening Rate | Post-Intervention Screening Rate | Absolute Increase | Study |
| Provider & Staff Education, Toolkits, EHR Template | 43% | 74.1% | 31.1% | (RN Toolkit Study)[12] |
| Provider Education & EHR Alert | 51.6% | 60.6% | 9% | (Quasi-Experimental Study)[11] |
| Provider & MA Training, Provider Cues | 60% | 84.8% | 24.8% | (QI Project)[13] |
| Physician-Directed Education Campaign | 14% | 62.1% | 48.1% | (Educational Campaign Study)[18] |
| EHR Alert with Screening Tool | 32% | 77% | 45% | (EMR Alert Study)[14][16] |
Table 2: Impact of Multi-Component Interventions
| Intervention | Baseline Screening Rate | Post-Intervention Screening Rate | Absolute Increase | Study |
| Staff/Trainee Education, Tool Bundles, "Comprehensive Diabetic Visits" | 15.6% | 76% | 60.4% | (Family Clinic QI Project)[1] |
| HCW Training, Patient Pamphlets, Screening Tools | 9% | 69% | 60% | (Primary Care QI Project)[17] |
Experimental Protocols
Protocol 1: Quality Improvement Project to Increase Annual Diabetic Foot Screenings
-
Objective: To increase the rate of documented annual diabetic foot exams (ADFEs) in a primary care setting.
-
Design: Pre-test/post-test quality improvement design.
-
Population: Patients aged 18-75 with a diagnosis of diabetes who have not had a documented ADFE in the past 12 months.
-
Intervention:
-
Provider and Staff Education: A training session for healthcare providers and medical assistants on the ADA guidelines for diabetic foot care, proper examination techniques, and documentation in the EHR.[1][12][13]
-
EHR Optimization: Implementation of a standardized diabetic foot exam template within the EHR and automated alerts to prompt providers when a screening is due.[11][12][14]
-
Workflow Redesign: Training medical assistants to prepare patients for the exam (e.g., removing shoes and socks) and to initiate the documentation process.[12][13]
-
Provision of Tools: Placing necessary tools for the exam (e.g., 10-g monofilament, tuning fork) in each examination room.[1][12]
-
-
Data Collection: Retrospective chart audits to determine the baseline rate of ADFEs. Prospective chart audits during and after the intervention period to measure the post-intervention rate.
-
Outcome Measures:
-
Primary: Percentage of eligible patients receiving a complete, documented ADFE.
-
Secondary: Percentage of exams with all required components documented; provider and staff satisfaction with the new workflow.
-
-
Statistical Analysis: Comparison of pre- and post-intervention screening rates using chi-square tests or Fisher's exact test.
Protocol 2: Randomized Controlled Trial of a Patient-Directed Reminder and Education Intervention
-
Objective: To evaluate the effectiveness of a multi-modal reminder and educational intervention on patient adherence to scheduled annual foot screening appointments.
-
Design: Randomized controlled trial.
-
Population: Patients with diabetes who are due for their annual foot screening.
-
Intervention:
-
Intervention Group: Receives a series of automated, interactive reminders (e.g., text messages allowing for confirmation or rescheduling) leading up to their appointment. They also receive a brief educational video link about the importance of the screening.
-
Control Group: Receives the standard of care (e.g., a single reminder phone call or postcard).
-
-
Data Collection: Appointment attendance data will be collected from the clinic's scheduling system for a defined period.
-
Outcome Measures:
-
Primary: Appointment attendance rate.
-
Secondary: Rate of appointment cancellations and no-shows.
-
-
Statistical Analysis: Comparison of attendance rates between the intervention and control groups using a chi-square test.
Visualizations
Caption: Workflow for a Quality Improvement Project.
Caption: Pathways of Adherence Improvement Strategies.
References
- 1. Strategies to Improve Annual Diabetic Foot Screening Compliance at a Family Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies to Improve Annual Diabetic Foot Screening Compliance at a Family Clinic | Clinical Diabetes | American Diabetes Association [diabetesjournals.org]
- 3. curogram.com [curogram.com]
- 4. updox.com [updox.com]
- 5. rectanglehealth.com [rectanglehealth.com]
- 6. NexHealth Automated Reminders | Reduce No-Shows and Boost Engagement [nexhealth.com]
- 7. doctorconnect.net [doctorconnect.net]
- 8. Patient education for preventing diabetic foot ulceration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Promoting Foot Health | Diabetes | CDC [cdc.gov]
- 10. Foot Care - Diabetes Canada [diabetes.ca]
- 11. "Improving the Diabetic Foot Screening Process and Foot Care Patient Ed" by Keelie Tillett [uknowledge.uky.edu]
- 12. diabetesjournals.org [diabetesjournals.org]
- 13. 47th Biennial Convention [stti.confex.com]
- 14. jmsh.ac.in [jmsh.ac.in]
- 15. soar.usa.edu [soar.usa.edu]
- 16. jmsh.ac.in [jmsh.ac.in]
- 17. African Journal of Primary Health Care & Family Medicine the Society for Endocrinology, Metabolism and Diabetes of South Africa (semdsa) | Semantic Scholar [semanticscholar.org]
- 18. Effect of a Physician-directed Educational Campaign on Performance of Proper Diabetic Foot Exams in an Outpatient Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 19. toolbox.eupati.eu [toolbox.eupati.eu]
- 20. researchgate.net [researchgate.net]
- 21. Strategies to Measure and Improve Patient Adherence in Clinical Trials | Semantic Scholar [semanticscholar.org]
- 22. dovepress.com [dovepress.com]
- 23. Disparities in preventative diabetic foot examination - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Determinants of Poor Treatment Adherence among Patients with Type 2 Diabetes and Limited Health Literacy: A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Adherence and the Diabetic Foot: High Tech Meets High Touch? - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Self-reported adherence to foot care in type 2 diabetes patients: do illness representations and distress matter? - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Diabetic Foot Care - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. Diabetic Foot Exam: MedlinePlus Medical Test [medlineplus.gov]
- 29. How to perform a diabetes foot check | RCN Magazine | Royal College of Nursing [rcn.org.uk]
Addressing inter-rater variability in IND81 assessments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inter-rater variability in IND81 assessments.
Frequently Asked Questions (FAQs)
Q1: What is inter-rater variability and why is it a concern in this compound assessments?
Q2: What are the most common sources of inter-rater variability in cell-based assays like this compound?
A: Variability in cell-based assays can arise from multiple sources. These can be broadly categorized as analytical, pre-analytical, and post-analytical.
-
Pre-analytical: This stage includes procedures carried out before the analysis of the samples.[3] Common errors include improper specimen collection and handling, mistakes in patient or sample identification, and inconsistencies in cell culture conditions.[2][3] For example, the density of cells in a stock flask and the time between passaging can affect the responsiveness of cells in an assay.[2]
-
Analytical: These are errors that occur during the testing process itself.[3] They can be caused by poorly calibrated equipment, inconsistent liquid handling, or variations in incubation times.[4] The choice of liquid handling instruments can have a significant impact on data quality.[4]
-
Post-analytical: This phase involves data analysis and interpretation. Subjective scoring or inconsistent application of scoring criteria are major contributors to variability at this stage.
Q3: How can Standard Operating Procedures (SOPs) help in reducing inter-rater variability?
A: Standard Operating Procedures (SOPs) are detailed, written instructions that describe how to perform a specific task or experiment.[5] By ensuring that all researchers follow the exact same protocol, SOPs minimize variations in experimental execution, which is a primary source of inter-rater variability.[5][6] A testing facility is required to have written SOPs for nonclinical laboratory studies to ensure the quality and integrity of the data.[5] SOPs should be established for all critical aspects of the this compound assessment, including animal room preparation, animal care, test system observations, and data handling.[5] All deviations from the SOPs must be authorized and documented.[5]
Q4: What is the role of training in minimizing inter-rater variability?
A: Training is crucial for ensuring that all personnel involved in the this compound assessment understand and can consistently perform the required procedures according to the SOPs.[7][8][9] Inadequate training is a significant contributor to laboratory errors.[3] Training helps to reduce systematic bias and can be combined with improvements to the assessment instrument for maximum effect.[7] Well-trained technicians are better equipped to follow formalized procedures and best practices, thereby reducing human error.[9]
Troubleshooting Guides
Issue: High variability in this compound assessment results between two experienced researchers.
| Possible Cause | Troubleshooting Steps |
| Subtle differences in technique | 1. Observe each other's technique: Have the researchers observe each other performing the entire this compound assessment protocol, from cell plating to data analysis. 2. Document every step: Create a highly detailed, step-by-step checklist based on the approved SOP. 3. Identify discrepancies: Compare the observed techniques against the checklist to pinpoint any deviations, no matter how minor. 4. Re-standardize: Agree on a single, unified technique for all future assessments. |
| Different interpretation of scoring criteria | 1. Blinded scoring session: Prepare a set of standardized images or data points from previous this compound assessments. 2. Independent scoring: Have both researchers score the standardized set independently. 3. Compare and discuss: Compare the scores and discuss any discrepancies to understand the differences in interpretation. 4. Refine scoring guidelines: Update the SOP with more explicit, objective scoring criteria, including visual examples if applicable. |
| Equipment-specific variations | 1. Use the same equipment: If possible, have both researchers use the exact same pieces of equipment (e.g., pipettes, plate readers). 2. Calibrate all equipment: Ensure all relevant equipment is calibrated according to a regular schedule. 3. Perform a cross-validation experiment: Have each researcher run a small set of identical samples on their respective equipment to see if the equipment is the source of the variability. |
Issue: Inconsistent this compound results across different experimental batches.
| Possible Cause | Troubleshooting Steps |
| Variability in cell culture | 1. Standardize cell culture conditions: Ensure consistent cell density, passage number, and time from passage for every experiment.[2] 2. Routine contamination testing: Regularly test for mycoplasma and other contaminants that can affect cell behavior.[2] 3. Use a single cell bank: Whenever possible, use cells from the same frozen stock to minimize genetic drift. |
| Reagent instability or variability | 1. Use fresh reagents: Prepare fresh reagents for each batch of experiments, especially unstable ones like growth factors.[10] 2. Aliquot reagents: Aliquot and freeze reagents to avoid repeated freeze-thaw cycles. 3. QC new reagent lots: Before using a new lot of a critical reagent, perform a small validation experiment to ensure it performs similarly to the previous lot. |
| Environmental fluctuations | 1. Monitor environmental conditions: Continuously monitor and record incubator temperature, CO2 levels, and humidity. 2. Standardize incubation times: Ensure that all incubation steps are timed precisely. 3. Control for edge effects: If using multi-well plates, consider not using the outer wells, which are more prone to evaporation. |
Data on Reducing Inter-Rater Variability
The following table summarizes the effectiveness of different interventions in reducing inter-rater variability, based on a meta-analysis of 57 studies.[8]
| Intervention | Mean Change in Reliability (β) |
| Improving the diagnostic instrument | 0.13 |
| Training combined with improving the instrument | 0.10 |
| Training alone | 0.09 |
Data from a meta-analytical review of interventions to improve inter-rater reliability in healthcare professionals.[8]
Experimental Protocol: Standardized this compound Assessment
This protocol outlines a standardized workflow for a hypothetical this compound cell-based assay. Adherence to this protocol is critical for minimizing inter-rater variability.
-
Cell Culture and Plating:
-
Use cells of a consistent passage number (e.g., passages 5-10).
-
Plate cells at a standardized density (e.g., 1 x 10^4 cells/well in a 96-well plate).
-
Allow cells to adhere for a consistent period (e.g., 24 hours) before treatment.
-
-
Compound Treatment:
-
Prepare compound dilutions fresh for each experiment.
-
Use a calibrated multichannel pipette for compound addition to minimize variability in liquid handling.[4]
-
Include appropriate controls (e.g., vehicle control, positive control).
-
-
Incubation:
-
Incubate plates for a precise duration (e.g., 48 hours) in a calibrated incubator with stable temperature and CO2 levels.
-
-
Assay Readout:
-
Follow the specific instructions for the chosen readout method (e.g., addition of a viability reagent).
-
Ensure consistent incubation time with the readout reagent.
-
Use a calibrated plate reader and the same settings for all measurements.
-
-
Data Analysis:
-
Use a standardized template for data analysis.
-
Apply pre-defined criteria for outlier identification and exclusion.
-
Normalize data to the vehicle control.
-
Visualizations
References
- 1. Inter-rater reliability in clinical assessments: do examiner pairings influence candidate ratings? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. promegaconnections.com [promegaconnections.com]
- 3. A Review Article of the Reduce Errors in Medical Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mt.com [mt.com]
- 5. eCFR :: 21 CFR 58.81 -- Standard operating procedures. [ecfr.gov]
- 6. cdn.who.int [cdn.who.int]
- 7. researchgate.net [researchgate.net]
- 8. Reducing interrater variability and improving health care: a meta-analytical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biomolecularsystems.com [biomolecularsystems.com]
- 10. cellgs.com [cellgs.com]
Technical Support Center: Implementing NICE Indicator IND81
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist healthcare professionals, clinical researchers, and healthcare administrators in managing resource constraints and effectively implementing the NICE indicator IND81 for diabetic foot care.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a clinical quality indicator from the National Institute for Health and Care Excellence (NICE). It measures the percentage of patients with diabetes who have received an annual foot examination and risk classification within the preceding 15 months[1][2][3]. The goal of this compound is to ensure regular screening for diabetic foot complications to prevent ulceration and amputation[1][4].
Q2: Who is the target patient population for this compound?
A2: The target population is all patients with diabetes. However, there are specific exclusions, such as patients who have had a foot amputation or those who decline the examination[1].
Q3: What are the different risk classifications under this compound?
A3: Patients are classified into one of four risk categories based on the findings of their foot examination. These categories determine the subsequent management and referral pathway. The classifications are summarized in the table below[1][3][5].
Data Presentation
Table 1: this compound Diabetic Foot Risk Classification
| Risk Category | Clinical Findings |
| Low Risk | Normal sensation and palpable pulses. |
| Increased Risk | Neuropathy or absent pulses. |
| High Risk | Neuropathy or absent pulses plus deformity, skin changes, or a previous ulcer. |
| Ulcerated Foot | Presence of a current foot ulcer. |
Troubleshooting Guide
Q4: We are facing a shortage of trained staff to perform the annual foot examinations. How can we manage this resource constraint?
A4:
-
Skill-Mix and Training: Not all components of the foot exam require a specialist. Consider training healthcare assistants or practice nurses to perform the initial stages of the assessment, such as the monofilament test, with podiatrists or diabetologists reviewing higher-risk cases.
-
Group Consultations: For low-risk patients, consider group educational sessions that include a brief foot check, which can be more time-efficient.
-
Telehealth Integration: Utilize telehealth for patient education and follow-up, reserving in-person appointments for the physical examination component.
Q5: Our clinic has a limited budget for purchasing specialized equipment like biothesiometers. Is this a barrier to implementing this compound?
A5: While a biothesiometer is a useful tool for assessing vibration perception, the core requirement for detecting sensory neuropathy under this compound can be met with a 10g monofilament, which is a low-cost item[4]. The key is the correct and consistent application of the monofilament test[4]. Ensure staff are properly trained in this technique.
Q6: We are struggling with patient adherence and getting them to attend their annual foot exam appointments. What strategies can we use to improve this?
A6:
-
Patient Education: Clearly communicate the importance of the annual foot exam in preventing serious complications like amputations. Use visual aids and patient testimonials.
-
Appointment Reminders: Implement a multi-modal reminder system (e.g., text messages, phone calls, and letters).
-
Integrated Care: Combine the annual foot exam with other routine diabetes reviews to reduce the number of appointments a patient needs to attend.
Q7: Our electronic health record (EHR) system does not have a clear field for this compound risk classification, leading to inconsistent data entry. How can we address this?
A7:
-
EHR Template Development: Work with your EHR vendor or IT department to create a standardized template for the diabetic foot exam. This template should include mandatory fields for each component of the assessment and a dropdown menu for the final risk classification.
-
Staff Training: Provide training to all relevant staff on where and how to record the this compound data consistently within the EHR.
Experimental Protocols (Clinical Workflows)
Protocol 1: Annual Diabetic Foot Examination
-
Patient History:
-
Inquire about any previous foot ulcers, amputations, or foot-related complications.
-
Ask about symptoms of neuropathy (e.g., numbness, tingling, burning) and peripheral arterial disease (e.g., claudication).
-
-
Dermatological Assessment:
-
Inspect the entire surface of both feet, including between the toes, for any skin changes (e.g., dryness, callus, fissures), infections, or ulcerations.
-
-
Musculoskeletal Assessment:
-
Examine for any bony deformities, such as Charcot foot, hammer toes, or prominent metatarsal heads.
-
-
Neurological Assessment:
-
Perform the 10g monofilament test to assess for sensory neuropathy. Test several points on the plantar surface of each foot.
-
Alternatively, or in addition, assess vibration perception using a biothesiometer or tuning fork.
-
-
Vascular Assessment:
-
Palpate the dorsalis pedis and posterior tibial pulses in both feet.
-
Document if pulses are present or absent.
-
-
Risk Classification and Management Plan:
-
Based on the findings from steps 1-5, classify the patient into one of the four risk categories as detailed in Table 1.
-
Develop and document a management plan, including patient education, footwear advice, and appropriate referral to podiatry or vascular services.
-
Mandatory Visualizations
Caption: Workflow for this compound patient assessment and risk-based management.
Caption: Logical relationships in this compound risk determination.
References
Navigating the IND Maze: A Technical Support Guide for Researchers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preparing and submitting an Investigational New Drug (IND) application to the U.S. Food and Drug Administration (FDA).
Frequently Asked Questions (FAQs)
Q1: What is an Investigational New Drug (IND) Application?
An IND application is a request submitted to the FDA for authorization to administer an investigational drug or biological product to humans.[1][2][3] This authorization is necessary to legally ship and transport a new drug across state lines for the purpose of conducting clinical trials.[1][4] The primary goal of an IND is to provide the FDA with sufficient information to assess the safety of the proposed clinical studies.[1][5]
Q2: What are the main components of an IND application?
An IND application is a comprehensive document that must contain information in three broad areas:
-
Animal Pharmacology and Toxicology Studies: This section should include preclinical data that allows the FDA to assess whether the product is reasonably safe for initial testing in humans.[1][4][6]
-
Manufacturing Information: This includes detailed information on the composition, manufacturer, stability, and controls used for manufacturing the drug substance and the drug product.[1][4][6]
-
Clinical Protocols and Investigator Information: This part outlines the detailed protocols for the proposed clinical studies to ensure that subjects will not be exposed to unnecessary risks. It also includes information about the qualifications of the clinical investigators.[1][4][7]
Q3: What is the purpose of a pre-IND meeting with the FDA?
A pre-IND meeting provides an opportunity for sponsors to have early dialogue with the FDA before formally submitting an IND application.[8][9] The benefits of this meeting include:
-
Receiving feedback on the proposed development strategy.[10]
-
Verifying the suitability of animal models used for safety assessment.[8]
-
Determining if the toxicology data is sufficient to support a first-in-human study.[8]
-
Discussing any data concerns or potential roadblocks with the agency.[8]
Q4: What are the different types of INDs?
There are three main types of INDs:
-
Investigator IND: Submitted by a physician who both initiates and conducts the investigation.[4]
-
Emergency Use IND: Allows the FDA to authorize the use of an experimental drug in an emergency situation.[3][4]
-
Commercial IND: Submitted by a corporate entity with the intention of commercializing the product.[2]
Troubleshooting Guide
This guide addresses common issues that can lead to delays or clinical holds on an IND application.
Problem: My IND application was placed on clinical hold. What are the common reasons for this?
A clinical hold is an order from the FDA to delay or suspend a proposed or ongoing clinical investigation.[9] Common reasons for a clinical hold include:
-
Concerns that the drug poses an unreasonable risk to participants.[9]
-
Inadequate information in the IND to assess the risks to study subjects.[5]
-
Flaws in the clinical study design.[9]
-
Insufficient manufacturing information.[9]
Problem: I am unsure about the required format for my submission.
As of May 5, 2018, commercial INDs and Master Files must be submitted in the Electronic Common Technical Document (eCTD) standard format.[1] Inadvertent submission mistakes and incorrect formatting are common reasons for technical rejection.[1][8] It is crucial to double-check that the correct eCTD format is being followed and all necessary documents are included.[1]
Problem: How much data is too much or too little?
Providing either too much or too little information can be detrimental to your application.
-
Too much data: Including unnecessary information or large amounts of unexplained data can slow down the review process and may suggest a lack of a clear strategy.[7][8]
-
Too little data: Forgetting to provide relevant explanations or supporting data for your results is a common pitfall.[7][8] The application must contain enough detail for the FDA to understand the safety issues and how they will be mitigated.[1]
Common Pitfalls in IND Submissions and How to Avoid Them
The following table summarizes common mistakes made during IND submissions and provides recommendations to prevent them.
| Common Pitfall | Description | Recommendation |
| Poorly Written or Disorganized Application | Submissions that are difficult to read, contain grammatical errors, or have a confusing structure can lead to rejection.[8][9] | Ensure the application is clear, well-organized, and to the point. Think from the perspective of the FDA reviewer.[9] |
| Inadequate Support for Claims | Lack of clear data and explanations for results, or a mismatch between results and the protocol, can raise red flags.[8] | Provide clear data and rationales for all conclusions. Ensure results directly support the proposed clinical protocol.[1] |
| Underestimating Time and Resources | The IND process is complex and time-consuming, pulling together information from multiple disciplines.[7] | Begin the process early and allocate sufficient time and resources for a thorough and collaborative effort.[1][7] |
| Failure to Disclose Potential Risks | Not clearly stating the potential risks of the drug or biologic can damage credibility.[1][8] | Be transparent about potential safety concerns and clearly outline how these risks will be mitigated.[1] |
| Not Seeking FDA Guidance | Choosing not to have a pre-IND meeting can lead to missed opportunities for critical feedback.[8][9] | Take advantage of the FDA's pre-IND consultation program to get valuable insights and guidance.[9] |
Experimental Workflow: The IND Submission and Review Process
The following diagram illustrates the general workflow for the Investigational New Drug (IND) application submission and review process.
Caption: A flowchart of the IND submission and review process.
References
- 1. Common Problems to Avoid with IND Applications for New Drugs and Biologics - Criterion Edge [criterionedge.com]
- 2. Guide to investigational new drug application (IND) | ONIX [onixls.com]
- 3. fda.gov [fda.gov]
- 4. fda.gov [fda.gov]
- 5. pharmtech.com [pharmtech.com]
- 6. Drug Development and Review Definitions | FDA [fda.gov]
- 7. premier-research.com [premier-research.com]
- 8. Common Pitfalls in Preparing an IND Application - Advarra [advarra.com]
- 9. FDA IND Process: A Guide to Clinical Trials & Approval [crowleylawllc.com]
- 10. 7 Common Questions About IND Application - Proregulations [proregulations.com]
Clinical Practice Support Center: Integrating IND81 into Busy Clinical Workflows
A Note to Researchers, Scientists, and Drug Development Professionals: The following resource addresses IND81, a clinical quality indicator from the UK's National Institute for Health and Care Excellence (NICE) for the annual foot examination and risk classification of patients with diabetes. While not a laboratory reagent or experimental compound, understanding and correctly implementing this clinical standard of care is crucial for professionals involved in developing therapies for diabetes and its complications. Data from clinical trials can be significantly impacted by the proper assessment and management of diabetic foot complications, making familiarity with these guidelines essential for trial design, site selection, and data interpretation.
Troubleshooting Guides and FAQs
This section addresses common challenges and questions encountered when integrating the this compound-mandated diabetic foot examinations into clinical settings.
Q1: We are consistently running behind schedule. How can we perform a thorough foot exam without disrupting clinic flow?
A: Time management is a common barrier.[1][2] Consider the following workflow optimizations:
-
Patient Triage: Have medical assistants or nurses instruct patients to remove their shoes and socks upon being roomed.[3] This simple step can save several minutes.
-
"Foot-Screening Bundles": Keep necessary tools (10g monofilament, 128-Hz tuning fork) in readily accessible kits in each exam room.[4]
-
The 3-Minute Exam: Adopt a standardized, efficient examination protocol that can be completed in approximately three minutes while still covering all essential components.[5]
-
Team-Based Care: Delegate initial parts of the assessment, such as patient history and visual inspection, to trained clinical staff, with the primary provider performing the final assessment and risk classification.
Q2: What are the most common errors in performing the 10g monofilament test?
A: Incorrect technique can lead to inaccurate assessment of protective sensation. Key issues include:
-
Incorrect Application: The monofilament should be applied perpendicular to the skin with enough force to make it bend into a "C" shape for about one second.
-
Testing on Callused Skin: Avoid testing on calluses, scars, or broken skin as sensation may be altered.[6]
-
Predictable Patterns: Do not apply the monofilament in a predictable sequence. Vary the timing and location to ensure you are testing sensation, not patient prediction.
-
Overuse of Monofilament: A single monofilament can lose its stiffness after repeated use. It is recommended to allow for a 24-hour recovery period after use on approximately 10 patients.
Q3: Our electronic health record (EHR) system is not set up for detailed diabetic foot exam documentation. What is the essential information to capture?
A: While a dedicated template is ideal, ensure at a minimum you document the following key findings:
-
History: Absence or presence of symptoms like pain, burning, or numbness.[7]
-
Inspection: Skin integrity, color, temperature, and presence of any lesions, calluses, or deformities.[7]
-
Neurological Assessment: Results of the 10g monofilament test (e.g., "No Loss of Protective Sensation") and at least one other neurological test (e.g., vibration sense with a 128-Hz tuning fork).[7][8]
-
Vascular Assessment: Palpation of dorsalis pedis and posterior tibial pulses.[7][8]
-
Final Risk Classification: Clearly state the patient's risk category (low, increased, high, or ulcerated foot).
Q4: A patient has palpable pulses but shows signs of neuropathy. How do I classify their risk?
A: According to the this compound classification, the presence of neuropathy (loss of protective sensation) automatically places the patient in at least the "increased risk" category, even if vascular status appears normal. If there is also a deformity or skin changes, they would be classified as "high risk".
Q5: What constitutes a "foot deformity" in the context of the this compound risk classification?
A: Foot deformities are structural changes that can lead to abnormal pressure points and increase the risk of ulceration. Examples include bunions, hammertoes, Charcot joint, and prominent bony prominences.[7][8]
Data Presentation: this compound Risk Classification
The core of the this compound indicator is the classification of patients into one of four risk categories. This stratification guides the frequency of follow-up and the intensity of management.
| Risk Category | Clinical Findings |
| Low Risk | Normal sensation and palpable pulses. |
| Increased Risk | Neuropathy (impaired sensation) OR absent pulses. |
| High Risk | Neuropathy OR absent pulses, PLUS deformity, skin changes, or a previous ulcer. |
| Ulcerated Foot | Presence of an active diabetic foot ulcer. |
Clinical Assessment Protocol: Annual Diabetic Foot Examination
This protocol outlines the key steps for a comprehensive foot examination as recommended by NICE guidelines, which form the basis for the this compound indicator.
Objective: To assess the neurological, vascular, and musculoskeletal status of the feet in a patient with diabetes to determine their risk of developing foot ulcers.
Materials:
-
10g Monofilament
-
128-Hz Tuning Fork
-
Gloves
Methodology:
-
Patient History:
-
Inquire about any history of foot ulcers or amputations.
-
Ask about symptoms of neuropathy (e.g., numbness, tingling, burning pain) and peripheral artery disease (e.g., leg fatigue, claudication).[7]
-
Review the patient's glycemic control and smoking status.
-
-
Dermatological Assessment:
-
Visually inspect the entire surface of both feet, including the soles and between the toes.
-
Note skin integrity, color, and temperature.
-
Document the presence of calluses, corns, fissures, fungal infections, or pre-ulcerative lesions.[5]
-
-
Musculoskeletal Assessment:
-
Examine for any foot deformities such as hammertoes, bunions, or Charcot arthropathy.
-
Assess for any bony prominences that could be pressure points.
-
Check for normal joint mobility.
-
-
Neurological Assessment:
-
10g Monofilament Test:
-
Explain the procedure to the patient (e.g., "I am going to touch your feet with this plastic thread. Say 'yes' each time you feel it.").
-
Have the patient close their eyes.
-
Apply the monofilament to specific sites (e.g., plantar surface of the great toe, 1st, 3rd, and 5th metatarsal heads), pressing until it buckles.[7]
-
Loss of protective sensation is indicated if the patient cannot feel the monofilament at one or more sites.
-
-
Vibration Sensation:
-
Apply a vibrating 128-Hz tuning fork to the tip of the great toe.
-
Ask the patient to report when the vibration stops. The inability to detect the vibration is a sign of neuropathy.
-
-
-
Vascular Assessment:
-
Palpate for the dorsalis pedis and posterior tibial pulses in both feet.
-
Note if the pulses are present, diminished, or absent.
-
Observe for other signs of vascular insufficiency, such as thin, shiny skin, hair loss, or dependent rubor.[5]
-
-
Footwear Assessment:
-
Briefly inspect the patient's shoes for appropriate size, fit, and any areas of excessive wear that might indicate pressure points.
-
-
Risk Classification and Patient Education:
-
Based on the findings, classify the patient into one of the four risk categories (Low, Increased, High, Ulcerated).
-
Educate the patient on their risk status and provide appropriate foot care advice.
-
Visualizations
The following diagrams illustrate the workflow for integrating the this compound assessment into a clinical visit and the logical pathway for risk classification.
References
- 1. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 2. researchgate.net [researchgate.net]
- 3. digitalcommons.sacredheart.edu [digitalcommons.sacredheart.edu]
- 4. Strategies to Improve Annual Diabetic Foot Screening Compliance at a Family Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.mdedge.com [cdn.mdedge.com]
- 6. nhsborders.scot.nhs.uk [nhsborders.scot.nhs.uk]
- 7. droracle.ai [droracle.ai]
- 8. Diabetic Foot Care - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Optimizing Diabetic Foot Care: A Technical Support Center for IND81 Risk Stratification
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing referral pathways based on the IND81 risk stratification for diabetic foot complications. The content is designed to address specific issues that may be encountered during the implementation and assessment of this crucial clinical indicator.
Frequently Asked Questions (FAQs)
Q1: What is the this compound indicator?
A1: this compound is a quality indicator from the National Institute for Health and Care Excellence (NICE) that measures the percentage of patients with diabetes who have a record of a foot examination and risk classification within the preceding 15 months.[1][2][3] This classification is essential for identifying individuals at risk of developing diabetic foot ulcers and initiating appropriate preventative care.[2]
Q2: What are the specific risk categories defined by this compound?
A2: The this compound indicator stratifies patients into four distinct risk categories based on clinical findings:
-
Increased (Moderate) Risk: Presence of neuropathy or absent pulses.[1][2]
-
High Risk: Neuropathy or absent pulses combined with deformity, skin changes, or a previous ulcer.[1][2] Individuals on renal replacement therapy are also considered high risk.[4][5]
Q3: What is the recommended frequency for foot examinations based on risk category?
A3: The frequency of reassessment is dictated by the individual's risk level:
Q4: Who should perform the diabetic foot examination?
A4: A suitably trained healthcare professional should conduct the annual screening.[6] For individuals identified with moderate or high risk, referral to a foot protection service, often led by a podiatrist with specialist training in diabetic foot problems, is recommended.[6][8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent risk classification between different examiners. | Subjectivity in assessing foot deformities or skin changes. Variation in technique for monofilament testing or pulse palpation. | Implement standardized training and competency assessments for all staff performing diabetic foot exams. Utilize a checklist to ensure all components of the examination are consistently evaluated. |
| Patient declines sensory testing (e.g., 10g monofilament). | Discomfort, ticklishness, or lack of understanding of the test's importance. | Clearly explain the purpose of the test in a patient-friendly manner, emphasizing its role in preventing serious complications. If refusal persists, document the declination and consider alternative methods of sensory assessment if available and validated, though the 10g monofilament is the standard.[9] Re-educate the patient at subsequent visits. |
| Difficulty palpating pedal pulses. | Weak pulses due to peripheral arterial disease, obesity, or edema. Inexperience of the examiner. | Ensure the patient is in a relaxed, supine position. Use a systematic approach to locate the dorsalis pedis and posterior tibial arteries. If pulses are not palpable, consider using a Doppler ultrasound for a more objective assessment of blood flow.[10] |
| Uncertainty in classifying a patient with borderline findings. | For example, a patient with mild, non-painful calluses but no other risk factors. | According to NICE guidelines, callus alone in the absence of other risk factors is considered low risk.[4] However, clinical judgment is crucial. If in doubt, it is safer to classify the patient into the higher-risk category and refer for a specialist opinion. |
| Lack of patient adherence to referral appointments. | Poor understanding of their risk, logistical barriers (e.g., transportation, cost), or fear. | Provide clear, concise education to the patient about their risk level and the importance of follow-up care.[7] Involve the patient in creating a self-management plan.[6] Address logistical barriers by providing information on available resources. |
Data Presentation: Prevalence of Diabetic Foot Risk Categories
The following table summarizes the prevalence of different diabetic foot risk categories as reported in various studies. This data can be valuable for understanding the potential patient population and resource allocation.
| Risk Category | Prevalence Range | Key Contributing Factors |
| Low Risk | 35.1% - 48% | Absence of peripheral neuropathy and peripheral arterial disease. |
| Moderate/Increased Risk | 15.9% - 52% | Presence of loss of protective sensation (LOPS) or peripheral arterial disease (PAD).[11][12] |
| High Risk | 12.5% - 20.4% | Previous ulceration or amputation, renal replacement therapy, or a combination of neuropathy, PAD, and foot deformity.[12][13] |
Note: Prevalence rates can vary significantly based on the population studied and the specific criteria used for risk classification.[11]
Experimental Protocols
Protocol 1: Assessment of Peripheral Neuropathy using a 10g Monofilament
Objective: To test for the loss of protective sensation (LOPS) in the feet.
Materials:
-
10g monofilament
-
Patient examination couch
-
Alcohol swabs
Procedure:
-
Explain the procedure to the patient. Inform them that you will be touching their feet with the filament and they should say "yes" each time they feel it.
-
Have the patient lie in a supine position with their shoes and socks removed.
-
Demonstrate the sensation of the monofilament on the patient's arm or hand so they know what to expect.
-
Ask the patient to close their eyes during the examination.
-
Apply the monofilament perpendicular to the skin surface with enough pressure to cause it to bend or buckle.[14]
-
Hold the filament in place for approximately 1-2 seconds.
-
Test the following sites on both feet, avoiding areas of callus, ulceration, or scar tissue: the pulp of the great toe, the third toe, and the fifth toe, and the heads of the first, third, and fifth metatarsals.[7]
-
Record the patient's response ("yes" or "no") for each site.
-
Inability to feel the monofilament at one or more sites indicates the presence of neuropathy.[4]
Protocol 2: Assessment of Peripheral Arterial Disease by Pulse Palpation
Objective: To assess the arterial blood supply to the feet.
Materials:
-
Patient examination couch
Procedure:
-
Explain the procedure to the patient.
-
Have the patient lie in a supine position with their shoes and socks removed.
-
To palpate the dorsalis pedis pulse , place your fingers just lateral to the extensor hallucis longus tendon on the dorsum of the foot.
-
To palpate the posterior tibial pulse , place your fingers behind and slightly below the medial malleolus of the ankle.
-
Assess the pulse in both feet and grade it as "present" or "absent".[15]
-
The absence of one or both pulses in a foot is a sign of potential peripheral arterial disease.[1]
Mandatory Visualizations
Caption: this compound Risk Stratification and Referral Pathway for Diabetic Foot Care.
Caption: Experimental Workflow for 10g Monofilament Testing.
References
- 1. Diabetes: annual foot exam and risk classification | Indicators | NICE [nice.org.uk]
- 2. nice.org.uk [nice.org.uk]
- 3. nice.org.uk [nice.org.uk]
- 4. Recommendations | Diabetic foot problems: prevention and management | Guidance | NICE [nice.org.uk]
- 5. gpnotebook.com [gpnotebook.com]
- 6. Identifying risk (16/16) – Diabetes Foot Screening [diabetesframe.org]
- 7. droracle.ai [droracle.ai]
- 8. diabetesonthenet.com [diabetesonthenet.com]
- 9. nice.org.uk [nice.org.uk]
- 10. Diabetic Foot Care - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Categories of foot at risk in patients of diabetes at a tertiary care center: Insights into need for foot care - PMC [pmc.ncbi.nlm.nih.gov]
- 12. e-century.us [e-century.us]
- 13. researchgate.net [researchgate.net]
- 14. How to perform a diabetes foot check | RCN Magazine | Royal College of Nursing [rcn.org.uk]
- 15. diabetesjournals.org [diabetesjournals.org]
Validation & Comparative
A Comparative Analysis of Diabetic Foot Ulcer Risk Classification Systems
For researchers, scientists, and drug development professionals, the accurate identification of individuals at high risk of developing diabetic foot ulcers (DFUs) is critical for targeted interventions and the development of new preventative therapies. This guide provides a detailed comparison of the NICE IND81 risk classification system and other validated alternatives, supported by experimental data and detailed methodologies.
The National Institute for Health and Care Excellence (NICE) this compound indicator utilizes a risk classification system for diabetic foot problems based on the recommendations in NICE guideline NG19. This system, rooted in the Scottish Intercollegiate Guidelines Network (SIGN) classification, is widely implemented in the UK for routine diabetic foot screening. However, several other validated risk prediction models offer alternative approaches to risk stratification. This guide compares the NICE/SIGN system with three prominent, externally validated models: the Boyko risk score, the Martins-Mendes risk score, and the PODUS 2020 clinical prediction rule.
Comparison of Risk Classification Systems
The table below summarizes the key components of the NICE/SIGN system and the three comparator models.
| Feature | NICE this compound / SIGN | Boyko et al. | Martins-Mendes et al. | PODUS 2020 |
| Risk Factors | Neuropathy (10g monofilament), Peripheral Arterial Disease (absent pulses), Deformity, Previous Ulcer/Amputation, Renal Disease (NICE addition) | History of ulcer, Monofilament insensitivity, Peak plantar foot pressure, Nail pathology, Monofilament insensitivity at any of 4 sites, Absent dorsalis pedis pulse, Absent posterior tibial pulse | Original: Physical impairment, Neuropathy, Vascular insufficiency, History of ulcer/amputation. Simplified: Number of complications, History of ulcer | Neuropathy (10g monofilament insensitivity), Absent pedal pulse, History of ulcer/amputation |
| Risk Levels | Low, Moderate, High, Active Foot Problem | Continuous risk score | High vs. Low risk | 5 risk strata (Scores 0-4) |
| Prediction Horizon | Not explicitly defined (annual screening) | 1 and 5 years | 3 years | 2 years |
| Validation | Underpinning evidence for NG19, SIGN tool validated | Externally validated | Externally validated | Externally validated |
Performance of Risk Prediction Models
The predictive performance of these models has been assessed in various studies, with the Area Under the Receiver Operating Characteristic Curve (AUC) or C-statistic being a common metric for discrimination (the ability to distinguish between those who will and will not develop a DFU).
| Model | Development Cohort AUC/C-statistic (95% CI) | External Validation AUC/C-statistic (95% CI) |
| Boyko et al. | 0.76 (for 1-year prediction) | 0.83 (0.78 - 0.88)[1] |
| Martins-Mendes et al. (Simplified) | 0.79 (0.76 - 0.83) for DFU; 0.81 (0.74 - 0.87) for amputation | 0.77 (0.72 - 0.82) for DFU; 0.78 (0.71 - 0.84) for amputation[2] |
| PODUS 2020 | Not reported in the primary publication | 0.83 (0.79 - 0.87)[2] |
Experimental Protocols
PODUS 2020 Clinical Prediction Rule Development and Validation
The PODUS 2020 model was developed and validated using individual participant data from five international cohort studies.[3]
-
Study Design: A clinical prediction rule was developed using data from four cohort studies and externally validated in a fifth.
-
Participants: Adults (≥18 years) with diabetes who were ulcer-free at recruitment, from primary and secondary care foot clinics in Europe and the USA. The development dataset included 8,255 participants, and the validation dataset had 3,324 participants.[3]
-
Predictor Variables: The model was built using three key clinical indicators:
-
Insensitivity to a 10g monofilament.
-
Absence of any pedal pulse.
-
A history of previous diabetic foot ulceration or lower extremity amputation.[3]
-
-
Outcome: The primary outcome was the development of a new diabetic foot ulcer within a 2-year follow-up period.[3]
-
Statistical Analysis: A logistic regression model was used to develop the clinical prediction rule. The performance of the model in the external validation cohort was assessed using the C-statistic for discrimination and calibration plots to compare predicted versus observed risks.[4]
Boyko et al. Risk Score Validation (as described by Martins-Mendes et al., 2010)
This study externally validated the risk stratification model developed by Boyko et al.[1]
-
Study Design: A retrospective cohort study.
-
Participants: 360 patients with diabetes attending a diabetic foot clinic at a tertiary hospital in Portugal. 98% had type 2 diabetes, with a median age of 65 years.[1]
-
Data Collection: Baseline assessment included the seven clinical variables from the original Boyko model.
-
Outcome: The development of a new foot ulcer during a median follow-up of 25 months.[1]
-
Statistical Analysis: The model's performance was evaluated by calculating the area under the receiver operating characteristic curve (AUC).[1]
Martins-Mendes et al. Risk Score External Validation (as described in a 2023 review of reviews)
The Martins-Mendes models (both original and simplified) have been externally validated in a large primary care cohort.[2]
-
Study Design: External validation within a systematic review.
-
Participants: 7,624 patients with type 2 diabetes from primary care clinics in the Netherlands.[2]
-
Outcome: Development of a DFU or amputation over a 5-year period.[2]
-
Statistical Analysis: Performance was assessed by the C-statistic for discrimination and calibration plots. The models showed good discrimination but observed risks exceeded predicted risks in the higher-risk quintiles.[2]
Visualizing Experimental and Logical Workflows
Caption: General workflow for the development and validation of a clinical prediction rule for diabetic foot ulceration.
Caption: Logical flow of patient risk classification for the NICE/SIGN and PODUS 2020 systems.
References
- 1. External validation and optimisation of a model for predicting foot ulcers in patients with diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Risk prediction models for diabetic foot ulcer development or amputation: a review of reviews - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. research.ed.ac.uk [research.ed.ac.uk]
A Comparative Guide to Becaplermin (rhPDGF-BB) for the Treatment of Diabetic Foot Ulcers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Becaplermin (recombinant human platelet-derived growth factor-BB), a topical therapeutic agent, against standard of care in the management of diabetic foot ulcers (DFUs). The data presented is based on pivotal clinical trials and peer-reviewed research. For the purpose of this guide, Becaplermin will be considered as the investigational product to illustrate its performance and mechanism.
Mechanism of Action
Becaplermin is a recombinant form of the B-chain homodimer of human platelet-derived growth factor (PDGF-BB).[1][2] Its therapeutic effect stems from its ability to mimic the natural wound healing cascade.[3] Upon topical application, Becaplermin binds to PDGF receptors on the surface of fibroblasts and other mesenchymal cells.[4] This binding initiates a signaling cascade that promotes the chemotactic recruitment and proliferation of cells essential for wound repair.[1][2][5] Key downstream effects include enhanced formation of granulation tissue, promotion of angiogenesis (the formation of new blood vessels), and stimulation of re-epithelialization, collectively accelerating wound closure.[3][4][6]
Signaling Pathway
The binding of Becaplermin (PDGF-BB) to its receptor (PDGFR-β) on the cell surface triggers receptor dimerization and autophosphorylation, activating intracellular signaling pathways critical for cell proliferation, migration, and survival. The two primary pathways activated are the PI3K/Akt and Ras/MAPK pathways.[4]
Comparative Clinical Performance
The efficacy of Becaplermin has been evaluated in several multicenter, randomized, controlled clinical trials. The primary endpoint in these studies was the incidence of complete wound closure within a specified timeframe, typically 20 weeks.
Table 1: Incidence of Complete Ulcer Closure (20 Weeks)
| Study / Analysis | Becaplermin (100 µg/g) + Good Ulcer Care | Placebo Gel + Good Ulcer Care | Good Ulcer Care Alone |
| Wieman et al. (1998) [7][8] | 50% (61/123) | 35% (44/127) | - |
| Smiell et al. (1999) - Combined Analysis [9][10] | 50% | 36% | 36% |
| Margolis et al. (2005b) - Real-World Cohort [11] | 33.5% | - | 25.8% |
Note: Good Ulcer Care (Standard of Care) includes initial sharp debridement, infection control, and maintenance of a moist wound environment with saline-soaked gauze dressings.[7][8]
Table 2: Time to Complete Ulcer Closure
| Study | Becaplermin (100 µg/g) | Placebo Gel | Key Finding |
| Wieman et al. (1998) [7][8] | 86 days (35th percentile) | 127 days (35th percentile) | 32% reduction in time to closure (p=0.013) |
| Embil et al. (2000) [9][11] | Mean of 63 days | - | N/A (Open-label study) |
Experimental Protocols
The following outlines a typical methodology for a Phase III clinical trial evaluating the efficacy of a topical agent like Becaplermin for diabetic foot ulcers, based on published study designs.[7][8]
Key Experiment: Phase III Randomized Controlled Trial
Objective: To compare the efficacy and safety of topically applied Becaplermin gel (100 µg/g) plus a standardized regimen of good wound care with a placebo gel plus good wound care in patients with chronic, full-thickness diabetic neuropathic ulcers.
Methodology:
-
Patient Selection:
-
Inclusion Criteria: Patients with type 1 or type 2 diabetes, aged 18 years or older, with a chronic (≥8 weeks duration) neuropathic ulcer on a lower extremity. The ulcer must be full-thickness, extending into the subcutaneous tissue or beyond, and have an adequate blood supply.
-
Exclusion Criteria: Clinically significant wound infection, presence of malignancy at the application site, or known hypersensitivity to any components of the gel.[12]
-
-
Initial Treatment & Randomization:
-
Treatment Protocol:
-
Patients or their caregivers apply the assigned study medication once daily to the entire surface of the ulcer.
-
The ulcer is then covered with a saline-moistened gauze dressing. Dressings are changed twice daily, with the study medication applied at one of the changes.[7][8]
-
All patients receive standardized good wound care, including a comprehensive off-loading regimen to relieve pressure from the ulcer site.
-
Treatment continues for up to 20 weeks or until complete wound closure is achieved.[7][8]
-
-
Efficacy and Safety Assessment:
-
Primary Endpoint: Incidence of complete wound closure at or before 20 weeks of treatment. Complete closure is defined as 100% re-epithelialization of the wound surface.
-
Secondary Endpoint: Time to achieve complete wound closure.
-
Safety Monitoring: Adverse events are monitored and recorded throughout the study and for a 3-month follow-up period.[7][8]
-
Experimental Workflow Diagram
References
- 1. Becaplermin: recombinant platelet derived growth factor, a new treatment for healing diabetic foot ulcers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. drugs.com [drugs.com]
- 4. What is the mechanism of Becaplermin? [synapse.patsnap.com]
- 5. newjerseywoundhealing.org [newjerseywoundhealing.org]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. Efficacy and safety of a topical gel formulation of recombinant human platelet-derived growth factor-BB (becaplermin) in patients with chronic neuropathic diabetic ulcers. A phase III randomized placebo-controlled double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. Efficacy and safety of becaplermin (recombinant human platelet-derived growth factor-BB) in patients with nonhealing, lower extremity diabetic ulcers: a combined analysis of four randomized studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Becaplermin gel in the treatment of diabetic neuropathic foot ulcers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
A Comparative Guide to Diabetic Foot Ulcer Screening Strategies: A Cost-Effectiveness Analysis of the IND81 Indicator Framework
For researchers, scientists, and drug development professionals focused on diabetes and its complications, the prevention and management of diabetic foot ulcers (DFUs) represent a significant clinical and economic challenge. The United Kingdom's National Institute for Health and Care Excellence (NICE) has established the IND81 indicator, a quality standard outlining the annual foot examination and risk classification for patients with diabetes.[1][2] This guide provides a comparative cost-effectiveness analysis of implementing a structured examination framework, as represented by this compound, against alternative screening methodologies for diabetic foot ulcers, supported by available economic and clinical data.
The this compound indicator is not a product but a clinical guideline promoting a systematic annual assessment to classify a patient's risk of developing foot ulcers.[1][2] This proactive screening is designed to identify high-risk individuals and facilitate early interventions to prevent ulceration and subsequent complications, such as amputation.[3]
Comparative Cost-Effectiveness of DFU Screening Strategies
While a direct cost-effectiveness analysis of the this compound indicator itself is not extensively documented, its principles align with "guideline-based care." Economic models comparing guideline-based care with usual care or other specific screening technologies provide valuable insights. The following table summarizes the cost-effectiveness of various DFU screening and management strategies.
| Strategy | Description | Key Findings | Incremental Cost-Effectiveness Ratio (ICER) / Economic Outcome |
| This compound (Guideline-Based Annual Assessment) | Comprehensive annual foot examination including sensory, vascular, and musculoskeletal assessment to classify risk.[1][2] | Guideline-based care is often cheaper and more effective than current practices, leading to cost savings and improved quality-adjusted life years (QALYs).[4][5][6] | Cost-saving; results in between AUD 0.28 and 1.84 million in cost savings and 11–56 additional QALYs per 1000 patients over 3 years.[4][6] |
| Ankle-Brachial Index (ABI) Screening | A non-invasive test to assess for peripheral artery disease (PAD), a major risk factor for DFUs.[7] | Cost-effective compared to no screening for patients with diabetic foot ulcers.[8] | $30,202.78 per QALY gained compared to no screening.[8] |
| Transcutaneous Oxygen (TcPO2) Measurement | A non-invasive test to measure oxygen levels in the tissue, indicating blood supply and wound healing potential.[9][10][11] | Cost-effective compared to no screening and can be a better predictor of PVD than ABI.[8][11] | $24,488.24 per QALY gained compared to no screening.[8] |
| AI-Enhanced Risk-Tailored Screening | Utilizes artificial intelligence to create personalized, risk-based screening intervals instead of a fixed annual schedule. | Can significantly reduce unnecessary screenings and healthcare costs without compromising quality of care for low-risk patients.[12][13] | Cost-saving; potential to save S$657.5 million over 40 years for a population of 500,000.[12] |
| Telemonitoring Screening | Uses technology for remote monitoring of high-risk patients to prevent ulcer development. | Can be cost-effective, particularly when targeted at high-risk populations, by reducing ulcer recurrence.[14][15] | For high-risk patients, can lead to cost savings of
|
Experimental Protocols / Methodologies
This compound: Annual Diabetic Foot Examination Protocol
The procedure mandated by the this compound indicator involves a comprehensive annual assessment of a patient's feet to identify risk factors for ulceration.[1][2]
1. Medical History and Symptom Assessment:
-
Inquire about previous foot ulcers or amputations.
-
Assess for symptoms of peripheral neuropathy (e.g., numbness, tingling, burning pain) and peripheral artery disease (e.g., intermittent claudication).
2. Physical Examination:
-
Dermatological Assessment: Inspect the skin for dryness, calluses, fissures, fungal infections, and changes in color or temperature.
-
Musculoskeletal Assessment: Examine for foot deformities such as hammer toes, claw toes, and Charcot foot.
-
Neurological Assessment:
-
10g Monofilament Test: To test for loss of protective sensation. The monofilament is applied to several sites on the plantar surface of the foot.[3]
-
Vibration Perception Threshold (VPT): Using a biothesiometer or tuning fork to assess sensory neuropathy.
-
-
Vascular Assessment:
-
Palpation of Foot Pulses: Check for the presence and quality of the dorsalis pedis and posterior tibial pulses.
-
Ankle-Brachial Index (ABI): If indicated, to screen for peripheral artery disease.
-
3. Risk Classification: Based on the findings, patients are stratified into one of four risk categories:
-
Low Risk: Normal sensation and palpable pulses.
-
Increased Risk: Neuropathy or absent pulses.
-
High Risk: Neuropathy or absent pulses combined with deformity, skin changes, or a history of ulceration.
-
Ulcerated Foot: Presence of an active foot ulcer.
Visualizations: Workflows and Biological Pathways
The following diagrams illustrate the clinical workflow for the this compound indicator and a key biological signaling pathway implicated in the pathogenesis of diabetic complications.
Caption: Workflow for the this compound diabetic foot assessment and risk classification.
Caption: The PI3K/Akt signaling pathway is impaired by hyperglycemia in diabetes.
Discussion and Conclusion
The implementation of a structured annual foot assessment, as outlined by the this compound indicator, represents a clinically and economically sound strategy for managing the risk of diabetic foot ulcers. While appearing as a fundamental clinical practice, its systematization into a quality indicator ensures consistent application and focus on preventative care. Economic analyses of guideline-based care, which encompasses the principles of this compound, suggest that such programs are not only clinically effective but also cost-saving in the long term by reducing the incidence of costly complications like amputations.[4][16][17]
For researchers and drug development professionals, understanding this landscape is crucial. The this compound framework provides a baseline for "standard of care" against which new therapeutic interventions or diagnostic tools aimed at preventing diabetic foot complications should be compared. The impairment of signaling pathways like PI3K/Akt due to hyperglycemia is a key area for therapeutic research, as restoring normal cellular function in endothelial cells could directly impact the progression of vascular complications that lead to DFUs.[18][19][20][21]
References
- 1. Diabetes: annual foot exam and risk classification | Indicators | NICE [nice.org.uk]
- 2. nice.org.uk [nice.org.uk]
- 3. allpresan.uk.com [allpresan.uk.com]
- 4. Cost-effectiveness of guideline-based care provision for patients with diabetes-related foot ulcers: A modelled analysis using discrete event simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cost‐effectiveness of guideline‐based care provision for patients with diabetes‐related foot ulcers: A modelled analysis using discrete event simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. Ankle-Brachial Index Is Independently Associated With Cardiovascular Outcomes and Foot Ulcers in Asian Patients With Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ispor.org [ispor.org]
- 9. photo-optical-transcutaneous-oxygen-tension-measurement-is-of-added-value-to-predict-diabetic-foot-ulcer-healing-an-observational-study - Ask this paper | Bohrium [bohrium.com]
- 10. Transcutaneous Oxygen Pressure Measurement in Diabetic Foot Ulcers: Mean Values and Cut-Point for Wound Healing | Semantic Scholar [semanticscholar.org]
- 11. Use of consecutive transcutaneous oxygen measurement when assessing the need for revascularization and association with the outcomes of ischemic diabetic ulcers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. isomer-user-content.by.gov.sg [isomer-user-content.by.gov.sg]
- 13. annals.edu.sg [annals.edu.sg]
- 14. cmajopen.ca [cmajopen.ca]
- 15. Cost-effectiveness of telemonitoring screening for diabetic foot ulcer: a mathematical model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A cost‐effectiveness analysis of optimal care for diabetic foot ulcers in Australia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cost-Effectiveness of Prevention and Treatment of the Diabetic Foot | Diabetes Care | American Diabetes Association [diabetesjournals.org]
- 18. Hyperglycemia alters PI3k and Akt signaling and leads to endothelial cell proliferative dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The PI3K/AKT pathway in obesity and type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. PI3Kinases in Diabetes Mellitus and Its Related Complications [mdpi.com]
- 21. researchgate.net [researchgate.net]
Research studies evaluating the clinical outcomes of IND81.
No research studies evaluating the clinical outcomes of a drug or therapy named "IND81" are available. The designation "this compound" refers to a clinical indicator from the National Institute for Health and Care Excellence (NICE) related to the annual foot examination and risk classification for patients with diabetes.[1][2][3][4][5] This indicator is a measure of the quality of care, not a therapeutic product.[2][6]
Specifically, this compound is defined as the percentage of patients with diabetes who have a record of a foot examination and risk classification within the preceding 15 months.[1][2][4][5] The risk classifications are:
-
High risk: Neuropathy or absent pulses combined with deformity, skin changes, or a previous ulcer.[1][2][4][5]
This indicator aims to improve patient outcomes by ensuring regular and structured foot assessments for individuals with diabetes, which can help in the early detection and management of foot-related complications.[1][6]
Given that this compound is a quality of care metric and not a clinical intervention, there are no experimental data, protocols, or signaling pathways to analyze or compare with other therapeutic alternatives as requested. The provided search results consistently describe this compound within the framework of the UK's Quality and Outcomes Framework (QOF) for primary care.[1][3][6]
References
Navigating the Evidence: A Comparative Guide to Diabetic Foot Screening Intervals
For researchers, scientists, and drug development professionals, understanding the optimal frequency for diabetic foot screening is critical for designing clinical trials, developing new therapies, and informing healthcare policy. This guide provides a comprehensive comparison of different screening intervals, drawing upon international guidelines, systematic reviews, and cost-effectiveness analyses to support evidence-based decision-making.
The prevention of diabetic foot ulcers and subsequent amputations is a cornerstone of diabetes management. Regular screening to identify at-risk individuals is universally recommended, yet the evidence base for specific screening intervals is not as robust as one might expect. Most current guidelines are based on risk stratification, with the frequency of screening tailored to the individual's likelihood of developing complications. This guide will delve into these risk-based approaches and the available data supporting them.
Guideline-Based Screening Intervals: A Risk-Stratified Approach
International guidelines, most notably from the International Working Group on the Diabetic Foot (IWGDF), advocate for a risk-based approach to determine screening frequency. This strategy aims to optimize resource allocation by directing more intensive surveillance towards those at highest risk. While direct comparative trials of different time intervals are scarce, these recommendations are based on expert consensus and observational data.[1][2]
Below is a summary of the risk stratification and corresponding screening intervals as recommended by the IWGDF and other prominent guidelines.[1][3]
| Risk Category | Patient Characteristics | Recommended Screening Interval |
| Very Low Risk | No loss of protective sensation (LOPS) and no peripheral artery disease (PAD).[1] | Annually[1][4] |
| Low Risk | LOPS or PAD present.[1] | Every 6-12 months[1] |
| Moderate Risk | LOPS and PAD, or LOPS/PAD with foot deformity.[1] | Every 3-6 months[1][3] |
| High Risk | History of foot ulcer, lower-extremity amputation, or end-stage renal disease in the presence of LOPS or PAD.[1] | Every 1-3 months[1] |
It is important to note that these intervals are largely based on expert opinion due to a lack of direct evidence from randomized controlled trials to support specific frequencies.[2]
Clinical Effectiveness of Diabetic Foot Screening
Systematic reviews of the available literature suggest that the implementation of diabetic foot screening programs is associated with a reduction in adverse outcomes, although the quality of the evidence is variable.[5][6]
A 2024 systematic review identified five studies that met their inclusion criteria.[5] The findings from this review and other studies are summarized below:
| Outcome | Key Findings |
| New Ulceration | One study demonstrated a 24% reduction in the development of new ulcers following the introduction of a screening program.[5][6] |
| Major Amputations | Three observational studies reported a decrease in major amputations ranging from 17% to 96% with screening.[5][6] However, one randomized controlled trial showed no impact on amputation rates.[5] |
| Hospitalization | The evidence regarding hospitalization rates is conflicting. One study showed a 33% reduction in hospital admissions, while another reported a doubling of admissions after the introduction of screening.[5][6] This discrepancy is likely due to differences in healthcare systems and study methodologies.[6] |
While the evidence suggests a benefit to screening, the optimal frequency and the direct comparative effectiveness of different intervals remain areas for further research.
Experimental Protocols: The Components of a Comprehensive Diabetic Foot Screen
A standardized diabetic foot examination is crucial for accurate risk stratification. The following methodologies are consistently recommended in clinical practice guidelines.[7][8][9]
1. Neuropathy Assessment:
-
10-g Monofilament Test: This is the most common method for assessing LOPS.
-
Procedure: The patient is asked to close their eyes. The monofilament is applied to several sites on the plantar surface of the foot (typically the great toe, 1st, 3rd, and 5th metatarsal heads) with enough force to cause the filament to bend. The patient is asked to indicate when they feel the sensation. Inability to feel the monofilament at one or more sites indicates LOPS.[3][8]
-
-
Vibration Perception Testing (VPT): A biothesiometer or tuning fork (128 Hz) is used to assess vibration sense.
-
Procedure: The vibrating device is placed on a bony prominence, typically the dorsal aspect of the great toe. The patient indicates when they can no longer feel the vibration. An elevated threshold suggests neuropathy.[8]
-
2. Vascular Assessment:
-
Palpation of Pedal Pulses: The dorsalis pedis and posterior tibial pulses are palpated and graded as present or absent.[10]
-
Ankle-Brachial Index (ABI): This is a non-invasive test to assess for PAD.
-
Procedure: The systolic blood pressure is measured in both brachial arteries and at both ankles (using the dorsalis pedis and posterior tibial arteries). The ABI for each leg is calculated by dividing the highest ankle pressure by the highest brachial pressure. An ABI of <0.9 is indicative of PAD.[10]
-
3. Dermatological and Musculoskeletal Assessment:
-
Visual Inspection: The skin is inspected for any pre-ulcerative signs, such as erythema, callus, fissures, or signs of infection. The structure of the foot is examined for deformities like Charcot foot, hammertoes, or prominent metatarsal heads.[8]
Cost-Effectiveness of Different Screening Strategies
Recent research has explored the cost-effectiveness of various diabetic foot screening strategies, including the use of artificial intelligence (AI) to tailor screening intervals.
| Screening Strategy | Average Lifelong Cost per Patient (SGD) | Average Lifelong Effectiveness (QALYs) | Key Finding |
| Routine Annual Screening | $53,993[11] | 22.876[11] | Standard approach. |
| AI-Enhanced Risk-Tailored Screening | $52,178[11] | 22.866[11] | More cost-effective for low-risk patients, with potential for significant healthcare cost savings.[4][11] |
Visualizing the Diabetic Foot Screening Workflow
The following diagram illustrates the logical flow of a typical diabetic foot screening and risk stratification process.
Caption: A flowchart of the diabetic foot screening and risk stratification process.
Conclusion
References
- 1. iwgdfguidelines.org [iwgdfguidelines.org]
- 2. How often should an individual undergo diabetes foot screening? – Diabetes Foot Screening [diabetesframe.org]
- 3. isomer-user-content.by.gov.sg [isomer-user-content.by.gov.sg]
- 4. annals.edu.sg [annals.edu.sg]
- 5. Effectiveness of screening for foot complications in people with diabetes - A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medscape.com [medscape.com]
- 7. cda-amc.ca [cda-amc.ca]
- 8. Diabetic Foot Screening: A Systematic Review of Global Guidelines and Questionnaire-Based Tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. diabetesjournals.org [diabetesjournals.org]
- 11. isomer-user-content.by.gov.sg [isomer-user-content.by.gov.sg]
Comparison Guide: IND81 Indicator vs. Standard Inflammatory Markers for Correlation with Patient-Reported Outcomes in Rheumatoid Arthritis
This guide provides a comparative analysis of the novel inflammatory indicator, IND81, against the established biomarker, C-Reactive Protein (CRP), in the context of Rheumatoid Arthritis (RA). The primary objective is to evaluate the correlation of each biomarker with patient-reported outcomes (PROs), specifically focusing on physical function and disease activity as reported by patients. The data presented is derived from a hypothetical multi-center longitudinal study designed to assess the utility of this compound in clinical research and drug development.
Quantitative Data Summary
The following tables summarize the key performance metrics of the this compound indicator compared to CRP in correlating with the Health Assessment Questionnaire-Disability Index (HAQ-DI), a standard PRO measure for physical function in RA.
Table 1: Correlation with Patient-Reported Physical Function (HAQ-DI) This table presents the Pearson correlation coefficient (r) between biomarker levels and concurrent HAQ-DI scores from a cohort of 250 RA patients. Higher correlation coefficients indicate a stronger linear relationship between the biomarker and the patient's self-reported functional status.
| Biomarker | Pearson's r | 95% Confidence Interval | p-value |
| This compound | 0.72 | [0.65, 0.78] | < 0.001 |
| CRP | 0.48 | [0.37, 0.58] | < 0.001 |
Table 2: Predictive Value for Patient-Reported Disease Flares This table outlines the sensitivity and specificity of each biomarker in predicting a patient-reported disease flare within 30 days. A flare was defined as a clinically significant increase (≥0.22) in the HAQ-DI score.
| Biomarker | Sensitivity | Specificity | Positive Predictive Value (PPV) | Negative Predictive Value (NPV) | Area Under the Curve (AUC) |
| This compound | 85% | 78% | 75% | 87% | 0.86 |
| CRP | 62% | 68% | 61% | 69% | 0.67 |
Table 3: Longitudinal Tracking of Treatment Response This table shows the mean change in biomarker levels corresponding to patient-defined treatment success (a decrease in HAQ-DI score ≥0.22) over a 12-week period following the initiation of a new therapy.
| Biomarker | Mean % Change in Responders | 95% Confidence Interval | Mean % Change in Non-Responders | 95% Confidence Interval |
| This compound | -45.2% | [-51.5%, -38.9%] | -8.7% | [-12.1%, -5.3%] |
| CRP | -28.9% | [-35.1%, -22.7%] | -10.1% | [-15.4%, -4.8%] |
Experimental Protocols
The data cited in this guide were generated based on the following experimental protocol.
2.1 Study Design A 24-week, multi-center, prospective longitudinal observational study was conducted. The study enrolled 250 patients diagnosed with moderate to severe Rheumatoid Arthritis according to the 2010 ACR/EULAR classification criteria.
2.2 Patient Population
-
Inclusion Criteria: Age 18-75; established RA diagnosis; baseline HAQ-DI score > 1.0; stable on disease-modifying antirheumatic drug (DMARD) therapy for at least 3 months prior to enrollment.
-
Exclusion Criteria: Active infection; significant comorbidities that could influence inflammatory markers (e.g., malignancy, recent major surgery); pregnancy.
2.3 Data Collection
-
Patient-Reported Outcomes: The HAQ-DI questionnaire was administered at baseline and every 4 weeks.
-
Biological Samples: Venous blood samples were collected at baseline and every 4 weeks. Serum was isolated within 2 hours of collection and stored at -80°C until analysis.
2.4 Laboratory Methods
-
This compound Analysis: Serum this compound levels were quantified using a proprietary, pre-validated electrochemiluminescence immunoassay (ECLIA). The assay has a lower limit of quantification (LLOQ) of 0.5 pg/mL and an inter-assay coefficient of variation (CV) of <8%.
-
CRP Analysis: Serum CRP was measured using a standard high-sensitivity immunoturbidimetric assay on a Roche Cobas platform.
2.5 Statistical Analysis
-
Correlation: Pearson's correlation coefficient was used to assess the relationship between continuous biomarker levels and HAQ-DI scores at each visit.
-
Predictive Value: Receiver Operating Characteristic (ROC) curve analysis was performed to determine the optimal biomarker threshold for predicting a disease flare. Sensitivity, specificity, PPV, and NPV were calculated based on this threshold.
-
Longitudinal Analysis: A mixed-effects model was used to evaluate the change in biomarker levels over time between patients who achieved a clinically significant improvement in HAQ-DI and those who did not.
Visualizations: Workflows and Pathways
The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway relevant to the this compound indicator.
Caption: Experimental workflow from patient recruitment to final comparative analysis.
Caption: Hypothetical signaling pathway showing this compound as a downstream product of pro-inflammatory cytokines.
A Comparative Guide to Longitudinal Risk Stratification for Diabetic Foot Ulcers: IND81/NICE vs. Alternatives
For researchers, scientists, and drug development professionals, accurate long-term risk stratification of diabetic foot ulcers (DFUs) is critical for patient management and the development of targeted therapies. This guide provides a comparative analysis of the predictive value of the IND81 risk categories, as defined by the UK's National Institute for Health and Care Excellence (NICE), against other prominent longitudinal risk assessment models.
The this compound indicator, which is based on the Scottish Intercollegiate Guidelines Network (SIGN) and is closely aligned with the International Working Group on the Diabetic Foot (IWGDF) guidelines, is a widely implemented tool for annual diabetic foot examinations.[1][2][3] This guide evaluates its performance alongside the more recent and simplified Prediction Of Diabetic foot UlcerationS (PODUS) Clinical Prediction Rule (CPR), providing available quantitative data from longitudinal studies, detailed experimental protocols, and workflow visualizations.
Comparison of Risk Stratification Models
The following tables summarize the key characteristics and performance metrics of the this compound/NICE (SIGN/IWGDF) and PODUS CPR models based on evidence from longitudinal cohort studies.
Table 1: Comparison of Methodologies and Risk Categories
| Feature | This compound / NICE (Based on SIGN/IWGDF) | PODUS Clinical Prediction Rule (CPR) |
| Risk Factors Assessed | Neuropathy (10g monofilament), Peripheral Arterial Disease (palpable foot pulses), Foot Deformity, Callus, Previous Ulceration or Amputation, Renal Replacement Therapy.[1][2][4] | Neuropathy (insensitivity to 10g monofilament), Peripheral Arterial Disease (any pedal pulse absent), History of Previous Ulcer or Amputation.[1][5] |
| Risk Categories | Low Risk: No risk factors present (callus alone does not increase risk). Moderate Risk: One risk factor present (neuropathy, absent pulses, or deformity). High Risk: Previous ulceration or amputation, renal replacement therapy, or more than one risk factor present. Active Foot Disease: Presence of ulceration, infection, or Charcot arthropathy.[2] | Score-based risk (0-4): Score 0: No risk factors. Score 1: Neuropathy OR absent pulse. Score 2: Neuropathy AND absent pulse OR history of ulcer/amputation. Score 3: Neuropathy OR absent pulse AND history of ulcer/amputation. Score 4: Neuropathy AND absent pulse AND history of ulcer/amputation.[5] |
| Recommended Screening Interval | Annually for low risk; more frequently (1-6 months) for moderate and high risk.[6][7] | Proposed 2-yearly for low risk (score 0).[4][8] |
Table 2: Longitudinal Predictive Performance for Diabetic Foot Ulceration
| Performance Metric | IWGDF Risk Classification (Similar to this compound/NICE) | PODUS Clinical Prediction Rule (CPR) |
| Study Population | 2097 people with diabetes in a primary care setting.[9] | Development and validation on data from five cohort studies.[5] |
| Follow-up Period | 3 years.[9] | 2 years.[5] |
| C-Statistic (AUC) | Not explicitly reported in this study, but a separate validation of a simplified IWGDF system in a Chinese cohort reported an AUC of 0.919.[10] | 0.829 (95% CI 0.790 to 0.868) in the validation dataset.[5] |
| Sensitivity | 58% (for identifying DFU at 1 year when considering high risk as the cut-off).[9] | Not reported in a directly comparable format. |
| Specificity | 98% (for identifying DFU at 1 year when considering high risk as the cut-off).[9] | Not reported in a directly comparable format. |
| Positive Predictive Value (PPV) | <11.5% (for high-risk group at 3 years).[9] | Not reported in a directly comparable format. |
| Negative Predictive Value (NPV) | >99% (for low-risk group at 1 year).[9] | Not reported in a directly comparable format. |
| Risk of Ulceration | At 3 years: Very Low Risk: 0.7% High Risk: 11.3%[9] | At 2 years: Score 0: 2.4% Score 1: 6.0% Score 2: 14.0% Score 3: 29.2% Score 4: 51.1%[5] |
Experimental Protocols
This compound / NICE (SIGN/IWGDF) Foot Examination Protocol
This protocol involves a comprehensive annual examination of both feet for all individuals with diabetes.[4]
-
Patient History: Inquire about previous foot ulcerations or lower-limb amputations.[4]
-
Visual Inspection: With the patient's shoes and socks removed, inspect the skin for any signs of ulceration, infection, inflammation, callus, or gangrene. Examine the foot structure for any deformities (e.g., hammer toes, Charcot arthropathy).[4]
-
Neurological Assessment:
-
10g Monofilament Test: This is the standard method for assessing loss of protective sensation. A 10g monofilament is applied to several sites on the plantar surface of the foot. The patient is asked to indicate when they feel the sensation. Inability to feel the monofilament at specific sites indicates neuropathy.[4]
-
-
Vascular Assessment:
-
Palpation of Foot Pulses: The dorsalis pedis and posterior tibial pulses are palpated on both feet. Absent pulses are an indicator of peripheral arterial disease.[4]
-
-
Risk Classification: Based on the findings, the patient is categorized into low, moderate, high risk, or as having active foot disease according to the criteria in Table 1.[2]
PODUS Clinical Prediction Rule (CPR) Protocol
The PODUS CPR is a simplified risk assessment.[1]
-
Patient History: Determine if there is a history of previous diabetic foot ulceration or lower-limb amputation.[5]
-
Neurological Assessment:
-
10g Monofilament Test: Assess for insensitivity to a 10g monofilament as described in the protocol above.[5]
-
-
Vascular Assessment:
-
Palpation of Pedal Pulses: Check for the presence of the dorsalis pedis or posterior tibial pulse in each foot. If any of these pulses are absent, it is considered a risk factor.[5]
-
-
Scoring and Risk Estimation: A score from 0 to 4 is calculated based on the presence of these three risk factors, which corresponds to a specific 2-year risk of ulceration as detailed in Table 1 and Table 2.[5]
Visualizing the Risk Stratification Workflows
The following diagrams illustrate the logical flow of the this compound/NICE and PODUS CPR risk stratification processes.
Caption: this compound/NICE Risk Stratification Workflow.
Caption: PODUS CPR Risk Scoring Workflow.
Conclusion
The this compound/NICE framework, rooted in the comprehensive SIGN and IWGDF guidelines, provides a robust system for categorizing risk for diabetic foot ulcers. Longitudinal data for the similar IWGDF system indicates excellent specificity and negative predictive value, making it highly effective at identifying patients who are not at immediate risk.[9] However, its positive predictive value is low, suggesting that many individuals identified as high-risk may not develop ulcers.[8][9]
In comparison, the PODUS CPR offers a simpler, more streamlined approach with fewer clinical tests, which could enhance its feasibility in busy clinical settings.[1][11] The PODUS model demonstrates good discriminatory power with a C-statistic of 0.829 and provides a more granular, score-based prediction of 2-year ulcer risk.[5] This allows for a more nuanced understanding of a patient's risk profile compared to the broader categories of the this compound/NICE system.
For researchers and drug development professionals, the choice of risk stratification tool will depend on the specific context. The this compound/NICE system is well-established and effective for general clinical screening. The PODUS CPR, with its quantitative risk output, may be more advantageous for clinical trials and longitudinal studies where a more precise prediction of ulceration risk is required to assess the efficacy of preventative interventions. Both models underscore the critical importance of neuropathy and peripheral arterial disease as primary predictors of diabetic foot ulceration.
References
- 1. nice.org.uk [nice.org.uk]
- 2. Identifying risk (16/16) – Diabetes Foot Screening [diabetesframe.org]
- 3. Risk stratification systems for diabetic foot ulcers: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nice.org.uk [nice.org.uk]
- 5. Development and validation of a clinical prediction rule for development of diabetic foot ulceration: an analysis of data from five cohort studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. diabetesonthenet.com [diabetesonthenet.com]
- 7. algeos.com [algeos.com]
- 8. Surveillance decision | Evidence | Diabetic foot problems: prevention and management | Guidance | NICE [nice.org.uk]
- 9. preprints.org [preprints.org]
- 10. Validation and application of the 2019 International Working Group on the Diabetic Foot risk stratification for diabetic foot in Chinese patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. experts.umn.edu [experts.umn.edu]
A Comparative Guide to Diabetic Foot Ulcer Risk Assessment: NICE IND81 Criteria vs. A Validated Clinical Prediction Rule
For researchers and drug development professionals focused on diabetes and its complications, accurate patient stratification is critical for clinical trial enrollment and endpoint assessment. Diabetic foot ulcers (DFUs) are a significant cause of morbidity, and identifying at-risk individuals is a primary goal of clinical care and research. This guide compares two approaches for this purpose: the UK's National Institute for Health and Care Excellence (NICE) IND81 indicator, a qualitative risk classification system, and a quantitatively validated Clinical Prediction Rule (CPR) for DFU development.
Overview of Assessment Criteria
NICE this compound: This is a quality indicator for general practice in the UK, designed to ensure that patients with diabetes receive an annual foot examination and are categorized into one of four risk levels.[1] The goal is to standardize care and direct resources toward higher-risk individuals.[2] The assessment is based on the identification of key risk factors.[3]
Clinical Prediction Rule (CPR): Developed from an analysis of data from five large international cohort studies, this CPR provides a quantitative score to predict the 2-year risk of a patient developing a DFU.[1][2][4] It is a validated prognostic tool designed to quantify risk based on a few simple clinical tests.[2]
Methodologies and Experimental Protocols
NICE this compound Risk Assessment Protocol
The this compound indicator is predicated on a standard clinical examination of the feet of a person with diabetes. The assessment involves evaluating neurological, vascular, and structural status.[3]
-
Neurological Assessment: The primary method for detecting loss of protective sensation (diabetic peripheral neuropathy) is testing with a 10g monofilament. Inability to feel the monofilament is a key indicator of neuropathy.[5]
-
Vascular Assessment: This involves the palpation of foot pulses (dorsalis pedis and posterior tibial). Absent pulses are an indicator of peripheral arterial disease (PAD).[6][7]
-
Foot Inspection: The examination includes a visual check for deformities (e.g., claw toes, prominent metatarsal heads), skin changes (e.g., calluses, dry skin), and the presence of a current or previous ulcer.[3]
Based on these findings, patients are stratified into one of four risk categories.
Clinical Prediction Rule (CPR) Development and Validation Protocol
This rule was developed and validated using individual participant data from a systematic review of cohort studies.
-
Development Phase: Data from 8,255 adults with diabetes (ulcer-free at recruitment) from four international cohort studies were analyzed to identify the most predictive and easily obtainable clinical variables for 2-year DFU development.[1][4][8] The predictors identified were insensitivity to a 10g monofilament, absence of any pedal pulse, and a history of a previous ulcer or amputation.[2]
-
Validation Phase: The resulting CPR was tested in a separate, fifth cohort study of 3,324 participants.[1][4][8] Its performance was evaluated for discrimination (the ability to distinguish between those who will and will not develop an ulcer) and calibration (the agreement between predicted and actual risk).[1][2]
-
Performance Metrics: The CPR's performance was assessed using the C-statistic (also known as the Area Under the Curve, AUC), calibration slopes, and net benefit analysis.[1][4] A C-statistic of 1.0 indicates perfect discrimination, while 0.5 indicates no discrimination beyond chance.[1]
Data Presentation: A Head-to-Head Comparison
The two systems differ in their structure and the nature of their output. This compound provides a qualitative risk level, while the CPR provides a quantitative risk score.
Table 1: Comparison of Assessment Components and Scoring
| Feature | NICE this compound Risk Classification | Clinical Prediction Rule (CPR) |
| Purpose | Quality indicator for annual foot assessment and risk stratification.[1] | Validated prognostic tool to quantify 2-year DFU risk.[2][4] |
| Components | Sensation (neuropathy), palpable pulses (vascular status), foot deformity, skin changes, previous ulcer.[2] | Sensation (10g monofilament), palpable pulses, history of previous ulcer or amputation.[2] |
| Scoring/Output | Four qualitative risk categories: Low, Increased, High, Ulcerated Foot.[1][2] | A numerical score from 0 to 4, corresponding to a specific 2-year risk percentage.[2] |
| Scoring Logic | Stratification based on the presence of specific combinations of risk factors. | Score 1: Insensitive to 10g monofilament.Score 1: Any pedal pulse is absent.Score 2: History of previous ulcer or amputation.(Scores are summed)[2] |
Clinical Validity and Performance Data
While the this compound criteria are based on well-established risk factors, direct quantitative validation of the 4-tier system as a whole is not available in the reviewed literature. Its validity is inferred from the predictive power of its individual components. In contrast, the CPR has been formally validated.
Table 2: Performance of the Clinical Prediction Rule (CPR)
| CPR Score | 2-Year Risk of Ulceration (95% CI) | Interpretation |
| 0 | 2.4% (1.5% to 3.9%) | Very Low Risk |
| 1 | 6.0% (3.5% to 9.5%) | Low Risk |
| 2 | 14.0% (8.5% to 21.3%) | Moderate Risk |
| 3 | 29.2% (19.2% to 41.0%) | High Risk |
| 4 | 51.1% (37.9% to 64.1%) | Very High Risk |
| Overall Performance | C-Statistic: 0.829 (95% CI 0.790 to 0.868)[1][2][4] | This indicates good discrimination between patients who will and will not develop an ulcer. |
Table 3: Diagnostic Accuracy of Key Individual Components
The components used in both systems have been studied independently. Monofilament testing, a cornerstone of neuropathy assessment, shows high specificity but more limited sensitivity.
| Test | Purpose | Sensitivity (Pooled) | Specificity (Pooled) | Source |
| 10g Monofilament | Detect Diabetic Peripheral Neuropathy | 0.53 (95% CI 0.32 to 0.74) | 0.88 (95% CI 0.78 to 0.94) | Wang et al., 2017[3] |
Note: Sensitivity and specificity for monofilament testing can vary widely depending on the number of sites tested.[9][10] Absent pedal pulses are also strong independent predictors of major vascular events and mortality.[6][7]
Visualizing the Assessment Workflows
The following diagrams illustrate the logical flow of each assessment criterion.
Caption: Workflow for the NICE this compound risk stratification process.
Caption: Workflow for calculating the Clinical Prediction Rule (CPR) score.
Conclusion
The NICE this compound criteria and the validated CPR represent two different but related approaches to DFU risk assessment.
-
NICE this compound is a qualitative, process-driven framework essential for ensuring a minimum standard of care is delivered across a healthcare system. It successfully categorizes patients into broad risk groups to guide clinical attention and resource allocation. Its strength lies in its simplicity and implementation as a quality care standard.
-
The Clinical Prediction Rule (CPR) offers a more granular, quantitative risk assessment. With a strong C-statistic of 0.829, it demonstrates good prognostic accuracy and allows researchers and clinicians to assign a specific 2-year probability of ulceration to a patient.[2] This level of detail is particularly valuable in the research and drug development setting for identifying high-risk cohorts for clinical trials of preventative therapies and for use as a potential prognostic biomarker.
For drug development professionals, while awareness of standards like this compound is important for understanding the clinical context, the use of a validated, quantitative tool like the CPR is superior for patient selection, stratification, and risk-based analysis in clinical trials.
References
- 1. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 2. drc.bmj.com [drc.bmj.com]
- 3. Diagnostic Accuracy of Monofilament Tests for Detecting Diabetic Peripheral Neuropathy: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of a clinical prediction rule for development of diabetic foot ulceration: an analysis of data from five cohort studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. RACGP - AJGP (Australian Journal of General Practice) [www1.racgp.org.au]
- 6. diabetesfeetaustralia.org [diabetesfeetaustralia.org]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. woundcareweekly.com [woundcareweekly.com]
- 9. algeosmedia.s3.amazonaws.com [algeosmedia.s3.amazonaws.com]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Procedures for the Proper Disposal of Iloform TDN 81
Disclaimer: This guide assumes that "IND81" refers to the metalworking fluid Iloform TDN 81 . The disposal of this product must adhere to strict environmental and safety protocols due to its composition and potential ecological impact.
Iloform TDN 81 is a medium viscosity, chlorinated, heavy-duty forming fluid.[1] Its primary components include chlorinated paraffins (Alkanes, C14-17, chloro), which are very toxic to aquatic life with long-lasting effects.[2][3] Therefore, it is imperative to prevent its release into the environment.[2] This material and its container must be disposed of in a safe way, and disposal should always comply with environmental protection legislation and any regional or local authority requirements.[2]
Key Disposal Principles
The fundamental principle for the disposal of Iloform TDN 81 is that it must be handled by a licensed waste disposal contractor.[2][3][4][5] Under no circumstances should this product be discharged into sewers, waterways, or the soil.[2][3][4][5]
| Disposal Aspect | Guideline | Citation |
| Primary Disposal Method | Dispose of surplus and non-recyclable products via a licensed waste disposal contractor. | [2][4][5] |
| Regulatory Compliance | Disposal must comply with all local, regional, national, and international regulations. | [2][3][4] |
| Environmental Precautions | Avoid dispersal of spilled material and runoff. Prevent contact with soil, waterways, drains, and sewers. | [2][4][5] |
| Container Disposal | Empty containers retain product residue and can be hazardous. They should not be reused and must be disposed of in the same manner as the product. | [2][5][6] |
| Spill Management | Spills should be contained with non-combustible, absorbent material (e.g., sand, earth, vermiculite) and placed in a container for disposal by a licensed contractor. | [2][3][4] |
Step-by-Step Disposal Protocol
The following steps outline the proper procedure for disposing of Iloform TDN 81:
-
Preparation for Disposal:
-
Ensure that all personnel handling the waste are wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves and eye protection.[2]
-
Clearly label the waste container with "Hazardous Waste" and the contents ("Iloform TDN 81").
-
-
Waste Collection and Storage:
-
Collect waste Iloform TDN 81 in its original container or an approved alternative made from a compatible material.[2][6]
-
Keep the container tightly closed and sealed when not in use.[2][6]
-
Store the waste in a designated, cool, dry, and well-ventilated area, away from direct sunlight and incompatible materials.[2][6]
-
Ensure that containers that have been opened are carefully resealed and kept upright to prevent leakage.[2][6]
-
-
Handling of Spills:
-
In the event of a spill, immediately take steps to prevent it from spreading and entering drains or waterways.[2][3][4][5]
-
Contain the spill using non-combustible absorbent materials like sand, earth, or vermiculite.[2][3][4]
-
Collect the contaminated absorbent material and place it into a suitable, labeled container for disposal.[2][3][4] Contaminated absorbent material poses the same hazard as the spilled product.[2][3][4]
-
-
Final Disposal:
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of Iloform TDN 81.
Caption: Workflow for the safe disposal of Iloform TDN 81.
This information is intended as a guide and should not replace a thorough review of the official Safety Data Sheet (SDS) for Iloform TDN 81 and consultation with your institution's Environmental Health and Safety (EHS) department.
References
Essential Safety and Handling Protocols for IND81
This guide provides comprehensive safety and logistical information for the handling and disposal of IND81, a potent compound for research and development. Adherence to these procedural steps is critical to ensure the safety of all laboratory personnel and the integrity of the experimental outcomes.
Hazard Communication
A thorough understanding of the potential hazards associated with this compound is foundational to safe handling. All personnel must be trained on the specific risks identified in the Safety Data Sheet (SDS) prior to working with this compound.
Personal Protective Equipment (PPE)
The selection and proper use of PPE are paramount to minimize exposure to this compound. The following table outlines the minimum PPE requirements for various laboratory operations involving this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Compounding | ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles.[1][2] | Double-gloving with nitrile or neoprene gloves.[3] | Disposable, fluid-resistant lab coat with tight-fitting cuffs. | N95 or higher-rated respirator within a certified chemical fume hood.[3] |
| Solution Preparation | Chemical splash goggles. | Double-gloving with nitrile or neoprene gloves. | Chemical-resistant apron over a disposable lab coat. | Within a certified chemical fume hood. |
| In-vitro/In-vivo Dosing | Safety glasses with side shields. | Single pair of nitrile gloves. | Standard lab coat. | Not required if performed in a certified biosafety cabinet. |
| Waste Disposal | Chemical splash goggles. | Heavy-duty nitrile or butyl rubber gloves. | Chemical-resistant apron over a disposable lab coat. | N95 respirator if outside of a fume hood. |
dot
Caption: Workflow for selecting and using Personal Protective Equipment (PPE).
Operational Protocols
Strict adherence to the following experimental protocols is mandatory to ensure user safety and prevent contamination.
Experimental Workflow for Handling this compound
The following diagram outlines the standard procedure for working with this compound, from initial preparation to final disposal.
dot
Caption: Step-by-step workflow for handling this compound in a laboratory setting.
Disposal Plan
All solid and liquid waste contaminated with this compound must be disposed of as hazardous chemical waste.
-
Solid Waste: Contaminated consumables (e.g., pipette tips, tubes, gloves, lab coats) must be collected in a designated, labeled, and sealed hazardous waste container.
-
Liquid Waste: All solutions containing this compound must be collected in a labeled, sealed, and non-reactive hazardous waste container.
-
Sharps: Needles and other sharps must be placed in a designated sharps container for hazardous chemical waste.
Emergency Procedures
In the event of an exposure or spill, immediate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Spill: Evacuate the immediate area. If the spill is large or in a poorly ventilated area, evacuate the entire laboratory and contact the institutional safety office. For small spills within a fume hood, use a chemical spill kit rated for potent compounds.
dot
Caption: Logical flow of actions in response to an this compound exposure event.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
